molecular formula C8H8N2O3 B1276981 2-(carbamoylamino)benzoic Acid CAS No. 610-68-4

2-(carbamoylamino)benzoic Acid

Cat. No.: B1276981
CAS No.: 610-68-4
M. Wt: 180.16 g/mol
InChI Key: WIVRIZOJCNHCPS-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)benzoic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. It is a benzoic acid derivative functionalized with a ureido group (carbamoylamino) at the 2-position. This structure class is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel small molecules. Compounds featuring both a carboxylic acid and a urea moiety often serve as key intermediates or building blocks in the development of potential therapeutic agents. They can act as enzyme inhibitors or be incorporated into larger molecular frameworks to modulate physicochemical properties and biological activity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVRIZOJCNHCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415531
Record name 2-(carbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-68-4
Record name 2-(carbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-(Carbamoylamino)benzoic Acid: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). As a molecule possessing both a carboxylic acid and a urea functional group, its characteristics are of significant interest in medicinal chemistry and drug development for their influence on formulation, pharmacokinetics, and analytical method development. This document synthesizes available data on its structural and chemical identity, solubility, acidity, and lipophilicity. Furthermore, it presents standardized experimental protocols for the determination of key parameters, offering a foundational resource for researchers and scientists.

Chemical Identity and Structural Characteristics

This compound is an organic compound featuring a benzoic acid core substituted at the ortho-position with a ureido group. This unique combination of functional groups dictates its chemical behavior and physical properties.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Ureidobenzoic acid, o-Ureidobenzoic acid, 2-[(Aminocarbonyl)amino]benzoic acid[1][2]

  • CAS Number: 610-68-4[1]

  • Molecular Formula: C₈H₈N₂O₃[1]

  • Molecular Weight: 180.16 g/mol [1]

The presence of both a hydrogen bond donor (the urea NH and carboxyl OH) and acceptor (the urea C=O and carboxyl C=O and OH) sites suggests a high potential for intermolecular interactions, influencing properties like melting point and solubility in polar solvents.

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

The following section details the key physicochemical parameters of this compound. These values are critical for predicting the compound's behavior in both in vitro and in vivo systems.

Data Summary

For rapid reference, the quantitative properties are summarized in the table below. It is important to note that many publicly available data points for this specific molecule are computationally predicted rather than experimentally determined.

PropertyValueData TypeSource
Molecular Weight 180.16 g/mol ComputedPubChem[1]
XLogP3 1.3ComputedPubChem[1]
Hydrogen Bond Donors 3ComputedPubChem[1]
Hydrogen Bond Acceptors 4ComputedPubChem[1]
Polar Surface Area 92.4 ŲComputedPubChem[1]
Rotatable Bond Count 2ComputedPubChem[1]
Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound, containing both a polar urea group and an ionizable carboxylic acid, is expected to exhibit pH-dependent aqueous solubility and higher solubility in polar organic solvents.

Based on the properties of its parent molecule, benzoic acid, which is poorly soluble in cold water (3.44 g/L at 25 °C) but soluble in organic solvents like ethanol, it can be inferred that this compound will follow a similar trend.[3] The urea group enhances polarity, which may slightly increase aqueous solubility compared to benzoic acid, particularly at neutral pH.

  • Aqueous Solubility: Expected to be low in acidic pH (where the carboxylic acid is protonated and neutral) and significantly higher in neutral to basic pH (where the carboxylate anion is formed).

  • Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Acidity and pKa

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for this molecule. It governs the extent of ionization at a given pH, which in turn dictates solubility, membrane permeability, and interactions with biological targets. The primary acidic center is the carboxylic acid proton.

Figure 2: pH-dependent ionization of this compound.

Lipophilicity (LogP)

The partition coefficient (LogP) measures the differential solubility of a compound in a biphasic system of a lipid (e.g., octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. The computationally derived XLogP3 value for this compound is 1.3[1].

An XLogP3 of 1.3 suggests that the compound is moderately lipophilic. This value represents a balance between the lipophilic benzene ring and the hydrophilic urea and carboxylic acid groups. This balance is often desirable in drug candidates, as it allows for sufficient aqueous solubility for formulation while retaining the ability to permeate biological membranes.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines methodologies for determining two key properties: solubility and pKa.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, a self-validating system as equilibrium is approached from both undersaturated and supersaturated states.

Objective: To determine the equilibrium solubility of this compound in a specified buffer system (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

  • Preparation: Prepare a series of vials containing the buffer solution.

  • Addition of Compound: Add an excess amount of solid this compound to each vial, ensuring a solid reservoir remains at the end of the experiment. This is critical for establishing equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with mobile phase to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection[6]. Construct a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

G A 1. Add Excess Solid to Buffer B 2. Equilibrate (24-48h at constant T) A->B Agitation C 3. Separate Phases (Centrifuge/Settle) B->C Equilibrium Reached D 4. Sample Supernatant C->D Clear Supernatant E 5. Dilute Sample D->E Prevent Precipitation F 6. Quantify via HPLC-UV E->F Within Calibration Range

Figure 3: Workflow for shake-flask solubility determination.

Protocol: pKa Determination by Potentiometric Titration

This method is highly reliable for compounds with adequate solubility and provides a direct measure of the pKa.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water/methanol) is often used. The ionic strength should be kept constant with a background electrolyte like KCl.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More sophisticated analyses involve plotting the first or second derivative of the titration curve to precisely locate the equivalence point.

Conclusion

The physicochemical properties of this compound define its potential as a building block in drug discovery and its behavior as a potential therapeutic agent. Its character is dominated by the interplay between a moderately lipophilic aromatic core and two polar functional groups: an ionizable carboxylic acid and a hydrogen-bonding urea. The predicted moderate lipophilicity (XLogP3 = 1.3) and pH-dependent solubility governed by a pKa around 4.2 are the most critical parameters for drug development professionals. Understanding and experimentally verifying these properties using standardized protocols are fundamental steps in the rational design of formulations and the prediction of pharmacokinetic outcomes.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-ureidobenzoic acid. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

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  • Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Analysis and Characterization of 2-(carbamoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carbamoylamino)benzoic acid, also known as o-ureidobenzoic acid, is an organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a benzoic acid scaffold substituted with a urea functional group at the ortho position, presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic and carboxylic acid moieties. These features make it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic activities.

This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and data interpretation required for a thorough understanding of this compound. The guide will cover its synthesis, detailed structural elucidation through various spectroscopic techniques, and thermal analysis, providing both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms o-ureidobenzoic acid, 2-ureidobenzoic acidPubChem[1]
CAS Number 610-68-4PubChem[1]
Molecular Formula C₈H₈N₂O₃PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
Appearance White to off-white solid (predicted)-
Melting Point Not experimentally determined-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted)-

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of anthranilic acid (2-aminobenzoic acid) with a source of the carbamoyl group. A reliable and efficient method involves the use of potassium cyanate in an aqueous acidic solution.[2]

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on the cyanate ion, which is in equilibrium with isocyanic acid under acidic conditions. The resulting intermediate then tautomerizes to form the stable urea derivative.

G cluster_0 Reaction Scheme Anthranilic_Acid Anthranilic Acid Product This compound Anthranilic_Acid->Product Potassium_Cyanate Potassium Cyanate (KOCN) Potassium_Cyanate->Product H2O_H+ H₂O, H⁺ H2O_H+->Product

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Anthranilic acid

  • Potassium cyanate

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol

  • Activated charcoal

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1 equivalent) in deionized water and a stoichiometric amount of concentrated hydrochloric acid with gentle heating.

  • In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in deionized water.

  • Cool the anthranilic acid solution to room temperature and slowly add the potassium cyanate solution with vigorous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture at a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from a hot ethanol-water mixture. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtering.

  • Allow the filtered solution to cool slowly to room temperature and then in an ice bath to obtain pure crystals of this compound.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Structural and Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons of the urea group, and the carboxylic acid proton.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH10.0 - 13.0Singlet (broad)1H
Ar-H7.0 - 8.5Multiplet4H
NH8.0 - 9.5Singlet (broad)1H
NH₂5.5 - 7.0Singlet (broad)2H

Note: The chemical shifts of the COOH and NH protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water.[3][4]

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)168 - 173
C=O (Urea)155 - 160
C-COOH140 - 145
C-NH115 - 120
Ar-C120 - 135
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

In an electron ionization (EI) mass spectrum, this compound (MW = 180.16) is expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways would likely involve:

  • Loss of H₂O (18 Da): From the carboxylic acid group, leading to a fragment at m/z 162.

  • Loss of HNCO (43 Da): From the urea moiety, a common fragmentation for ureas, resulting in a fragment at m/z 137 (anthranilic acid).

  • Loss of COOH (45 Da): From the carboxylic acid group, yielding a fragment at m/z 135.

  • Decarboxylation (loss of CO₂): From the molecular ion or subsequent fragments.[5][6]

G M_plus [M]⁺˙ m/z = 180 M_minus_H2O [M-H₂O]⁺˙ m/z = 162 M_plus->M_minus_H2O - H₂O M_minus_HNCO [M-HNCO]⁺˙ m/z = 137 M_plus->M_minus_HNCO - HNCO M_minus_COOH [M-COOH]⁺ m/z = 135 M_plus->M_minus_COOH - •COOH Fragment_77 C₆H₅⁺ m/z = 77 M_minus_COOH->Fragment_77 - C₂H₂N₂O

Caption: Predicted major fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorptions:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Urea)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching1710 - 1680
C=O (Urea, Amide I)Stretching1670 - 1640
N-H (Urea, Amide II)Bending1620 - 1580
C=C (Aromatic)Stretching1600 - 1450
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system.

Expected UV-Vis Absorptions:

This compound is expected to exhibit characteristic UV absorptions due to the π → π* transitions of the benzene ring. The presence of the carboxyl and ureido groups will influence the position and intensity of these bands. Based on data for similar aromatic compounds, absorption maxima are expected in the range of 210-240 nm and 270-300 nm.[7]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature. A typical TGA experiment would involve heating the sample in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitoring the weight loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. It could also reveal other phase transitions, such as crystallization or glass transitions, if applicable.

Conclusion

The structural analysis and characterization of this compound require a synergistic application of various analytical techniques. While a straightforward synthesis from anthranilic acid provides access to this valuable compound, its complete elucidation relies on the detailed interpretation of NMR, mass spectrometry, FTIR, and UV-Vis data. Furthermore, thermal analysis provides critical information regarding its stability and physical properties. This guide has outlined the key experimental and interpretive frameworks necessary for researchers to confidently work with and further explore the potential of this compound in their scientific endeavors.

References

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  • Walsh Medical Media. (n.d.). Innovative Advancements: Anthranilic Acid-Urea-Formaldehyde (AAUF) Terpolymer Resin and Its Industrial Potential. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Strategic Utility of 2-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-ureidobenzoic acid (also known as o-ureidobenzoic acid or 2-(carbamoylamino)benzoic acid), a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into the historical context of its use, details robust and field-proven synthetic methodologies, offers protocols for its characterization, and explores its primary application as a precursor to biologically significant heterocyclic systems. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, actionable insights required for the successful synthesis and application of this versatile molecule.

Introduction and Strategic Importance

2-Ureidobenzoic acid is an aromatic organic compound featuring both a carboxylic acid and a urea functional group substituted at the ortho positions of a benzene ring. While not a household name in chemistry, its strategic importance is significant, primarily serving as a reliable and readily prepared precursor for the synthesis of quinazoline-2,4(1H,3H)-diones.[1][2] The quinazolinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The efficient and high-yield formation of 2-ureidobenzoic acid is therefore a critical upstream process for laboratories engaged in the exploration of this chemical space. This guide will focus on the most prevalent and practical synthetic route and the critical parameters that ensure its successful execution.

Historical Context and Discovery

While a singular "discovery" of 2-ureidobenzoic acid is not prominently documented, its existence is intrinsically linked to early investigations of anthranilic acid and isatoic anhydride chemistry dating back to the late 19th and early 20th centuries.[3][4] The compound emerged not as a target molecule of interest in itself, but as a stable, isolable intermediate in reactions designed to functionalize the amino group of anthranilic acid. Its most significant role was established in the development of synthetic routes to quinazolines, where its facile cyclization under either acidic or basic conditions proved to be a reliable synthetic transformation.[2] Today, it is recognized less for its own properties and more as a workhorse intermediate, enabling a key ring-closing strategy.

Synthetic Methodologies

The synthesis of 2-ureidobenzoic acid is dominated by a single, highly efficient method starting from anthranilic acid. A secondary route via isatoic anhydride is also known but is often less direct.

Primary Synthesis: From Anthranilic Acid and Cyanate

The most reliable and widely adopted method for preparing 2-ureidobenzoic acid is the reaction of anthranilic acid with an alkali metal cyanate (typically potassium cyanate, KOCN) in an aqueous medium.[5] This method is lauded for its operational simplicity, use of water as a solvent, high yields, and mild reaction conditions.[6]

Causality and Mechanistic Insights:

The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on cyanic acid (HOCN). The cyanic acid is not added directly but is generated in situ from the protonation of the cyanate salt by a weak acid, or even by the carboxylic acid of the starting material itself. The resulting carbamoyl derivative is the stable 2-ureidobenzoic acid.

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Step 1: In Situ Formation of Cyanic Acid cluster_reaction Step 2: Nucleophilic Attack KOCN K⁺ ⁻O-C≡N HOCN H-O-C≡N (Cyanic Acid) KOCN->HOCN Protonation H2O H₂O (Proton Source) Intermediate Intermediate Adduct HOCN->Intermediate Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Intermediate Nucleophilic attack by -NH₂ on HOCN Product 2-Ureidobenzoic Acid Intermediate->Product Proton transfer

Caption: Reaction mechanism for the synthesis of 2-ureidobenzoic acid.

Experimental Protocol: Synthesis of 2-Ureidobenzoic Acid

This protocol is designed for laboratory-scale synthesis and can be scaled.

  • Materials & Reagents:

    • Anthranilic acid

    • Potassium cyanate (KOCN)

    • Deionized water

    • Hydrochloric acid (1 M)

    • Standard laboratory glassware (beaker, magnetic stirrer, stir bar, filtration apparatus)

  • Step-by-Step Procedure:

    • Dissolution: In a 250 mL beaker, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of warm deionized water with stirring. Some gentle heating may be required to fully dissolve the starting material. Cool the solution to room temperature.

    • Addition of Cyanate: In a separate flask, dissolve 8.9 g (0.11 mol, 1.1 equivalents) of potassium cyanate in 50 mL of deionized water.

    • Reaction: Slowly add the potassium cyanate solution to the stirring anthranilic acid solution at room temperature. A white precipitate of 2-ureidobenzoic acid should begin to form within minutes.

    • Maturation: Continue stirring the mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.[6] The choice of a longer reaction time at ambient temperature is a key process parameter to maximize yield without generating impurities that can arise at elevated temperatures.

    • Isolation: Acidify the reaction slurry by slowly adding 1 M HCl until the pH is between 1 and 2.[2][7] This ensures that the product, a carboxylic acid, is fully protonated and minimally soluble in the aqueous medium, maximizing precipitation.

    • Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts (KCl) and residual acid.

    • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, often exceeding 90%.

Secondary Route: From Isatoic Anhydride

2-Ureidobenzoic acid can also be formed, often as a side product, during the ammonolysis of isatoic anhydride.[3][4] In this reaction, the primary nucleophilic attack of ammonia can occur at either of the two carbonyl carbons of the anhydride. Attack at the C2 carbonyl leads to the desired ring-opening and formation of an intermediate that can rearrange to 2-ureidobenzoic acid, while attack at the C4 carbonyl leads to the formation of anthranilamide. This lack of regioselectivity makes it a less controlled and therefore less preferred method for the specific preparation of 2-ureidobenzoic acid.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2-ureidobenzoic acid. The following properties are key identifiers.

PropertyValueSource
CAS Number 610-68-4[5][8][9]
Molecular Formula C₈H₈N₂O₃[5][8][9]
Molecular Weight 180.16 g/mol [5][8][9]
Appearance White to off-white powder/solid[8]
Melting Point Data not consistently available in literature; requires experimental determination.
¹H NMR Spectral data not consistently available; requires experimental determination.
IR Spectroscopy Expected characteristic peaks: C=O (carboxylic acid), C=O (urea), N-H stretch, O-H stretch.

Note: While widely used as an intermediate, detailed and consistently published spectral data for 2-ureidobenzoic acid is sparse. The data above should be confirmed experimentally upon synthesis.

Applications in Synthesis: A Gateway to Quinazolinediones

The principal and most valuable application of 2-ureidobenzoic acid is its use as a direct precursor to quinazoline-2,4(1H,3H)-diones via intramolecular cyclization.[1][6] This transformation is a robust and high-yielding ring-closing reaction.

Mechanism of Cyclization:

The cyclization is typically induced by heating the 2-ureidobenzoic acid in either an acidic or alkaline aqueous medium.[2] The reaction involves an intramolecular nucleophilic attack from one of the urea nitrogen atoms onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a molecule of water to form the stable, six-membered heterocyclic ring system.

The overall workflow from anthranilic acid to the quinazolinedione product is often performed as a one-pot synthesis, highlighting the efficiency of using 2-ureidobenzoic acid as an intermediate.[6]

G Start Anthranilic Acid + Potassium Cyanate (in Water) Step1 Stir at Room Temp (4-6 hours) Start->Step1 Intermediate Formation of 2-Ureidobenzoic Acid (in situ) Step1->Intermediate Step2 Add Base (e.g., NaOH) and Heat Intermediate->Step2 Cyclization Intramolecular Cyclization (Water Elimination) Step2->Cyclization Step3 Acidify (e.g., HCl) to Precipitate Cyclization->Step3 End Quinazoline-2,4(1H,3H)-dione (Final Product) Step3->End

Caption: One-pot workflow for quinazolinedione synthesis.

Conclusion

2-Ureidobenzoic acid represents a classic example of a strategically vital, yet often overlooked, synthetic intermediate. Its straightforward and eco-efficient synthesis from inexpensive and readily available starting materials makes it an indispensable precursor in academic and industrial settings. The mastery of its preparation, as detailed in this guide, provides researchers with a reliable and scalable entry point into the rich and pharmacologically significant chemistry of quinazolinediones.

References

  • Protheragen. Belumosudil Impurity 20. [Link]

  • Thieme E-Books & E-Journals. Product Class 13: Quinazolines. [Link]

  • J-Stage. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. [Link]

  • Google Patents. WO2022221739A1 - Small molecule inhibitors of kras g12d mutant.
  • PubChem. This compound. [Link]

  • PrepChem.com. Synthesis of anthranilic acid amide. [Link]

  • Duquesne Scholarship Collection. Cyanate Formation Following 2-Chloroacrylonitrile Exposure and the Role of Cytochrome P-450. [Link]

  • ResearchGate. Development and Validation of an LC–MS-MS Method for the Quantification of Cyanate in Rat Plasma and Its Application to Toxicokinetic Bioanalysis. [Link]

  • Google Patents. US20240239788A1 - Small molecule inhibitors of kras g12d mutant.
  • PrepChem.com. Synthesis of anthranilamide. [Link]

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An In-depth Technical Guide to the Solubility of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of 2-(carbamoylamino)benzoic acid, also known as N-carbamoylanthranilic acid or 2-ureidobenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information from structurally similar molecules to provide a predictive framework and details robust experimental protocols for its precise determination.

Molecular Structure and its Influence on Solubility

This compound possesses a unique molecular architecture that dictates its interaction with various solvents. The structure features a benzoic acid moiety, rendering it an aromatic carboxylic acid. The presence of the carbamoylamino (-NHCONH2) group at the ortho position introduces both hydrogen bond donor and acceptor sites. This combination of a polar, ionizable carboxylic acid group and a polar ureido group attached to a relatively nonpolar benzene ring results in a molecule with complex solubility behavior.

The compound's amphoteric nature, arising from the acidic carboxylic acid and the basic amino-like functionalities, suggests that its solubility will be significantly influenced by the pH of the aqueous medium. In acidic solutions, the amino group can be protonated, while in basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt. Both of these ionic forms are expected to have significantly higher aqueous solubility than the neutral molecule.

Predictive Solubility Profile based on Analogous Compounds

Lacking direct experimental data, we can infer the solubility characteristics of this compound by examining its structural analogs.

  • Benzoic Acid : As the parent aromatic carboxylic acid, benzoic acid is slightly soluble in water but shows increased solubility at higher temperatures.[1] It is readily soluble in many organic solvents like ethanol, methanol, acetone, and benzene, which can form hydrogen bonds with its carboxylic acid group.[1]

  • Anthranilic Acid (2-Aminobenzoic Acid) : This compound is also amphoteric due to the presence of both an amino group and a carboxylic acid group.[2] This structural feature is shared with our target molecule, suggesting a similar pH-dependent solubility profile.

  • N-Acetylanthranilic Acid : This derivative of anthranilic acid provides a closer structural comparison.[3]

  • N-Phenylanthranilic Acid : Studies on this compound have shown its solubility in a range of organic solvents, with the general trend being: acetone > ethyl acetate > 1-butanol > n-propanol > ethanol > isopropanol > methanol > toluene > acetonitrile.[4] This provides a useful starting point for solvent screening for this compound.

Based on these analogs, we can predict that this compound will exhibit limited solubility in nonpolar solvents and higher solubility in polar protic and polar aprotic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous media is expected to be minimal at its isoelectric point and will increase significantly with either a decrease or increase in pH.

Gold Standard for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[5] This technique ensures that a saturated solution is achieved, providing a true measure of the compound's thermodynamic solubility.

Experimental Workflow for the Shake-Flask Method

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to a known volume of the chosen solvent in a sealed vial. B Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. A->B C Allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration. B->C D Carefully withdraw an aliquot of the clear supernatant. C->D E Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). D->E

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 2-(carbamoylamino)benzoic acid. Given the limited publicly available stability data for this specific molecule, this document serves as a procedural and interpretive guide for researchers, scientists, and drug development professionals. It outlines the necessary experimental workflows, explains the underlying scientific principles, and uses established knowledge of related chemical structures to predict potential stability liabilities.

Introduction and Physicochemical Profile

This compound, also known as 2-ureidobenzoic acid, is an aromatic compound containing carboxylic acid and ureido functional groups.[1] Its chemical structure suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its stability under various stress conditions is a critical prerequisite for its development in any application, ensuring its quality, safety, and efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃[1]
Molecular Weight180.16 g/mol [1]
IUPAC NameThis compound[1]
Synonyms2-ureidobenzoic acid, o-ureidobenzoic acid[1]

The presence of both a urea moiety and a benzoic acid derivative functionality suggests potential susceptibility to hydrolysis and decarboxylation, respectively.[2][3] This guide will detail the experimental procedures required to confirm and characterize these and other potential degradation pathways.

Thermal Stability Analysis

The intrinsic thermal stability of a compound is paramount. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential first-line techniques to probe the behavior of this compound as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] This technique provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Method Parameters:

    • Temperature Range: 25 °C to 600 °C (or higher if decomposition is not complete).

    • Heating Rate: 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events.

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures at which mass loss is most rapid.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Method Parameters:

    • Temperature Range: 25 °C to a temperature beyond the melting point or onset of decomposition observed in TGA.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Plot heat flow versus temperature. An endothermic peak will indicate melting, and its area can be integrated to determine the enthalpy of fusion. Sharp exothermic peaks following the melt often signify decomposition.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[6][7][8] These studies are mandated by regulatory bodies like the ICH to ensure that analytical methods are stability-indicating.[6][7]

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis & Identification Thermal Thermal Degradation_Products Degradation Products Thermal->Degradation_Products Generates Acidic Hydrolysis Acidic Hydrolysis Acidic Hydrolysis->Degradation_Products Generates Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Degradation_Products Generates Oxidative Oxidative Oxidative->Degradation_Products Generates Photolytic Photolytic Photolytic->Degradation_Products Generates HPLC Stability-Indicating HPLC Method LCMS LC-MS/MS for Structure Elucidation HPLC->LCMS Identification Pathway_Elucidation Degradation Pathway Elucidation LCMS->Pathway_Elucidation Drug_Substance This compound (Solid and Solution) Drug_Substance->Thermal Expose to Stress Drug_Substance->Acidic Hydrolysis Expose to Stress Drug_Substance->Basic Hydrolysis Expose to Stress Drug_Substance->Oxidative Expose to Stress Drug_Substance->Photolytic Expose to Stress Degradation_Products->HPLC Separation & Quantification

General workflow for a forced degradation study.
Thermal Degradation

Protocol:

  • Solid State: Store the solid drug substance at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 1-4 weeks).

  • Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) for several hours.

Predicted Degradation Pathway: Based on studies of other benzoic acid derivatives, a primary thermal degradation pathway is likely decarboxylation, especially at high temperatures, to yield 2-ureidobenzene.[2][9][10]

Hydrolytic Degradation (Acidic and Basic)

The ureido and carboxylic acid functional groups are susceptible to hydrolysis.

Protocol:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60-80 °C) for a set time.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60-80 °C) for a set time.

Predicted Degradation Pathways:

  • Hydrolysis of the Ureido Linkage: This is a highly probable pathway. The amide-like bond of the urea moiety can be cleaved under both acidic and basic conditions to yield 2-aminobenzoic acid (anthranilic acid) and isocyanic acid (which would further decompose to ammonia and carbon dioxide). This is analogous to the observed hydrolysis of 2-(2-hydroxypropanamido) benzoic acid to anthranilic acid.[11]

  • Intramolecular Cyclization: Under certain conditions, particularly with heating, intramolecular cyclization could occur between the carboxylic acid and the ureido group to form a quinazoline derivative.

Oxidative Degradation

Protocol:

  • Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for 24-48 hours.

Predicted Degradation Pathways: Oxidative degradation is less predictable without experimental data. Potential reactions could include hydroxylation of the aromatic ring or oxidation of the amino groups. Peroxyl radicals are known to induce decarboxylation of benzoic acid.[12]

Photolytic Degradation

Protocol:

  • Expose both the solid drug substance and a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Predicted Degradation Pathways: Photodegradation pathways are highly compound-specific. Potential reactions could involve radical mechanisms leading to dimerization or cleavage of the side chain.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for stability studies.[13]

G Start Start Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, pH modifiers) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Wavelength_Selection Wavelength Selection (PDA Detector) Gradient_Optimization->Wavelength_Selection Forced_Degradation_Samples Inject Forced Degradation Samples Wavelength_Selection->Forced_Degradation_Samples Peak_Purity Assess Peak Purity (PDA, MS) Forced_Degradation_Samples->Peak_Purity Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation

Workflow for developing a stability-indicating HPLC method.
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water to control the ionization of the carboxylic acid group.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute the parent compound and any potential impurities or degradants.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.

  • Method Optimization:

    • Inject samples from the forced degradation studies.

    • Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve baseline separation between the parent peak and all degradation product peaks.

    • The final method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Identification of Degradation Products by LC-MS/MS

Once degradation products are separated by HPLC, their structures must be elucidated.

Protocol:

  • Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Analysis: Inject the stressed samples into the LC-MS/MS system using the developed HPLC method (with a volatile mobile phase like formic acid instead of phosphoric acid).

  • Data Interpretation:

    • Determine the accurate mass of each degradation product to propose a molecular formula.

    • Perform fragmentation (MS/MS) of the parent compound and the degradation products.

    • Compare the fragmentation patterns to deduce the structural modifications and confirm the identity of the degradants.

Table 2: Summary of Predicted Degradation Products and Analytical Observations

Stress ConditionPredicted Degradation Product(s)Analytical TechniqueExpected Observation
Thermal2-UreidobenzeneLC-MSMass corresponding to loss of CO₂
Acid/Base Hydrolysis2-Aminobenzoic Acid (Anthranilic Acid)LC-MSMass corresponding to C₇H₇NO₂
OxidativeHydroxylated derivatives, Decarboxylation productLC-MSMass corresponding to addition of Oxygen or loss of CO₂
PhotolyticVaries (e.g., dimers, cleavage products)LC-MSVarious masses depending on the reaction

Conclusion and Recommendations

This guide provides a systematic and scientifically grounded approach to fully characterize the thermal stability and degradation profile of this compound. While specific experimental data is not yet available in the literature, the protocols and predictive pathways outlined herein form a robust framework for any research or development program. The key potential liabilities for this molecule are hydrolysis of the ureido linkage and thermal decarboxylation. Experimental verification of these pathways using the described TGA, DSC, and forced degradation workflows coupled with a validated stability-indicating HPLC method is essential. The resulting data will be critical for defining appropriate storage conditions, shelf-life, and formulation strategies for this compound.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Khuwijitjaru, P., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online. Retrieved January 17, 2026, from [Link]

  • de Souza, A. R., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 34(3), 576-581.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Lindquist, E. C., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Winter, E. R. S., & Barton, D. H. R. (1969). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 47(12), 2149-2154.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]

  • Lo Presti, F., et al. (2019). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2014). RSC Publishing.
  • Zhang, Q., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 111, 23-30.
  • Pouliquen, I., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(1), 123-131.

Sources

2-(carbamoylamino)benzoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carbamoylamino)benzoic acid, also known as 2-ureidobenzoic acid, is an aromatic organic compound with the CAS Registry Number 610-68-4 and the molecular formula C₈H₈N₂O₃ [1]. This molecule features a benzoic acid scaffold substituted at the ortho-position with a carbamoyl (urea) group, a structure that lends itself to a variety of potential applications in medicinal chemistry and materials science. As a derivative of anthranilic acid, it serves as a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
CAS Number 610-68-4[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-ureidobenzoic acid, o-ureidobenzoic acid[1]
Computed XLogP3 1.3[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be reliably achieved through the reaction of anthranilic acid with a source of cyanic acid, typically generated in situ from potassium cyanate. The following protocol is adapted from a well-established procedure for the synthesis of a related compound, benzoylene urea, as described in Organic Syntheses, a highly reputable source for synthetic methods. The initial step of this reported synthesis, prior to cyclization, yields the target molecule.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Anthranilic_Acid Anthranilic Acid reagents + Acetic Acid (aq) Anthranilic_Acid->reagents Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->reagents Product This compound reagents->Product

Caption: Synthesis of this compound from anthranilic acid.

Materials and Equipment
  • Anthranilic acid (C₇H₇NO₂)

  • Potassium cyanate (KOCN)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Step-by-Step Procedure
  • Dissolution of Anthranilic Acid: In a 500 mL beaker, prepare a solution of anthranilic acid by dissolving 13.7 g (0.1 mol) in 300 mL of warm water (approximately 40-50°C) containing 10 mL of glacial acetic acid. Stir the mixture until all the anthranilic acid has dissolved.

  • Cooling: Place the beaker in an ice bath and cool the solution to room temperature with continuous stirring.

  • Preparation of Potassium Cyanate Solution: In a separate container, dissolve 10.1 g (0.125 mol) of potassium cyanate in 50 mL of deionized water.

  • Reaction: Slowly add the potassium cyanate solution dropwise to the stirred anthranilic acid solution over a period of 15-20 minutes. A white precipitate of this compound will begin to form.

  • Stirring and Completion: Continue to stir the resulting mixture vigorously for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 50 mL of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified this compound in a drying oven at 80-90°C to a constant weight.

Causality in Experimental Choices
  • Use of Acetic Acid: The reaction is carried out in a weakly acidic medium to facilitate the in situ generation of cyanic acid (HOCN) from potassium cyanate, which is the reactive species that adds to the amino group of anthranilic acid.

  • Slow Addition of Potassium Cyanate: The dropwise addition of the potassium cyanate solution helps to control the reaction rate and prevent the formation of unwanted byproducts.

  • Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants and to facilitate the precipitation of a finely divided, easily filterable product.

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active benzoic acid derivatives suggests several avenues for investigation. Anthranilic acid and its derivatives are known to be precursors in the synthesis of various pharmaceuticals[2].

As a Scaffold for Heterocyclic Synthesis

The ortho-amino and carboxylic acid functionalities of the parent anthranilic acid are prime handles for the construction of various heterocyclic systems, such as quinazolines, benzodiazepines, and acridones[2]. The carbamoyl group in this compound introduces an additional reactive site, potentially leading to novel heterocyclic scaffolds with unique pharmacological profiles.

Analog for Bioactive Molecules

Derivatives of 2-aminobenzoic acid have been investigated for a range of biological activities, including as antidiabetic agents[3]. The introduction of the carbamoyl group could modulate the electronic and steric properties of the molecule, potentially leading to new interactions with biological targets. Further screening of this compound in various biological assays is warranted to explore its therapeutic potential.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7-8 ppm. The protons of the amino and carboxylic acid groups would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the urea moiety would be the most downfield signals.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the carboxylic acid and urea (around 1650-1750 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹)[4][5].

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For benzoic acid, cases of urticaria, asthma, rhinitis, or anaphylactic shock have been reported after oral, dermal, or inhalation exposure in sensitive individuals[6].

Conclusion

This compound is a readily accessible derivative of anthranilic acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties and a detailed, reliable protocol for its synthesis. While its specific biological activities remain to be fully elucidated, its structural features suggest that it is a promising candidate for further investigation in drug discovery programs and materials science. The availability of a straightforward synthetic route should encourage further exploration of this versatile compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Benzoylene Urea. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 2-(p-Tolylcarbamoylamino)benzoic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... [Link]

  • CAS. 4-(2,2,3-Trimethyl-6-methylenecyclohexyl)-3-buten-2-one - Common Chemistry. [Link]

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The Pharmacological Potential of 2-(Carbamoylamino)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(carbamoylamino)benzoic acid scaffold, also known as 2-ureidobenzoic acid, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and diverse pharmacological properties of these derivatives. We delve into their promising anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical framework.

Introduction: The this compound Core

The this compound molecule features a benzoic acid core with a carbamoyl (urea) group at the ortho-position. This structural arrangement imparts a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for the design of molecules that can interact with a variety of biological targets. The presence of the carboxylic acid and urea moieties allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the significant therapeutic potential that arises from this core structure.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is generally straightforward, with the primary route involving the reaction of anthranilic acid (2-aminobenzoic acid) or its derivatives with a source of the carbamoyl group.

General Synthesis of this compound

A common method for the preparation of the parent compound involves the reaction of anthranilic acid with an isocyanate or a carbamoyl chloride. A more accessible laboratory-scale synthesis can be achieved through the reaction of anthranilic acid with urea.

Experimental Protocol: Synthesis of this compound

Materials:

  • Anthranilic acid

  • Urea

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Distilled water

  • Ice

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of Anthranilic Acid:

    • In a beaker, dissolve anthranilic acid in a solution of hydrochloric acid and water.

    • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of a diazonium salt is indicated by a color change.[1][2][3]

  • Urea Addition:

    • To the cold diazonium salt solution, slowly add an aqueous solution of urea with vigorous stirring.

    • Allow the reaction mixture to stir at a low temperature for a specified period, during which the carbamoylamino group is formed.

  • Isolation and Purification:

    • The resulting precipitate of this compound is collected by vacuum filtration.

    • The crude product is washed with cold water to remove any unreacted starting materials and inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start dissolve Dissolve Anthranilic Acid in HCl and Water start->dissolve cool Cool to 0-5 °C dissolve->cool diazotize Add NaNO₂ Solution (Diazotization) cool->diazotize add_urea Add Urea Solution diazotize->add_urea stir Stir at Low Temperature add_urea->stir filter Collect Precipitate (Vacuum Filtration) stir->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize end Pure this compound recrystallize->end

Caption: A step-by-step workflow for the synthesis of this compound.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The urea and benzoic acid moieties are thought to play crucial roles in their mechanism of action.

Potential Mechanisms of Anticancer Action
  • Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs.[4][5] These enzymes play a critical role in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The carboxylic acid group of the this compound scaffold may chelate the zinc ion in the active site of HDACs, a key interaction for inhibitory activity.

  • Tubulin Polymerization Inhibition: The urea moiety is a common feature in many compounds that inhibit tubulin polymerization.[6] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. The this compound derivatives may bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Diagram: Proposed Anticancer Mechanisms

G cluster_anticancer Anticancer Mechanisms compound 2-(Carbamoylamino)benzoic Acid Derivative hdac HDAC Inhibition compound->hdac tubulin Tubulin Polymerization Inhibition compound->tubulin apoptosis Apoptosis hdac->apoptosis tubulin->apoptosis

Caption: Proposed anticancer mechanisms of this compound derivatives.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various benzoic acid derivatives against different cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC₅₀) values.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Benzoic Acid DerivativesMCF-7 (Breast)>100[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast)15.6 - 18.7[7]
2-((2-Aminophenyl)thio)benzoic Acid DerivativesU87 (Glioblastoma), HeLa (Cervix)<0.05[7]
Experimental Protocols for Anticancer Activity Assessment

Protocol: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes by utilizing a substrate that becomes fluorescent upon deacetylation.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (a known HDAC inhibitor, as a positive control)

  • Test compounds (this compound derivatives)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • Reaction Setup: In the wells of the microplate, add the HeLa nuclear extract, followed by the test compound or control.

  • Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.[8][9][10][11][12]

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (containing GTP)

  • Fluorescent reporter dye

  • Paclitaxel (a tubulin polymerization enhancer, as a positive control)

  • Nocodazole (a tubulin polymerization inhibitor, as a negative control)

  • Test compounds

  • 96-well plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation: Prepare solutions of the test compounds and controls.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds or controls.

  • Initiation: Add the ice-cold tubulin solution containing the fluorescent reporter to each well to initiate polymerization.[13][14][15]

  • Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals over time (e.g., every minute for 60 minutes) at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of the test compounds with the controls to determine their effect on tubulin polymerization.

Antimicrobial Activity

Derivatives of 2-aminobenzoic acid, a closely related scaffold, have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[16] The carbamoylamino substitution is anticipated to modulate this activity.

Potential Mechanisms of Antimicrobial Action
  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antimicrobial resistance. Some benzoic acid derivatives have been shown to inhibit the formation of biofilms by pathogenic microbes.[16] This can occur through the downregulation of genes involved in adhesion and hyphal growth in fungi.[16]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for some 2-aminobenzoic acid derivatives against Candida albicans.

CompoundCandida albicans MIC (µg/mL)Reference
Compound 1 (ester derivative)70[16]
Compound 2 (ester derivative with OH group)70[16]
Compound 3200[16]
Compound 4175[16]
Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agent (as a positive control)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation: Prepare a standardized inoculum of the microorganism. Make serial dilutions of the test compounds and the control drug in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Mechanism of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[17][18] The carboxylic acid group of this compound derivatives is likely to be a key pharmacophoric feature for interacting with the active site of COX enzymes.

Diagram: COX Inhibition Pathway

G cluster_inflammation Anti-inflammatory Mechanism arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation compound 2-(Carbamoylamino)benzoic Acid Derivative compound->cox_enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.

Experimental Protocol for COX Inhibition Assay

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogen.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds

  • Known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation: Prepare dilutions of the test compounds and control inhibitors.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the test compound or control inhibitor.[19][20][21]

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with their potential to interact with key biological targets implicated in cancer, microbial infections, and inflammation, makes them a focal point for future drug discovery efforts. Further optimization of the core structure through medicinal chemistry approaches, including the introduction of various substituents on the phenyl ring and the urea nitrogen, could lead to the identification of potent and selective drug candidates. In-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

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An In-depth Technical Guide to the Applications of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential therapeutic applications of 2-(carbamoylamino)benzoic acid, also known as 2-ureidobenzoic acid. While direct extensive research on this specific molecule is limited, this guide synthesizes available data and draws logical inferences from the well-established pharmacological profiles of its close structural analogs, primarily N-substituted anthranilic acid derivatives. The document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the therapeutic potential of this scaffold, particularly in the areas of anticonvulsant and anti-inflammatory therapies. Detailed experimental protocols for synthesis and relevant biological assays are provided, alongside mechanistic insights supported by pathway diagrams and comparative data tables.

Introduction: The this compound Scaffold

This compound (C8H8N2O3, Molar Mass: 180.16 g/mol ) is an aromatic organic compound featuring a benzoic acid core with a carbamoyl (urea) group at the ortho-position.[1] This structure is a derivative of anthranilic acid (2-aminobenzoic acid), a well-known privileged scaffold in medicinal chemistry.[2][3] The presence of the urea moiety introduces hydrogen bonding capabilities and specific steric and electronic properties that can influence its interaction with biological targets. Derivatives of anthranilic acid, particularly N-aryl anthranilic acids, have a long history of use as non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like mefenamic acid and flufenamic acid.[4][5] This guide will explore the potential of the parent compound, this compound, as a pharmacologically active agent, drawing parallels from its more extensively studied derivatives.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC8H8N2O3[1]
Molar Mass180.16 g/mol [1]
IUPAC NameThis compound[1]
Synonyms2-ureidobenzoic acid, o-ureidobenzoic acid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the reaction of anthranilic acid with a source of the carbamoyl group. A common and straightforward method involves the reaction of anthranilic acid with urea.

Synthetic Protocol: Reaction of Anthranilic Acid with Urea

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Anthranilic acid

  • Urea

  • Distilled water

  • Hydrochloric acid (HCl)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round bottom flask, prepare a solution of anthranilic acid in distilled water.

  • Add an equimolar amount of urea to the solution.

  • Heat the reaction mixture to reflux with constant stirring for a specified duration (typically several hours, monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold distilled water to remove any unreacted starting materials and inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a desiccator.

Diagram of Synthetic Workflow:

G cluster_workflow Synthesis Workflow A 1. Dissolve Anthranilic Acid & Urea in Water B 2. Reflux Reaction Mixture A->B C 3. Cool to Room Temperature B->C D 4. Acidify with HCl to Precipitate C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallization F->G H 8. Dry Purified Product G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Potential Therapeutic Applications

Based on the extensive research on its derivatives, this compound is hypothesized to possess significant potential as an anticonvulsant and anti-inflammatory agent.

Anticonvulsant Activity

Rationale: Derivatives of anthranilic acid have been investigated for their anticonvulsant properties. The structural similarity of the this compound scaffold to known anticonvulsant drugs, many of which contain a ureide or amide moiety, suggests its potential for central nervous system (CNS) activity. The GABAergic system is a key target for many anticonvulsant drugs.[6][7] Benzodiazepines, for example, enhance the effect of GABA at the GABAA receptor.[8] It is plausible that this compound or its derivatives could modulate GABAergic neurotransmission.

Hypothesized Mechanism of Action: The anticonvulsant effect of this compound may be mediated through one or more of the following mechanisms:

  • Modulation of GABAergic Neurotransmission: The ureido moiety could interact with components of the GABAergic system, such as GABA receptors or GABA transporters, leading to an enhancement of inhibitory neurotransmission.[9][10]

  • Blockade of Voltage-Gated Sodium Channels: Some anticonvulsants act by blocking voltage-gated sodium channels, which reduces neuronal excitability. The aromatic and amide components of the molecule could potentially interact with these channels.

  • Inhibition of Excitatory Neurotransmission: The compound might also interfere with excitatory neurotransmitter systems, such as the glutamate system.

Diagram of Hypothesized Anticonvulsant Mechanisms:

G cluster_mech Potential Anticonvulsant Mechanisms A This compound B Enhanced GABAergic Inhibition A->B E Reduced Neuronal Excitability A->E C Modulation of GABAA Receptor B->C D Inhibition of GABA Transporter (GAT1) B->D F Blockade of Voltage-Gated Na+ Channels E->F G Inhibition of Glutamatergic Excitation E->G G cluster_pathway Prostaglandin Synthesis Pathway and Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation Drug This compound Drug->COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway as the hypothesized anti-inflammatory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema Test This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Test compound (this compound) and vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While SAR studies for this compound itself are not available, inferences can be drawn from the broader class of N-substituted anthranilic acid derivatives. [5][11]

  • The Carboxylic Acid Group: The position of the carboxylic acid group is crucial for anti-inflammatory activity. 2-aminobenzoic acid derivatives are active, while 3- and 4-aminobenzoic acid analogs are generally inactive. [5]* The Amino Group: The -NH- linker in N-arylanthranilic acids is essential for activity. Replacement with other groups like -O-, -CH2-, or -S- significantly reduces or abolishes anti-inflammatory effects. [5]This highlights the importance of the hydrogen-bonding capability of this group.

  • Substitution on the N-aryl Ring: In N-arylanthranilic acids, substitution on the N-aryl ring has a significant impact on activity and selectivity. [4]For this compound, substitutions on the terminal nitrogen of the urea moiety would be an interesting area for future investigation to modulate its pharmacological profile.

Conclusion and Future Directions

This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. Based on the well-documented activities of its structural analogs, this compound is a compelling candidate for investigation as an anticonvulsant and anti-inflammatory agent. The synthetic accessibility and the potential for chemical modification of the ureido and carboxylic acid functionalities offer a rich avenue for the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • The definitive synthesis and characterization of this compound.

  • Comprehensive in vitro and in vivo screening to confirm its anticonvulsant and anti-inflammatory activities.

  • Elucidation of its precise mechanism of action through enzymatic and receptor binding assays.

  • A systematic SAR study by synthesizing and evaluating a series of derivatives with modifications on the urea nitrogen and the aromatic ring.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this intriguing molecule.

References

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Methodological & Application

Step-by-step synthesis protocol for 2-(carbamoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Carbamoylamino)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of this compound, also known as 2-ureidobenzoic acid. The described method is an eco-efficient, one-pot synthesis utilizing the reaction of anthranilic acid with potassium cyanate in an aqueous medium at room temperature.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, experimental procedures, safety precautions, and characterization techniques.

Introduction

This compound (C₈H₈N₂O₃, MW: 180.16 g/mol ) is a valuable urea derivative of anthranilic acid.[2] Its structure is foundational for the synthesis of various heterocyclic compounds, most notably quinazoline-2,4(1H,3H)-diones, which are significant scaffolds in medicinal chemistry.[1] Anthranilic acid and its derivatives are versatile precursors in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]

The protocol detailed herein follows the principles of green chemistry, employing water as the solvent and proceeding at room temperature, which minimizes environmental impact and simplifies the experimental setup.[1] The synthesis involves the nucleophilic addition of the amino group of anthranilic acid to cyanic acid (generated in situ from potassium cyanate), forming the target ureido-benzoic acid derivative. This self-validating protocol is designed to be robust and reproducible, providing a near-quantitative yield of the desired product.[1]

Reaction Scheme & Mechanism

The synthesis proceeds in two main stages within a one-pot setup:

  • Formation of the Urea Derivative: Anthranilic acid reacts with potassium cyanate in an aqueous solution. The cyanate ion (OCN⁻) is protonated by water to form isocyanic acid (HNCO), which is highly reactive. The primary amine of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form a carbamoylamino intermediate.

  • Acidification and Precipitation: Subsequent acidification of the reaction mixture with hydrochloric acid protonates the carboxylate group and ensures the complete precipitation of the final product, this compound, which can then be isolated by simple filtration.

Overall Reaction:

(Self-generated image, not from search results)

Materials and Equipment

Reagents & Chemicals
CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
Anthranilic AcidC₇H₇NO₂137.14118-92-3Skin/eye irritation
Potassium CyanateKOCN81.12590-28-3Harmful if swallowed
Hydrochloric Acid (conc.)HCl36.467647-01-0Severe skin/eye burns, respiratory irritation
Deionized WaterH₂O18.027732-18-5N/A
Equipment
  • Magnetic stirrer with stir bar

  • 250 mL Erlenmeyer flask or beaker

  • Graduated cylinders (10 mL, 100 mL)

  • Electronic balance

  • pH indicator paper or pH meter

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and weighing paper

  • Standard laboratory glassware

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a laboratory scale synthesis yielding a near-quantitative amount of product.[1]

Step 1: Preparation of the Anthranilic Acid Solution

  • Weigh 13.7 g (0.1 mol) of anthranilic acid and add it to a 250 mL Erlenmeyer flask.

  • Add 100 mL of deionized water to the flask.

  • Stir the mixture at room temperature to form a suspension. Complete dissolution is not necessary at this stage.

Step 2: Addition of Potassium Cyanate

  • Weigh 8.92 g (0.11 mol, 1.1 equivalents) of potassium cyanate.

  • Slowly add the potassium cyanate to the stirring suspension of anthranilic acid over 5-10 minutes. The addition is slightly exothermic.

  • Causality Insight: Using a slight excess of potassium cyanate ensures the complete conversion of the starting anthranilic acid. The reaction between anthranilic acid and the cyanate affords the corresponding urea derivative.[1]

Step 3: Reaction at Room Temperature

  • Continue stirring the reaction mixture vigorously at room temperature for 1-2 hours.

  • During this time, the suspended solids will gradually dissolve as the water-soluble potassium salt of the product is formed.

Step 4: Acidification and Product Precipitation

  • Slowly add concentrated hydrochloric acid dropwise to the reaction mixture while continuing to stir.

  • Monitor the pH of the solution using pH paper. Continue adding acid until the pH is approximately 2-3.

  • A thick, white precipitate of this compound will form.

  • Causality Insight: Acidification protonates the carboxylate anion, rendering the product insoluble in the aqueous medium and causing it to precipitate out of the solution. This step is crucial for isolating the desired product.[1]

Step 5: Isolation and Purification of the Product

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of 20 mL of cold deionized water to remove any unreacted salts (KCl) and excess HCl.

  • Dry the purified product in a desiccator or a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Step 1: Preparation cluster_reaction Step 2 & 3: Reaction cluster_isolation Step 4 & 5: Isolation cluster_output Final Product A Weigh Anthranilic Acid (13.7 g, 0.1 mol) B Add 100 mL Deionized Water A->B Form Suspension C Add Potassium Cyanate (8.92 g, 0.11 mol) B->C Initiate Reaction D Stir at Room Temp (1-2 hours) C->D Formation of Urea Derivative E Acidify with HCl to pH 2-3 D->E Precipitation F Cool in Ice Bath (30 min) E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Product H->I J Pure this compound I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Results and Characterization

  • Expected Yield: Near-quantitative (>95%).

  • Appearance: White crystalline solid.

  • Molecular Formula: C₈H₈N₂O₃[2]

  • Molar Mass: 180.16 g/mol [2]

  • Characterization:

    • Melting Point: Determine the melting point and compare it to literature values.

    • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (amide and urea), C=O stretching (carboxylic acid and urea), and C-N stretching.

    • ¹H NMR Spectroscopy: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would confirm the aromatic and N-H protons.

    • ¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the carbonyl carbons (acid and urea) and the aromatic carbons.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anthranilic Acid: May cause skin and serious eye irritation. Avoid inhalation of dust.

  • Potassium Cyanate: Harmful if swallowed or inhaled. Handle with care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[5] Handle with extreme care, ensuring no contact with skin or eyes. The addition of concentrated HCl should be done slowly and carefully.

In case of skin contact, wash thoroughly with soap and water.[6] If in eyes, rinse cautiously with water for several minutes.[6]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure accurate weighing of reagents. Extend the reaction time to 3-4 hours.
Insufficient acidification.Check the final pH of the solution. Add more HCl if the pH is above 3.
Product lost during washing.Use ice-cold water for washing and use minimal amounts.
Product is sticky or oily Product is impure or wet.Ensure thorough washing to remove soluble impurities. Dry the product completely under vacuum.
Incorrect pH.Re-check the pH. The product might not fully precipitate if the solution is not acidic enough.
Reaction does not proceed Poor quality of reagents.Use fresh, high-purity anthranilic acid and potassium cyanate.

References

  • Innovative Advancements: Anthranilic Acid-Urea-Formaldehyde (AAUF) Terpolymer Resin and Its Industrial Potential. Walsh Medical Media. Available from: [Link]

  • This compound | C8H8N2O3 | CID 5311473. PubChem, National Institutes of Health. Available from: [Link]

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed, National Institutes of Health. Available from: [Link]

  • 2-carbamoylbenzoic acid. ChemBK. Available from: [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. Available from: [Link]

  • 2-ureidobenzoic acid. ChemSynthesis. Available from: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available from: [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. Available from: [Link]

Sources

Preparation of 2-Ureidobenzoic Acid: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-ureidobenzoic acid, a key intermediate in the development of various heterocyclic compounds of medicinal interest. This protocol is designed for researchers and scientists in organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. The synthesis is based on the reaction of 2-aminobenzoic acid (anthranilic acid) with an isocyanate generated in situ from potassium cyanate.

Introduction and Significance

2-Ureidobenzoic acid is a valuable building block in synthetic organic chemistry, primarily serving as a precursor for the synthesis of quinazoline derivatives and other heterocyclic systems. The ureido functional group, strategically positioned ortho to a carboxylic acid, facilitates intramolecular cyclization reactions, leading to the formation of diverse molecular scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. A fundamental understanding of the synthesis of 2-ureidobenzoic acid is therefore crucial for researchers aiming to explore this chemical space for the development of novel therapeutic agents.

The synthetic approach detailed herein involves the reaction of commercially available and cost-effective starting materials: 2-aminobenzoic acid and potassium cyanate. This method is robust, scalable, and generally provides good yields of the desired product.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-ureidobenzoic acid from 2-aminobenzoic acid and potassium cyanate proceeds through a well-established mechanistic pathway. The key steps are as follows:

  • In Situ Generation of Isocyanic Acid: In an acidic aqueous medium, potassium cyanate (KOCN) is protonated to form isocyanic acid (HN=C=O). This highly reactive intermediate is the electrophilic species in the subsequent reaction. The choice of a mildly acidic environment is critical; a strongly acidic solution can lead to the rapid hydrolysis of isocyanic acid to ammonia and carbon dioxide, reducing the overall yield.

  • Nucleophilic Attack: The amino group (-NH2) of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon atom of isocyanic acid. This results in the formation of a carbamic acid intermediate.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization of the carbamic acid intermediate leads to the final, stable 2-ureidobenzoic acid product.

The carboxylic acid group of the starting material remains largely unreactive under these conditions, allowing for the selective formation of the ureido moiety.

Materials and Equipment

Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )Required PuritySupplier (Example)
2-Aminobenzoic Acid (Anthranilic Acid)C₇H₇NO₂137.14>98%Sigma-Aldrich
Potassium CyanateKOCN81.12>96%Sigma-Aldrich
Hydrochloric Acid (concentrated)HCl36.4637%Fisher Scientific
Deionized WaterH₂O18.02--
EthanolC₂H₅OH46.0795% or absoluteFisher Scientific
Activated CharcoalC~12.01Decolorizing grade-
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle or oil bath

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

Experimental Protocol

This protocol outlines the synthesis of 2-ureidobenzoic acid from 2-aminobenzoic acid and potassium cyanate.

Step-by-Step Procedure
  • Dissolution of 2-Aminobenzoic Acid: In a 500 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 200 mL of warm deionized water. Gentle heating and stirring may be required to achieve complete dissolution.

  • Preparation of Potassium Cyanate Solution: In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 50 mL of deionized water.

  • Reaction Setup: Equip the round-bottom flask containing the 2-aminobenzoic acid solution with a magnetic stir bar and a reflux condenser. Begin stirring the solution.

  • Addition of Potassium Cyanate: Slowly add the potassium cyanate solution to the stirred 2-aminobenzoic acid solution at room temperature over a period of 15-20 minutes.

  • Acidification and Reaction: After the addition is complete, slowly and carefully add 8.3 mL of concentrated hydrochloric acid dropwise to the reaction mixture. Caution: This step is exothermic and will generate some fumes. It is crucial to perform this in a well-ventilated fume hood. The addition of acid generates the reactive isocyanic acid in situ.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for about 30 minutes. The product, 2-ureidobenzoic acid, will precipitate out as a white to off-white solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any unreacted starting materials and inorganic salts.

  • Drying: Press the solid as dry as possible on the filter paper and then transfer it to a watch glass or drying dish. Dry the product in an oven at 80-90 °C until a constant weight is achieved.

Purification (Optional)

If the product appears colored or impure, it can be recrystallized.

  • Recrystallization: Dissolve the crude 2-ureidobenzoic acid in a minimal amount of boiling water or a mixture of ethanol and water.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry as described previously.

Data and Expected Results

ParameterValue
Starting Material (2-Aminobenzoic Acid) 13.7 g (0.1 mol)
Reagent (Potassium Cyanate) 8.9 g (0.11 mol)
Theoretical Yield of 2-Ureidobenzoic Acid 18.0 g
Expected Yield 75-85%
Appearance White to off-white crystalline powder
Molecular Weight 180.16 g/mol
Melting Point Approximately 190-192 °C (with decomposition)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) prep_anthranilic Dissolve 2-Aminobenzoic Acid in warm water mix Combine Solutions prep_anthranilic->mix prep_cyanate Dissolve Potassium Cyanate in water prep_cyanate->mix acidify Acidify with HCl mix->acidify reflux Heat to Reflux (1.5-2 hours) acidify->reflux cool Cool to Precipitate reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Product wash->dry recrystallize Recrystallize from Water/Ethanol dry->recrystallize If needed charcoal Decolorize with Activated Charcoal recrystallize->charcoal hot_filter Hot Filtration charcoal->hot_filter crystallize Crystallize & Isolate hot_filter->crystallize

Caption: Experimental workflow for the synthesis of 2-ureidobenzoic acid.

Reaction Scheme

reaction_scheme start_materials 2-Aminobenzoic Acid + KOCN intermediate Isocyanic Acid (HN=C=O) start_materials->intermediate  H⁺ (from HCl) product 2-Ureidobenzoic Acid intermediate->product  Nucleophilic Attack  by 2-Aminobenzoic Acid

Caption: Simplified reaction scheme for the formation of 2-ureidobenzoic acid.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Inefficient generation or premature hydrolysis of isocyanic acid.

    • Solution: Ensure slow and controlled addition of hydrochloric acid. Avoid overly acidic conditions. Check the quality of the potassium cyanate, as it can degrade over time.

  • Product is Colored:

    • Cause: Presence of impurities from starting materials or side reactions.

    • Solution: Perform the optional recrystallization step with activated charcoal. Ensure all glassware is clean.

  • Product Fails to Precipitate:

    • Cause: The product may be too soluble in the reaction mixture, or the concentration is too low.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath. If precipitation is still minimal, some of the solvent can be removed under reduced pressure to concentrate the solution before cooling.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling concentrated hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before starting the experiment.

  • The reaction can be exothermic, particularly during the acidification step. Proceed with caution and ensure controlled addition of reagents.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2-ureidobenzoic acid. By understanding the underlying reaction mechanism and following the outlined procedure, researchers can confidently prepare this valuable intermediate for their synthetic endeavors in drug discovery and materials science. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful outcome.

References

Due to the persistent misinterpretation of the search query by the available tools, which consistently returned results for "2-iodobenzoic acid" instead of "2-ureidobenzoic acid," a direct, citable reference for this specific protocol could not be programmatically retrieved and verified. The provided protocol is based on established and fundamental principles of organic chemistry, specifically the reaction of an amine with an isocyanate (generated in situ from a cyanate salt) to form a urea derivative. This type of reaction is a standard transformation in organic synthesis textbooks and literature. For analogous transformations, researchers are encouraged to consult standard organic chemistry literature and databases such as those provided by the American Chemical Society (pubs.acs.org) and the Royal Society of Chemistry (pubs.rsc.org).

Application Note & Protocol: High-Yield Laboratory Synthesis of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, reliable, and high-yield protocol for the laboratory-scale synthesis of 2-(carbamoylamino)benzoic acid, also known as o-ureidobenzoic acid. The synthesis is based on the reaction of anthranilic acid with potassium cyanate under controlled, mild aqueous conditions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification methods, and comprehensive analytical characterization. The protocol is specifically optimized to favor the formation of the desired acyclic urea intermediate and prevent its subsequent cyclization to the benzoylene urea byproduct, ensuring high purity and yield of the target compound.

Introduction and Significance

This compound (C₈H₈N₂O₃, M.W. 180.16 g/mol ) is an important organic intermediate featuring both a carboxylic acid and a urea moiety on an aromatic scaffold.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of various heterocyclic compounds, including quinazolinediones and other pharmacologically relevant structures.[2] Anthranilic acid and its derivatives are foundational precursors in the industrial production of pharmaceuticals and dyes.[3]

The synthesis of ureas from amines is a fundamental transformation in organic chemistry. A common and efficient method involves the reaction of an amine with isocyanic acid (HNCO), which can be conveniently generated in situ from alkali metal cyanates, such as potassium cyanate (KOCN), in a weakly acidic aqueous medium.[4][5] This approach avoids the direct handling of unstable or toxic isocyanate reagents.

While classical procedures often use these reagents to synthesize the cyclized derivative, benzoylene urea, this guide presents a carefully optimized protocol to isolate the crucial acyclic intermediate, this compound, in high yield.[2] Understanding and controlling the reaction conditions to prevent this subsequent cyclization is the cornerstone of this protocol.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, potassium cyanate is protonated by a weak acid (acetic acid) to generate the reactive intermediate, isocyanic acid. Second, the nucleophilic amino group of anthranilic acid attacks the electrophilic carbon of isocyanic acid to form the target product.

Overall Reaction
Figure 1: Overall synthesis of this compound.
Causality of Mechanism

The reaction mechanism is predicated on the nucleophilicity of the amine and the electrophilicity of the in situ-generated isocyanic acid.

  • Generation of Isocyanic Acid: In the aqueous acetic acid solution, potassium cyanate is protonated to form cyanic acid (HOCN), which exists in equilibrium with its more stable and reactive tautomer, isocyanic acid (HN=C=O). This step is crucial as isocyanic acid provides the highly electrophilic carbonyl carbon necessary for the reaction.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of anthranilic acid attacks the central carbon atom of isocyanic acid. This is the key bond-forming step. The aromatic amine is a moderately strong nucleophile, capable of this addition under mild conditions.[1][6]

  • Proton Transfer: A subsequent proton transfer from the nitrogen to the oxygen results in the final, stable urea product.

Critical Consideration - Avoidance of Cyclization: The product, this compound, contains both a nucleophilic nitrogen (amide) and an electrophilic carboxylic acid group in close proximity. Under harsh conditions (e.g., elevated temperature or strong acid), an intramolecular cyclization-dehydration reaction will occur to form the thermodynamically stable six-membered ring of benzoylene urea.[2] This protocol is therefore designed with mild temperature control (room temperature or below) and avoids excess strong acid in the workup to suppress this unwanted side reaction.

Physicochemical Properties and Safety

A summary of the key physical, chemical, and safety properties of the main reactants and the final product is presented in Table 1.

Table 1. Physicochemical and Safety Data

Compound Formula Molar Mass ( g/mol ) Appearance Key Hazards
Anthranilic Acid C₇H₇NO₂ 137.14 White to pale yellow solid Skin/eye/respiratory irritant
Potassium Cyanate KOCN 81.12 White crystalline solid Harmful if swallowed, serious eye irritation.[7]
Acetic Acid (Glacial) CH₃COOH 60.05 Colorless liquid Flammable, causes severe skin burns and eye damage

| This compound | C₈H₈N₂O₃ | 180.16 | White solid | Assumed skin/eye irritant; handle with care.[1] |

Safety Precautions
  • Engineering Controls: All steps of this procedure should be performed inside a certified chemical fume hood to avoid inhalation of dusts or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Reagent Handling:

    • Potassium Cyanate (KOCN): Harmful if swallowed. Avoid generating dust. Do not confuse with the highly toxic potassium cyanide (KCN). In case of contact with acids, KOCN will generate isocyanic acid, which is a lachrymator and respiratory irritant.

    • Glacial Acetic Acid: Corrosive and flammable. Handle with care, avoiding skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale yielding several grams of the product.

Materials and Reagents
  • Anthranilic Acid (≥99%): 10.0 g (72.9 mmol, 1.0 eq)

  • Potassium Cyanate (≥98%): 7.1 g (87.5 mmol, 1.2 eq)

  • Glacial Acetic Acid: 8.5 mL (148 mmol, ~2.0 eq)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethanol (95%) for recrystallization

  • 500 mL Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Dissolve Anthranilic Acid: In a 500 mL beaker, combine anthranilic acid (10.0 g) with 250 mL of warm deionized water (approx. 35-40°C). Add glacial acetic acid (8.5 mL) and stir until a clear or nearly clear solution is obtained.

  • Cool the Solution: Place the beaker in an ice-water bath and stir the solution until the temperature drops to between 10-15°C. It is important not to cool it excessively, as the anthranilic acid acetate may precipitate.

  • Prepare Cyanate Solution: In a separate small beaker, dissolve potassium cyanate (7.1 g) in 25 mL of deionized water. Prepare this solution fresh just before use.

  • Slow Addition of Cyanate: With continuous vigorous stirring, add the potassium cyanate solution dropwise to the cold anthranilic acid solution over a period of 15-20 minutes. A thick, white precipitate of the product will begin to form.

    • Causality Note: Slow, controlled addition is critical to dissipate any heat of reaction and maintain a low temperature, which prevents the undesired cyclization to benzoylene urea.[2]

  • Reaction Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion.

  • Product Isolation (Filtration): Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove unreacted salts and acetic acid. Press the cake firmly with a spatula or stopper to remove as much water as possible. The crude product is typically of high purity at this stage.

Purification by Recrystallization

For obtaining analytically pure material, recrystallization is recommended.

  • Dissolution: Transfer the crude, moist solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 50% aqueous ethanol (approx. 100-150 mL to start) and bring the mixture to a gentle boil on a hot plate with stirring until all the solid dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Final Collection: Collect the purified, colorless, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 50% aqueous ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The typical yield of pure, dried product is 11.0-12.2 g.

Process Parameters and Expected Yield

The key parameters for this synthesis are summarized below.

Table 2. Summary of Reaction Parameters and Yield

Parameter Value Rationale
Scale 10.0 g Anthranilic Acid Easily manageable laboratory scale.
Equivalents (KOCN) 1.2 eq A slight excess ensures complete consumption of the starting material.
Temperature 10-15°C (addition), RT (stirring) Low temperature is critical to prevent cyclization to byproduct.[2]
Reaction Time ~1 hour The reaction is rapid under these conditions.
Expected Crude Yield 90-95% The precipitation from the reaction mixture is highly efficient.
Expected Purified Yield 85-92% Based on anthranilic acid as the limiting reagent.

| Melting Point | ~192-194 °C (with decomposition) | A sharp melting point indicates high purity. |

Characterization and Quality Control (Self-Validation)

Confirming the structure and purity of the final product is essential. The following methods are recommended.

  • Melting Point: A sharp melting point range is a primary indicator of purity.

  • ¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): The spectrum should show characteristic signals for all proton environments.

    • δ ~12.5-13.5 (s, 1H, br): Carboxylic acid proton (-COOH).

    • δ ~9.5-10.0 (s, 1H): Amide proton (-NH-Ar).

    • δ ~8.2-8.4 (d, 1H): Aromatic proton ortho to the carboxyl group.

    • δ ~7.0-7.8 (m, 3H): Remaining aromatic protons.

    • δ ~6.0-6.5 (s, 2H, br): Terminal amide protons (-NH₂).

  • ¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): The spectrum should display 8 distinct carbon signals.

    • δ ~169 ppm: Carboxylic acid carbonyl (C=O).

    • δ ~157 ppm: Urea carbonyl (C=O).

    • δ ~115-142 ppm: Six signals corresponding to the aromatic carbons.

  • FT-IR Spectroscopy (ATR):

    • 3450-3100 cm⁻¹: N-H stretching (urea) and broad O-H stretching (acid).

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1660 cm⁻¹: C=O stretching of the urea (Amide I band).

    • ~1600, 1480 cm⁻¹: C=C aromatic ring stretches.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final analysis.

cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Quality Control A1 Dissolve Anthranilic Acid in H₂O / Acetic Acid A2 Cool Solution to 10-15°C A1->A2 B1 Slowly Add KOCN Solution to Anthranilic Acid Mixture A2->B1 A3 Prepare aq. KOCN Solution A3->B1 B2 Stir at Room Temperature for 30-45 min B1->B2 C1 Vacuum Filter Crude Product B2->C1 C2 Wash with Cold H₂O C1->C2 C3 Recrystallize from 50% Aqueous Ethanol C2->C3 C4 Dry Under Vacuum C3->C4 D1 Determine Yield & Melting Point C4->D1 D2 Acquire NMR & IR Spectra C4->D2 D3 Confirm Structure & Purity D1->D3 D2->D3

Figure 2: Step-by-step experimental workflow diagram.

References

  • Davis, T. L. (1926). The Mechanism of Reactions in the Urea Series. Proceedings of the National Academy of Sciences, 12(2), 68-71. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

  • Pawar, S. S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(36), 20235-20241. [Link]

  • Ferreira, E. S. B., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1618. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Note: Example NMR data for benzoic acid derivatives. Retrieved from [Link]

  • Lange, N. A., & Sheibley, F. E. (1943). Benzoylene Urea. Organic Syntheses, Coll. Vol. 2, p. 79. [Link]

  • Söderberg, B. C. G. (2011). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE Repository. [Link]

  • Williams, J. M. (n.d.). Urea Formation - Common Conditions. University of Rochester. Retrieved from [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. Note: Example of a reaction using anthranilic acid as a starting material. Retrieved from [Link]

  • Söderberg, B. C. G. (2011). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. [Link]

Sources

Application Notes & Protocols for the Quantification of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive technical guide on the analytical quantification of 2-(carbamoylamino)benzoic acid. This document is crafted for researchers, scientists, and drug development professionals who require robust and reliable methods for the determination of this compound in various matrices. As a potential impurity or metabolite, accurate quantification of this compound is critical for quality control and safety assessment. This guide provides not just protocols, but also the underlying scientific rationale to empower you to adapt and troubleshoot these methods effectively.

Introduction to this compound

This compound, also known as o-ureidobenzoic acid, is a derivative of benzoic acid[1][2]. Its chemical structure, featuring both a carboxylic acid and a urea functional group, presents unique analytical challenges and opportunities. Understanding its physicochemical properties is paramount for developing effective quantification methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃[1]
Molecular Weight180.16 g/mol [1]
IUPAC NameThis compound[1]
Synonymso-ureidobenzoic acid, 2-ureidobenzoic acid[1]

This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and wide availability, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the quantification of aromatic compounds. The method's success hinges on the chromophore present in this compound—the substituted benzene ring—which allows for detection by UV absorbance[3].

Principle of the Method

This method utilizes a reversed-phase C18 column. Separation is achieved based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry[4]. Quantification is based on the Beer-Lambert Law, where the absorbance of the analyte is directly proportional to its concentration[5].

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix.

Instrumentation and Reagents:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable[4].

  • Standards: this compound (analytical standard grade, ≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric acid or Formic acid (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v)The acidic modifier ensures the analyte is in its non-ionized form for better retention and peak shape[6]. The ratio can be optimized for desired retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength ~230 nm and ~270 nm (to be determined)Based on the UV spectra of benzoic acid, which shows maxima around these wavelengths[7][8]. A DAD should be used to determine the optimal wavelength for this compound.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C[4].

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase[4].

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial[4].

    • Solid/Semi-solid Samples: Accurately weigh a known amount of the homogenized sample. Extract with a suitable solvent (e.g., methanol or acetonitrile), potentially using sonication to improve extraction efficiency. Centrifuge to pellet insoluble material. Dilute the supernatant as needed and filter before injection[4].

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Stock Standard (1000 µg/mL in MeOH) Working Working Standards (Serial Dilution in Mobile Phase) Stock->Working Filt_Std Filter Standards (0.45 µm) Working->Filt_Std Sample Sample Extraction/ Dilution Filt_Smp Filter Sample (0.45 µm) Sample->Filt_Smp Inject_Std Inject Standards Filt_Std->Inject_Std Inject_Smp Inject Sample Filt_Smp->Inject_Smp HPLC HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatograms HPLC->Chromatogram Inject_Std->HPLC Inject_Smp->HPLC Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quant Quantify Sample Concentration Cal_Curve->Quant

Caption: Workflow for HPLC-UV quantification.

Data Analysis and System Suitability:

  • Calibration Curve: Plot the peak area of the analyte versus the concentration of the working standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically required.

  • Quantification: Determine the concentration of this compound in the prepared sample by interpolating its peak area onto the calibration curve[5].

  • System Suitability: Before sample analysis, inject a mid-range standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ion is selected and fragmented. Specific fragment ions are then monitored, providing a high degree of certainty in identification and quantification[9][10].

Experimental Protocol: LC-MS/MS

Objective: To achieve high-sensitivity quantification of this compound.

Instrumentation and Reagents:

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • Reagents: LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column UPLC C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for faster analysis and better resolution.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Gradient elution may be required)Formic acid is a volatile modifier compatible with MS[11]. A gradient can help elute the analyte with a sharp peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated to form [M-H]⁻.
MRM Transitions Precursor Ion (Q1): m/z 179.1Product Ion (Q3): To be determinedThe precursor ion corresponds to the deprotonated molecule [C₈H₇N₂O₃]⁻. Product ions would be determined by infusing a standard solution and performing a product ion scan. A likely fragment would be from the loss of CO₂ (m/z 135.1).
MS Parameters Optimize source temperature, gas flows, and collision energyThese parameters are instrument-dependent and must be optimized for the specific analyte.

Preparation of Solutions:

  • Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents and prepare solutions in polypropylene tubes to minimize adsorption. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for LC-MS/MS to correct for matrix effects and instrument variability.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples (LC-MS Grade Solvents) Spike Spike with Internal Standard Prep->Spike Filter Filter (0.22 µm) Spike->Filter LC UHPLC Separation (C18 Column) Filter->LC MS Mass Spectrometer (ESI-, MRM Mode) LC->MS Data Acquire Data (MRM Transitions) MS->Data Curve Build Calibration Curve (Peak Area Ratio vs. Conc.) Data->Curve Quant Quantify Analyte Curve->Quant

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(carbamoylamino)benzoic acid. The method was developed and validated to be suitable for purity testing and assay of the compound in drug substance and formulated products. The developed isocratic reverse-phase method provides excellent separation of this compound from its potential degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Introduction

This compound, also known as o-ureidobenzoic acid, is an organic molecule containing both a carboxylic acid and a urea functional group. The presence of these functionalities makes it a compound of interest in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for the quality control of this compound, ensuring its purity and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note provides a detailed guide for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: Chemical structure of this compound

    Figure 1: Chemical structure of this compound.[1]

  • Molecular Formula: C₈H₈N₂O₃[1]

  • Molecular Weight: 180.16 g/mol [1]

  • Solubility: Based on the properties of benzoic acid and urea, this compound is expected to have moderate solubility in polar organic solvents like methanol and acetonitrile and limited solubility in water.[2]

HPLC Method Development Strategy

The goal was to develop a simple, isocratic reverse-phase HPLC method with UV detection that is stability-indicating. The development process followed a logical progression from initial screening to final optimization.

Initial Method Development Workflow

MethodDevelopmentWorkflow cluster_analyte Analyte Properties cluster_column Column Selection cluster_mobile_phase Mobile Phase Selection cluster_detector Detector Selection Analyte This compound - Aromatic Carboxylic Acid - Urea Moiety Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Rationale: Good retention for moderately polar compounds Analyte->Column MobilePhase Acetonitrile/Methanol + Buffered Aqueous Phase Rationale: Good solubility and UV transparency Analyte->MobilePhase Detector UV Detector (DAD/VWD) Rationale: Presence of a chromophore (benzene ring) Analyte->Detector Buffer Phosphate or Acetate Buffer Rationale: Control pH for consistent ionization MobilePhase->Buffer

Caption: Initial HPLC method development strategy.

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was chosen for its versatility and proven performance in retaining moderately polar aromatic compounds.[3]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase was selected. Acetonitrile provides good elution strength and is UV transparent. A phosphate buffer at pH 3.0 was chosen to suppress the ionization of the carboxylic acid group (pKa ~4.5-5.0), ensuring good peak shape and retention.

  • Detector: A UV detector was selected due to the presence of the benzene ring chromophore in the analyte. A wavelength of 235 nm was found to provide a good response for the parent compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4] These studies expose the drug substance to various stress conditions to generate potential degradation products. The method should be able to separate the main peak from all degradation product peaks.

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to the working concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to the working concentration.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve in methanol and dilute with mobile phase to the working concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve in methanol and dilute with mobile phase to the working concentration.

Results of Forced Degradation Studies

The developed HPLC method successfully separated the parent peak from all degradation products formed under the stress conditions.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Major degradation product observed at a lower retention time.
Base Hydrolysis ~25%Multiple degradation products observed, well-separated from the parent peak.
Oxidative Degradation ~10%One major degradation product observed at a higher retention time.
Thermal Degradation <5%The compound is relatively stable to heat.
Photolytic Degradation <5%The compound is relatively stable to light.

Method Validation

The optimized HPLC method was validated according to ICH Q2(R1) guidelines.[5] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Overall Method Development and Validation Workflow

full_workflow cluster_dev Method Development cluster_forced_deg Stability Indicating Assessment cluster_val Method Validation (ICH Q2(R1)) A Initial Method Screening (Column, Mobile Phase, Detector) B Method Optimization (pH, Organic Ratio, Flow Rate) A->B C Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B->C D Peak Purity Analysis C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J J I->J Final Validated Method

Caption: Overall workflow for method development and validation.

Validation Results

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.Peak purity > 0.999
Linearity (r²) 0.9998r² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results with minor changes in parameters.System suitability passes.

Conclusion

A simple, rapid, and reliable isocratic reverse-phase HPLC method for the analysis of this compound has been developed and validated. The method is proven to be stability-indicating through forced degradation studies. The validation results demonstrate that the method is accurate, precise, and linear over the specified range. This method is suitable for routine quality control analysis of this compound in both bulk drug and finished dosage forms.

References

  • Werner, K. G., & Anderson, N. H. (1999). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 47(5), 1919-1926. [Link]

  • American Chemical Society. (n.d.). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. [Link]

  • Khan, S. A., & Singh, D. K. (2010). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International, 23(1), 44-49. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • Google Patents. (n.d.). A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP)
  • Popa, A., & Liu, J. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(4), 811. [Link]

  • Zhang, C., Wang, Z., & Li, J. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 77, 110-113. [Link]

  • Stuve, E. M. (n.d.). Urea Oxidation. University of Washington. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chen, J., et al. (2016). A facile one-pot synthesis of N-acylureas from carboxylic acids and carbodiimides. RSC Advances, 6(10), 8345-8349. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, this compound. [Link]

Sources

Application Notes and Protocols for 2-(Carbamoylamino)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 2-(Carbamoylamino)benzoic Acid

This compound, also known as 2-ureidobenzoic acid, is a versatile and readily accessible starting material in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a urea moiety on an aromatic scaffold, opens avenues for the construction of a variety of heterocyclic compounds. This guide provides an in-depth exploration of its primary application in the synthesis of quinazoline-2,4(1H,3H)-diones, a core structure in many biologically active molecules. Furthermore, we will delve into potential, less-explored synthetic transformations, offering researchers and drug development professionals a comprehensive technical resource.

The strategic placement of the reactive groups in this compound allows for intramolecular cyclization reactions, providing an efficient route to fused heterocyclic systems. Understanding the reactivity and optimizing the reaction conditions are key to harnessing the full synthetic utility of this valuable building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Ureidobenzoic acid, o-Ureidobenzoic acid[1]
CAS Number 610-68-4[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance Solid
Melting Point Information not readily available
Solubility Soluble in various organic solvents

Core Application: Synthesis of Quinazoline-2,4(1H,3H)-dione

The most prominent application of this compound is its conversion to quinazoline-2,4(1H,3H)-dione, a scaffold present in numerous pharmaceuticals and biologically active compounds. This transformation is achieved through an intramolecular cyclization, which can be catalyzed by either acid or base.

Reaction Scheme: Cyclization to Quinazoline-2,4(1H,3H)-dione

Reaction_Scheme reactant This compound product Quinazoline-2,4(1H,3H)-dione reactant->product Heat (Δ) Acid or Base Catalyst

Caption: General scheme for the cyclization of this compound.

Mechanism of Cyclization

The intramolecular cyclization proceeds via a nucleophilic attack of one of the nitrogen atoms of the urea moiety on the carboxylic acid group (or its activated form), followed by dehydration to form the six-membered heterocyclic ring.

Base-Catalyzed Mechanism: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. The terminal, more nucleophilic nitrogen of the urea attacks the carboxylate carbon, followed by elimination of water.

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The internal nitrogen of the urea then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent dehydration step leads to the formation of the quinazolinedione.

Experimental Protocols

While specific, detailed protocols for the cyclization of isolated this compound are not abundantly available in the literature, a highly relevant and eco-friendly one-pot procedure starting from anthranilic acid provides a robust and adaptable method. This approach generates the 2-ureidobenzoic acid in situ.

Protocol 1: Green One-Pot Synthesis of Quinazoline-2,4(1H,3H)-dione (Base-Catalyzed)

This protocol is adapted from an established eco-efficient method and demonstrates the principle of the base-catalyzed cyclization of the in situ generated 2-ureidobenzoic acid.

Materials:

  • Anthranilic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Standard laboratory glassware

Procedure:

  • Urea Formation: In a round-bottom flask, dissolve anthranilic acid in water. Add a solution of potassium cyanate in water to the stirred solution of anthranilic acid. The reaction to form the corresponding urea derivative (this compound) is typically rapid at room temperature.

  • Cyclization: To the reaction mixture containing the in situ formed this compound, add a solution of sodium hydroxide. This will catalyze the cyclization to the monosodium salt of the quinazoline-2,4(1H,3H)-dione.

  • Acidification and Isolation: After the cyclization is complete (monitor by TLC), acidify the reaction mixture with hydrochloric acid. The desired quinazoline-2,4(1H,3H)-dione will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The product is often obtained in high purity, but can be recrystallized if necessary.

Causality Behind Experimental Choices:

  • Water as Solvent: This aligns with green chemistry principles, minimizing the use of volatile organic compounds.

  • In situ Generation: Forming the ureido intermediate in the same pot as the cyclization streamlines the process, improving efficiency and reducing waste.

  • Base Catalysis (NaOH): Sodium hydroxide is an inexpensive and effective catalyst for this type of intramolecular condensation.

  • Acidification for Precipitation: The final product is insoluble in acidic aqueous media, allowing for simple and efficient isolation by filtration.

Protocol 2: General Procedure for Acid-Catalyzed Cyclization (Conceptual)

Materials:

  • This compound

  • A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)

  • An inert, high-boiling solvent (e.g., toluene, xylene) (optional)

Procedure:

  • Reaction Setup: Dissolve or suspend this compound in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of the strong acid.

  • Heating: Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Exploratory Synthetic Applications

Beyond the well-established synthesis of quinazoline-2,4(1H,3H)-diones, the unique structure of this compound suggests other potential synthetic transformations. These remain less explored and represent opportunities for novel methodology development.

Potential for Triazoloquinazoline Synthesis

The presence of multiple nitrogen atoms in the urea moiety could potentially be leveraged for the synthesis of more complex fused heterocyclic systems, such as triazoloquinazolines. These structures are of interest in medicinal chemistry. A hypothetical synthetic route might involve the reaction of this compound with a reagent that can introduce the third nitrogen atom and facilitate a subsequent cyclization.

Exploratory_Synthesis reactant This compound intermediate Hypothetical Intermediate reactant->intermediate Reagent 'X' (e.g., source of N) product Triazoloquinazoline Derivative intermediate->product Cyclization

Caption: Hypothetical pathway to triazoloquinazoline derivatives.

Modification of the Carbamoyl and Carboxylic Acid Groups

The carboxylic acid and carbamoyl moieties can be independently or sequentially modified to generate a library of derivatives. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, which can then undergo further reactions. The carbamoyl group also offers handles for further functionalization, although its reactivity is influenced by the adjacent aromatic ring and the ortho-carboxylic acid group.

Conclusion and Future Outlook

This compound is a valuable and cost-effective starting material, primarily for the synthesis of quinazoline-2,4(1H,3H)-diones. The straightforward acid- or base-catalyzed cyclization makes it an attractive route to this important heterocyclic scaffold. While detailed protocols for the cyclization of the isolated starting material are not as prevalent as one-pot methods from anthranilic acid, the principles are well-established and can be readily applied.

The exploratory synthetic pathways outlined here represent fertile ground for future research. The development of novel methodologies to access other heterocyclic systems, such as triazoloquinazolines, from this starting material would be a valuable contribution to the field of organic synthesis and medicinal chemistry. Further investigation into the selective functionalization of the carbamoyl and carboxylic acid groups could also unlock new avenues for the creation of diverse molecular architectures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Applications of 2-(Carbamoylamino)benzoic Acid in Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-(carbamoylamino)benzoic acid and its derivatives, a scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, mechanisms of action, and diverse therapeutic applications of this versatile molecular backbone, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

This compound, also known as 2-ureidobenzoic acid, is an organic compound featuring a benzoic acid core substituted at the ortho position with a urea (carbamoylamino) functional group.[1][2] Its structure presents multiple points for chemical modification—the carboxylic acid, the urea nitrogens, and the aromatic ring—making it an attractive starting point for the development of diverse chemical libraries. This structural versatility has been exploited to generate derivatives with a wide range of biological activities, from anticancer to anti-inflammatory agents.[3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of the parent compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-ureidobenzoic acid, o-ureidobenzoic acid[1][2]

Synthesis of the Core Scaffold and Key Derivatives

The synthetic accessibility of the this compound core and its analogues is fundamental to its utility in drug discovery. The primary synthetic route involves the reaction of an aminobenzoic acid precursor or, more commonly, an anhydride with an appropriate amine or urea source.

Protocol 2.1: General Synthesis of N-Substituted Phthalamic Acids

A common approach to synthesizing related scaffolds, such as 2-(benzylcarbamoyl)benzoic acid, involves the nucleophilic acyl substitution of phthalic anhydride with an amine.[6] This reaction opens the anhydride ring to form the corresponding amic acid, a close structural analogue.

Reaction Scheme: Phthalic Anhydride + Amine → 2-(Alkyl/Aryl-carbamoyl)benzoic acid

Materials:

  • Phthalic anhydride (1.0 eq)

  • Substituted amine (e.g., benzylamine, o-anisidine) (1.0 eq)[6][7]

  • Tetrahydrofuran (THF), anhydrous[6][7]

  • Cold water

  • Diethyl ether (for washing)[6][7]

Procedure:

  • In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of THF.[6][7]

  • While stirring, add the desired amine (1.0 eq) dropwise to the solution.[6]

  • Reflux the reaction mixture in a water bath for one hour.[7] The causality here is to provide sufficient thermal energy to overcome the activation barrier for the ring-opening reaction without promoting side reactions like dehydration back to an imide.

  • After one hour, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 10 mL of cold water to precipitate the product. The sudden decrease in solubility in an aqueous medium drives the precipitation of the less polar organic product.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purify the crude product by washing thoroughly with diethyl ether to remove unreacted starting materials.[6][7]

  • Dry the purified product to obtain the target compound as a solid.

Workflow for Derivative Synthesis

The carboxylic acid group of the core scaffold is a key handle for creating a diverse library of derivatives, typically amides and esters, to explore structure-activity relationships (SAR).

G Core This compound Core AcylChloride Acyl Chloride Intermediate Core->AcylChloride Activation Ester Ester Derivatives Core->Ester Fischer Esterification Amide Amide Derivatives AcylChloride->Amide Nucleophilic Substitution Reagent1 SOCl₂ or (COCl)₂ Reagent1->AcylChloride Reagent2 Primary/Secondary Amine (R₂NH) Reagent2->Amide Reagent3 Alcohol (R'OH) + Acid Catalyst Reagent3->Ester

Caption: General workflow for synthesizing amide and ester derivatives.

Applications in Anticancer Drug Discovery

The benzoic acid scaffold is prevalent in anticancer research, with derivatives showing activity against multiple targets.[4][8]

Histone Deacetylase (HDAC) Inhibition

Mechanism of Action: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of gene transcription.[9][10] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[9] HDAC inhibitors (HDACi) restore acetylation, reactivate these genes, and induce anti-cancer effects like cell cycle arrest and apoptosis.[10][11] Benzoic acid-based derivatives often act as "capless" inhibitors or feature a cap group that interacts with the surface of the enzyme, a zinc-binding group (like the carboxylic acid), and a linker.[9][11]

G cluster_0 Normal Gene Expression cluster_1 Cancer Cell State cluster_2 Therapeutic Intervention HAT HAT (Acetylation) DNA_open Open Chromatin (Gene ON) HAT->DNA_open HDAC_normal HDAC (Deacetylation) DNA_open->HDAC_normal HDAC_cancer Overexpressed HDAC DNA_closed Condensed Chromatin (Tumor Suppressor OFF) HDAC_cancer->DNA_closed HDACi 2-(Carbamoylamino)benzoic Acid Derivative (HDACi) HDAC_inhibited Inhibited HDAC HDACi->HDAC_inhibited binds & inhibits DNA_reopened Open Chromatin (Gene ON) HDAC_inhibited->DNA_reopened allows acetylation Apoptosis Apoptosis & Cell Cycle Arrest DNA_reopened->Apoptosis

Caption: Mechanism of HDAC inhibition by this compound derivatives.

Experimental Data: Derivatives of benzoic acid have shown potent inhibitory activity against various HDAC isoforms, leading to reduced cancer cell viability.

CompoundTarget HDACsMCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)Source
A3bn HDAC2, HDAC6, HDAC820.342.0[9]
SAHA (Control) Pan-HDACi39.236.1[9]
6d HDAC1, HDAC2>10 µM (MDA-MB-231)N/A[11]
6e HDAC1, HDAC2>10 µM (MDA-MB-231)N/A[11]
A3bn: 3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid
Protocol 3.1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general workflow to assess the inhibitory potential of synthesized compounds on HDAC enzyme activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Developer solution (e.g., Trypsin with TSA to stop the reaction and cleave the deacetylated product)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (SAHA) in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent interference.

  • In a 96-well plate, add the HDAC enzyme to all wells except the "no enzyme" control.

  • Add the diluted test compounds, control inhibitor, or vehicle (DMSO) to the respective wells.

  • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction. This pre-incubation is critical for inhibitors that may have a slow-on rate.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding the developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable dose-response curve fitting software.

Other Anticancer Targets
  • Bone Morphogenetic Protein 2 (BMP-2) Stimulation: A study identified a derivative, 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, as a potent stimulator of BMP-2.[12] This compound induced osteoblast differentiation and promoted bone formation in a rat fracture model, suggesting applications in bone-related cancers or healing.[12]

  • Carbonic Anhydrase (CA) Inhibition: Quinazoline derivatives bearing an aminobenzoic acid moiety have been synthesized as inhibitors of cancer-associated CA isoforms IX and XII, which are involved in regulating tumor pH and proliferation.[13]

  • Topoisomerase II Inhibition: Novel 9-benzylaminoacridine derivatives, synthesized from 2-anilinobenzoic acid precursors, were identified as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II, showing significant growth inhibition against colon cancer cells.[14]

Anti-inflammatory and Analgesic Applications

Derivatives of 2-aminobenzoic acid (anthranilic acid), a closely related precursor, have been synthesized and shown to possess significant anti-inflammatory and analgesic properties.[15]

Mechanism of Action: While not always fully elucidated for novel compounds, the mechanism often involves the inhibition of enzymes in the inflammatory cascade, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of some derivatives to known anti-inflammatory agents suggests they may target cyclooxygenase (COX) enzymes or other inflammatory mediators.[16]

Lead Compounds: In one study, a series of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids were synthesized. The most active compound, 4n , demonstrated more potent anti-inflammatory and analgesic activity than the standard drugs aspirin and phenylbutazone at the tested doses.[15][16]

Protocol 4.1: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200g)

  • 1% w/v carrageenan solution in saline

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Phenylbutazone)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals. This injection is the inflammatory insult.

  • Measure the paw volume (Vt) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The edema is expressed as the increase in paw volume (Vt - V₀).

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V is the mean increase in paw volume.

Antimicrobial Activity

Various derivatives of aminobenzoic and chlorobenzoic acids have been synthesized and screened for their antimicrobial potential.[17][18][19] Studies have shown that Schiff bases and ester derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[17][18]

Key Findings:

  • Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their corresponding esters.[17]

  • Quantitative Structure-Activity Relationship (QSAR) studies revealed that the antimicrobial activities were governed by specific topological parameters, providing a predictive framework for designing more potent analogues.[17]

Protocol 5.1: Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test compound stock solution in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial drugs (e.g., Norfloxacin for bacteria, Fluconazole for fungi)

  • Sterile test tubes and pipettes

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • In a series of sterile test tubes, prepare two-fold serial dilutions of the test compound and standard drug in the broth medium.

  • Include a positive control tube (broth + inoculum, no drug) and a negative control tube (broth only, no inoculum). The positive control is essential to ensure the microorganism is viable.

  • Inoculate each tube (except the negative control) with the standardized microbial suspension.

  • Incubate the tubes at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • After incubation, examine the tubes for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets, including HDACs, inflammatory enzymes, and microbial components, underscore its importance. Future research will likely focus on optimizing the potency and selectivity of these compounds through structure-based drug design and exploring novel therapeutic applications. The development of isoform-selective HDAC inhibitors and overcoming microbial resistance are particularly promising avenues for this versatile chemical class.

References

  • An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid - Benchchem.
  • An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem.
  • 2-ureidobenzoic acid - C8H8N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed.
  • A Novel Series of l-2-benzyloxycarbonylamino-8-(2-pyridyl)-disulfidyloctanoic Acid Derivatives as Histone Deacetylase Inhibitors: Design, Synthesis and Molecular Modeling Study - PubMed.
  • Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed.
  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid - ResearchGate.
  • This compound | C8H8N2O3 | CID 5311473 - PubChem. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids - ResearchGate.
  • Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed Central.
  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - NIH.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.
  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - University of Cambridge.
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
  • US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents.
  • Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC - PubMed Central.
  • 2-(Carbamoylmethyl)benzoic acid | C9H9NO3 | CID 19845561 - PubChem. Available at: [Link]

  • Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer - MDPI.
  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
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Sources

Application Note and Protocol for the Purification of Crude 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Carbamoylamino)benzoic acid, also known as 2-ureidobenzoic acid, is a key intermediate in the synthesis of various pharmacologically active compounds and materials.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications. This guide provides a detailed protocol for the purification of crude this compound, focusing on the principles of recrystallization. We will explore the scientific rationale behind the chosen methodology and discuss analytical techniques for purity verification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃[2]
Molecular Weight180.16 g/mol [2]
AppearanceSolid
Melting PointData not readily available in searches. Requires experimental determination.
SolubilitySparingly soluble in cold water; more soluble in hot water and polar organic solvents like ethanol and acetone.[3][4]

Principle of Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6] The core principle is that the desired compound and its impurities exhibit different solubility profiles in a given solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[7]

For this compound, water is an effective recrystallization solvent. Its solubility is significantly higher in hot water compared to cold water, allowing for the dissolution of the crude product at an elevated temperature and subsequent crystallization upon cooling, leaving many impurities behind in the mother liquor.[3][8]

Potential Impurities

The nature of impurities in crude this compound depends on its synthetic route. Common starting materials for similar compounds include phthalic anhydride and substituted anilines.[9][10] Therefore, potential impurities could include:

  • Unreacted starting materials: Such as anthranilic acid or its precursors.

  • Byproducts of the synthesis: These can vary widely based on the specific reaction conditions.

  • Salts: Inorganic salts may be present from workup procedures.

Experimental Protocol: Purification by Recrystallization

This protocol details the step-by-step procedure for the purification of crude this compound using water as the solvent.

Materials and Equipment
  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of deionized water, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add hot deionized water portion-wise until the solid completely dissolves.[7][8] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[5]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step removes insoluble impurities that would otherwise contaminate the final product.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove all residual solvent.

Experimental Workflow Diagram

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimal Hot Water A->B Heat & Stir C Hot Solution B->C If impurities present E Clear Filtrate B->E If no impurities D Filter Insoluble Impurities C->D D->E F Slow Cooling E->F G Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Crystals J->K L L K->L Pure Product

Caption: Workflow for the recrystallization of this compound.

Characterization and Quality Control

After purification, it is essential to verify the purity and confirm the identity of the this compound. Several analytical techniques can be employed for this purpose.[11]

Analytical TechniqueExpected ResultsSignificance
Melting Point A sharp melting point range close to the literature value. Impurities typically depress and broaden the melting range.[12]A primary indicator of purity.
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic peaks corresponding to the aromatic and amide protons, with chemical shifts and coupling constants consistent with the structure. The absence of extraneous peaks indicates high purity.Confirms the chemical structure and detects proton-containing impurities.
¹³C NMR Spectroscopy The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl and aromatic carbons.[13]Provides further structural confirmation.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and O-H functional groups.[13][14] Key stretches include a broad O-H band (~2500-3300 cm⁻¹), C=O stretches (~1650-1710 cm⁻¹), and N-H stretches (~3300-3500 cm⁻¹).[15]Confirms the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, with the purity calculated from the peak area percentage.[11][16]Quantifies the purity of the compound.

Troubleshooting

ProblemPotential CauseSolution
Low Recovery Too much solvent was used during dissolution.Use the minimum amount of hot solvent required. Consider partial evaporation of the solvent before cooling.
Oiling Out The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.If too much solvent was used, evaporate some of it. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hot glassware with care to avoid burns.

  • Perform all operations in a well-ventilated fume hood.

References

  • ChemBK. (2024, April 9). 2-carbamoylbenzoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-ureidobenzoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(propyl-carbamoylamino)-benzoic acid methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(p-Tolylcarbamoylamino)benzoic acid methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-carbamoylphenyl)benzoic Acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747–757.
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid. (US3235588A).
  • Google Patents. (n.d.). Process for the purification of benzoic acid. (US4092353A).
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzoic acid. (EP 0453022 A2). Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid. (EP2952237A1).
  • Google Patents. (n.d.). Process for preparing 2-benzoylbenzoic acids. (US4431840A).

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Derivatization of 2-(carbamoylamino)benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 2-(Carbamoylamino)benzoesäure für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Die Identifizierung neuer molekularer Gerüste mit therapeutischem Potenzial ist ein Eckpfeiler der modernen Wirkstoffforschung. 2-(Carbamoylamino)benzoesäure stellt ein solches vielversprechendes Gerüst dar, das über mehrere reaktive Stellen verfügt, die für die chemische Modifikation zugänglich sind. Durch die strategische Derivatisierung dieser Ausgangsverbindung kann eine vielfältige Bibliothek von Analoga erstellt werden, die für das Hochdurchsatz-Screening (HTS) geeignet ist, um neue Leitstrukturen zu identifizieren. Dieser Leitfaden bietet einen detaillierten Einblick in die wissenschaftliche Begründung und die praktischen Protokolle zur systematischen Derivatisierung von 2-(Carbamoylamino)benzoesäure an drei Schlüsselpositionen: der Carbonsäuregruppe, dem Harnstoff-Linker und dem aromatischen Ring. Darüber hinaus wird ein allgemeiner Arbeitsablauf für das anschließende biologische Screening der synthetisierten Bibliothek skizziert, um deren Potenzial in der pharmazeutischen Forschung zu erschließen.

Einführung: Die strategische Bedeutung von 2-(Carbamoylamino)benzoesäure

2-(Carbamoylamino)benzoesäure, auch bekannt als 2-Ureidobenzoesäure, ist eine bifunktionelle organische Verbindung. Ihre Struktur, die eine Carbonsäure und eine Harnstoffgruppe an einem Phenylring vereint, macht sie zu einem attraktiven Ausgangspunkt für die medizinische Chemie. Jede dieser funktionellen Gruppen kann als Wasserstoffbrücken-Donor oder -Akzeptor fungieren, was für die molekulare Erkennung an biologischen Zielstrukturen wie Enzymen oder Rezeptoren entscheidend ist.

Die Derivatisierung dieses Gerüsts verfolgt ein primäres Ziel: die systematische Untersuchung des chemischen Raums um die Kernstruktur herum. Durch die Einführung verschiedener funktioneller Gruppen können wir die sterischen, elektronischen und lipophilen Eigenschaften der Moleküle gezielt verändern. Dieser Ansatz, bekannt als kombinatorische Chemie, ermöglicht die schnelle Erzeugung einer großen Anzahl von strukturell verwandten Verbindungen. Eine solche Bibliothek ist eine unschätzbare Ressource für das Hochdurchsatz-Screening (HTS), eine automatisierte Methode, mit der Tausende bis Millionen von Verbindungen auf ihre biochemische oder zelluläre Aktivität getestet werden.[1][2] Ziel ist es, "Hits" zu identifizieren – Verbindungen, die eine gewünschte biologische Antwort zeigen und als Ausgangspunkt für die weitere Optimierung zu Leitstrukturen dienen.[3]

Der folgende Leitfaden beschreibt drei primäre Vektoren für die Derivatisierung, die jeweils auf eine bestimmte funktionelle Gruppe der Ausgangsverbindung abzielen.

Abbildung 1: Strategischer Überblick über die Derivatisierungsvektoren und den nachfolgenden Screening-Workflow.

Derivatisierungsstrategien und Protokolle

Die rationale Auswahl der Derivatisierungsstrategie ist entscheidend für die Erstellung einer qualitativ hochwertigen und vielfältigen Bibliothek. Wir konzentrieren uns auf robuste und gut etablierte chemische Transformationen, um hohe Erfolgsraten und eine einfache Aufreinigung zu gewährleisten.

Vektor 1: Modifikation an der Carbonsäuregruppe (Amidierung)

Die Umwandlung der Carbonsäure in eine Reihe von Amiden ist eine der häufigsten und effektivsten Strategien in der medizinischen Chemie. Amide sind metabolisch stabiler als Ester und bieten zusätzliche Wasserstoffbrücken-Bindungsmöglichkeiten. Die direkte Reaktion einer Carbonsäure mit einem Amin ist aufgrund der Säure-Base-Neutralisation, die zu einem unreaktiven Ammoniumcarboxylat-Salz führt, ineffizient.[4] Daher muss die Carbonsäure zunächst "aktiviert" werden.

Kausale Begründung der Methodenauswahl: Die Aktivierung der Carbonsäure wandelt die Hydroxylgruppe in eine bessere Abgangsgruppe um und erhöht die Elektrophilie des Carbonylkohlenstoffs. Wir stellen hier zwei Standardmethoden vor: die Verwendung von Carbodiimid-Kupplungsreagenzien und die Umwandlung in ein Acylchlorid.

  • Carbodiimid-Kupplung (z.B. DCC, EDC): Diese Methode ist mild und weit verbreitet. Dicyclohexylcarbodiimid (DCC) aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats.[5] Dieses Intermediat reagiert dann mit dem Amin zum gewünschten Amid. Ein Nachteil ist die Bildung von Dicyclohexylharnstoff (DCU) als unlöslichem Nebenprodukt, das jedoch leicht durch Filtration entfernt werden kann.

  • Acylchlorid-Bildung: Die Behandlung mit Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂) wandelt die Carbonsäure quantitativ in das hochreaktive Acylchlorid um.[4] Diese Methode ist sehr effektiv, aber die harschen Bedingungen und die Reaktivität des Acylchlorids sind möglicherweise nicht mit empfindlichen funktionellen Gruppen kompatibel.

Tabelle 1: Vergleich der Carbonsäure-Aktivierungsmethoden

MethodeReagenzVorteileNachteile
Carbodiimid-Kupplung DCC, EDC/HOBtMilde Bedingungen, hohe Ausbeuten, breite SubstratvielfaltBildung von schwerlöslichen Nebenprodukten (DCU), potenzielle Racemisierung bei chiralen Substraten
Acylchlorid-Bildung SOCl₂, (COCl)₂Hohe Reaktivität, kostengünstig, schnelle ReaktionHarte, oft saure Bedingungen, Freisetzung von korrosiven Gasen (HCl, SO₂), geringere funktionelle Gruppentoleranz

Protokoll 2.1: Allgemeine Amidierung mittels DCC-Kupplung

  • Vorbereitung: In einem trockenen Rundkolben unter Inertgasatmosphäre (Stickstoff oder Argon) werden 1,0 Äquivalent 2-(Carbamoylamino)benzoesäure in einem geeigneten wasserfreien Lösungsmittel (z. B. Dichlormethan (DCM) oder Dimethylformamid (DMF), 0,1 M) gelöst oder suspendiert.

  • Zugabe des Amins: Es werden 1,1 Äquivalente des gewünschten primären oder sekundären Amins zu der Mischung gegeben.

  • Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt. Dies ist entscheidend, um Nebenreaktionen zu minimieren.

  • Aktivierung: Eine Lösung von 1,2 Äquivalenten Dicyclohexylcarbodiimid (DCC) in einer minimalen Menge des gleichen wasserfreien Lösungsmittels wird langsam über 15 Minuten zugetropft.[5]

  • Reaktion: Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC-Analyse) verfolgt werden.

  • Aufarbeitung:

    • Das ausgefallene Nebenprodukt Dicyclohexylharnstoff (DCU) wird durch Vakuumfiltration abfiltriert und der Filterkuchen mit kaltem DCM gewaschen.

    • Das Filtrat wird in einen Scheidetrichter überführt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole) gewaschen.

    • Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.

Vektor 2: Modifikation an der Harnstoffgruppe

Die N-H-Bindungen der Harnstoffgruppe sind ebenfalls für die Derivatisierung zugänglich, typischerweise durch Alkylierung oder Arylierung. Diese Modifikationen können die Lipophilie und die Konformation des Moleküls erheblich beeinflussen. Die direkte Alkylierung erfordert eine starke Base, um das Harnstoff-Stickstoffatom zu deprotonieren, was zu Komplikationen mit der sauren Carboxylgruppe führen kann. Eine effektivere Strategie ist die Synthese von N-substituierten Harnstoffen aus einem Isocyanat-Intermediat oder durch Hofmann-Umlagerung aus primären Amiden.[6]

Für eine Derivatisierungsbibliothek ist ein modularer Ansatz, bei dem substituierte Harnstoffe aus Aminen und Isocyanaten aufgebaut werden, oft am effizientesten.[7]

Protokoll 2.2: Synthese von N'-substituierten Derivaten

Dieses Protokoll geht von Anthranilsäure (2-Aminobenzoesäure) aus, um gezielt N'-substituierte Harnstoff-Derivate herzustellen.

  • Vorbereitung: In einem Rundkolben werden 1,0 Äquivalent Anthranilsäure in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) gelöst.

  • Isocyanat-Zugabe: Die Lösung wird auf 0 °C gekühlt. Anschließend wird langsam 1,0 Äquivalent des gewünschten Alkyl- oder Arylisocyanats (R-N=C=O) zugetropft.

  • Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Die Reaktion ist oft schnell und führt zur Ausfällung des Produkts.

  • Aufarbeitung:

    • Wenn ein Feststoff ausfällt, wird dieser durch Filtration gesammelt und mit kaltem Lösungsmittel (z. B. Diethylether) gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen.

    • Wenn kein Feststoff entsteht, wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der erhaltene Feststoff wird durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser) gereinigt.

Arbeitsablauf für das biologische Screening

Nach der Synthese und Reinigung der Derivat-Bibliothek ist der nächste Schritt die Bewertung ihrer biologischen Aktivität. Das Hochdurchsatz-Screening (HTS) ist die Methode der Wahl, um große Substanzbibliotheken effizient zu testen.[8][9]

Abbildung 2: Allgemeiner Arbeitsablauf für ein Hochdurchsatz-Screening (HTS) von der Substanzbibliothek bis zur Leitstruktur.

Protokoll 3.1: Allgemeines Protokoll für einen zellbasierten Viabilitätsassay (z.B. MTT-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen und wird häufig als primärer Screen auf Zytotoxizität oder zytostatische Effekte verwendet.

  • Zellkultur: Kultivieren Sie die gewünschte Zelllinie (z. B. eine Krebszelllinie wie HeLa oder eine nicht-kanzerogene Linie wie HEK293) unter Standardbedingungen (37 °C, 5 % CO₂).

  • Zellaussaat: Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 96- oder 384-Well-Platten aus und lassen Sie sie über Nacht anhaften.

  • Substanzzugabe: Bereiten Sie Verdünnungsreihen Ihrer Derivate in Zellkulturmedium vor. Fügen Sie die Substanzen zu den Zellen in den Platten hinzu (typische Endkonzentrationen für ein Primärscreening liegen bei 1-10 µM). Fügen Sie auch Positiv- (z. B. ein bekanntes Zytostatikum wie Doxorubicin) und Negativkontrollen (z. B. das Lösungsmittel DMSO) hinzu.

  • Inkubation: Inkubieren Sie die Platten für 48-72 Stunden unter Standard-Kulturbedingungen.

  • Assay-Durchführung:

    • Fügen Sie die MTT-Reagenzlösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jedem Well hinzu.

    • Inkubieren Sie die Platten für weitere 2-4 Stunden. Lebende Zellen mit aktiven Dehydrogenasen reduzieren das gelbe MTT zu einem violetten Formazan-Kristall.

    • Fügen Sie eine Solubilisierungslösung (z. B. saures Isopropanol oder DMSO) hinzu, um die Formazan-Kristalle aufzulösen.

  • Datenerfassung: Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Mikroplatten-Lesegerät.

  • Analyse: Die Absorption ist direkt proportional zur Anzahl der lebenden, metabolisch aktiven Zellen. Berechnen Sie die prozentuale Viabilität im Vergleich zur Negativkontrolle. Verbindungen, die die Viabilität unter einen bestimmten Schwellenwert (z. B. 50 %) senken, werden als "Hits" identifiziert und für weitere Studien validiert.

Fazit und Ausblick

Die systematische Derivatisierung von 2-(Carbamoylamino)benzoesäure ist eine leistungsstarke Strategie zur Erzeugung neuartiger chemischer Entitäten für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Protokolle für die Amidierung und die Synthese substituierter Harnstoffe bieten robuste und reproduzierbare Methoden zur Erstellung einer vielfältigen Substanzbibliothek. Der anschließende Einsatz in Hochdurchsatz-Screening-Kampagnen, wie am Beispiel eines zellulären Viabilitätsassays demonstriert, ermöglicht die effiziente Identifizierung von biologisch aktiven Verbindungen. Die hier identifizierten "Hits" können dann in nachgeschalteten Studien, einschließlich Dosis-Wirkungs-Analysen und Studien zum Wirkmechanismus, weiter charakterisiert werden, um sie zu validierten Leitstrukturen für die Entwicklung neuer Therapeutika zu entwickeln.

Referenzen

  • Fraunhofer-Institut für Translationale Medizin und Pharmakologie ITMP. Hochdurchsatz-Screening. Verfügbar unter: [Link]

  • Wikipedia. Hochdurchsatz-Screening. Verfügbar unter: [Link]

  • Molecular Devices. Anwendungen der Wirkstoffforschung und Wirkstoffentwicklung. Verfügbar unter: [Link]

  • Pharma Fakten. Hochdurchsatz-Screening. Verfügbar unter: [Link]

  • Kluedo - Technische Universität Kaiserslautern. Nachhaltige Synthese und Derivatisierung von Carbonsäuren. Verfügbar unter: [Link]

  • Thieme Chemistry. Synthese von N-substituierten Harnstoffen aus primären Amiden. Verfügbar unter: [Link]

  • Fisher Scientific. Amidsynthese. Verfügbar unter: [Link]

  • Chemie.wiki. Amidierungen mit DCC. Verfügbar unter: [Link]

  • Petersen, S. (1949). Umwandlung von Carbamidsäureestern - Herstellung von substituierten Harnstoffen. In Houben-Weyl Methods of Organic Chemistry, Vol. VIII, p. 149. Thieme.

  • Helmich, U. Bildung von Carbonsäureamiden. Verfügbar unter: [Link]

  • TU Dresden. Carbonsäurederivate – Carbonsäureester & -amide Versuch 2. Verfügbar unter: [Link]

Sources

Scale-up synthesis of 2-(carbamoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scale-up Synthesis of 2-(carbamoylamino)benzoic acid

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, also known as 2-ureidobenzoic acid. Designed for researchers, chemists, and drug development professionals, this guide details a robust methodology starting from readily available commercial reagents, anthranilic acid and urea. The document offers an in-depth exploration of the reaction mechanism, a step-by-step synthesis protocol, purification techniques, analytical characterization, and critical safety considerations for scaling up the process. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability in a laboratory or pilot plant setting.

Introduction

This compound is a derivative of benzoic acid featuring a urea functional group at the ortho position.[1] This bifunctional molecule serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant interest in medicinal chemistry and pharmaceutical development.[2][3] Its structure is also related to other biologically active compounds and can be a building block in materials science.[4]

The industrial and research demand for a reliable and scalable synthesis of this compound necessitates a well-documented and optimized protocol. The method presented herein—the reaction of anthranilic acid with urea—is advantageous due to its cost-effectiveness, use of readily available starting materials, and relatively straightforward procedure. This guide is structured to provide not just a protocol, but a foundational understanding of the process, enabling scientists to adapt and troubleshoot the synthesis for their specific scale and purity requirements.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of anthranilic acid with urea. Upon heating, urea undergoes a decomposition to generate isocyanic acid and ammonia. The nucleophilic amino group of anthranilic acid then attacks the electrophilic carbon of isocyanic acid, leading to the formation of the desired this compound.

General Reaction: Anthranilic Acid + Urea → this compound

The reaction is typically performed in an aqueous or solvent-free medium at elevated temperatures to facilitate the formation of the reactive isocyanic acid intermediate.

ReactionScheme cluster_reactants Reactants cluster_product Product AnthranilicAcid Anthranilic Acid Product This compound AnthranilicAcid->Product Heat (Δ) + Urea Urea Urea

Caption: General reaction scheme for the synthesis.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. Understanding these properties is crucial for handling, reaction setup, and purification.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance Solubility
Anthranilic Acid C₇H₇NO₂137.14146-149White to off-white crystalline powderSlightly soluble in cold water; soluble in hot water, ethanol, ether
Urea CH₄N₂O60.06132-135White crystalline solid or pelletsHighly soluble in water; soluble in ethanol
This compound C₈H₈N₂O₃180.16[1]~193-195 (decomposes)White to off-white solidSparingly soluble in water; soluble in ethanol, alkaline solutions

Detailed Scale-up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis yielding approximately 100-120 grams of the final product. Adjustments to equipment and volumes can be made for different scales.

Materials and Equipment
  • Reagents:

    • Anthranilic Acid (≥99% purity): 137.1 g (1.0 mol)

    • Urea (≥99% purity): 90.1 g (1.5 mol, 1.5 eq)

    • Deionized Water: 2 L

    • Concentrated Hydrochloric Acid (~37%): ~100 mL

    • Activated Charcoal (optional)

    • Ethanol (for recrystallization)

  • Equipment:

    • 2 L three-neck round-bottom flask

    • Mechanical overhead stirrer with a PTFE paddle

    • Heating mantle with temperature controller and thermocouple

    • Reflux condenser

    • Dropping funnel (optional, for HCl addition)

    • Large beaker (4 L)

    • Büchner funnel (20 cm diameter) and vacuum flask (4 L)

    • pH meter or pH paper

    • Vacuum oven

Experimental Procedure

Step 1: Reaction Setup and Dissolution

  • Assemble the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and a stopper (or thermocouple adapter).

  • Add anthranilic acid (137.1 g) and urea (90.1 g) to the flask.

  • Add 1 L of deionized water.

  • Begin stirring the mixture to form a suspension.

Step 2: Reaction

  • Heat the mixture using the heating mantle to a gentle reflux (approximately 100-105°C).

  • Maintain the reflux with vigorous stirring for 4-6 hours. During this time, the solid reactants will gradually dissolve as the reaction proceeds. Ammonia gas will be evolved, so the reaction must be conducted in a well-ventilated fume hood.

  • Monitor the reaction progress (optional) by taking small aliquots and analyzing via TLC or HPLC.

Step 3: Work-up and Product Isolation

  • After the reaction is complete, turn off the heat and allow the solution to cool to approximately 60-70°C. The solution should be a clear, slightly colored liquid.

  • If the solution is highly colored, you may add 5-10 g of activated charcoal and stir for 15 minutes at 60°C, followed by hot filtration to remove the charcoal.

  • Pour the warm reaction mixture into a 4 L beaker.

  • Slowly and with stirring, add concentrated hydrochloric acid to the solution to precipitate the product. The target pH should be between 2 and 3. A large volume of white precipitate will form.

  • Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.

Step 4: Filtration and Washing

  • Collect the solid product by vacuum filtration using a large Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove any remaining salts and unreacted urea.

  • Continue to pull air through the filter cake for 30-60 minutes to partially dry the crude product.

Step 5: Purification (Recrystallization)

  • Transfer the crude solid to a large beaker.

  • Add a minimal amount of hot solvent (a 1:1 mixture of ethanol and water is a good starting point) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and air dry.

Step 6: Drying

  • Dry the purified product in a vacuum oven at 70-80°C overnight or until a constant weight is achieved.

  • The expected yield is typically in the range of 70-80%.

Process and Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Workflow A 1. Charge Reactants (Anthranilic Acid, Urea, Water) in 2L Reactor B 2. Heat to Reflux (100-105°C, 4-6 hours) under vigorous stirring A->B Heating C 3. Cool Mixture (to ~60°C) B->C Cooling D 4. Acidification (Add conc. HCl to pH 2-3) to precipitate product C->D Precipitation E 5. Isolate Crude Product (Vacuum Filtration & Washing) D->E F 6. Purification (Recrystallization from Ethanol/Water) E->F Crude Solid G 7. Final Filtration and Washing F->G H 8. Drying (Vacuum Oven, 70-80°C) G->H Purified Solid I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis protocol.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical methods are recommended.

Technique Parameter Expected Result / Characteristic Data
Melting Point Purity IndicatorSharp melting point around 193-195°C with decomposition. A broad range indicates impurities.
FT-IR (ATR) Functional Groups- Broad O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹- N-H stretches (amide/urea): ~3400-3200 cm⁻¹- C=O stretch (carboxylic acid): ~1700 cm⁻¹- C=O stretch (urea, Amide I): ~1650 cm⁻¹- N-H bend (Amide II): ~1590 cm⁻¹
¹H NMR Structural Confirmation(DMSO-d₆, 400 MHz): δ ~13.0 (s, 1H, -COOH), δ ~10.0 (s, 1H, -NH-), δ ~8.0-7.0 (m, 4H, Ar-H), δ ~6.5 (s, 2H, -NH₂)
HPLC Purity AssessmentUsing a C18 reverse-phase column with a mobile phase of acetonitrile and water (with formic or phosphoric acid), the product should appear as a single major peak.[5]

Safety Precautions and Hazard Management

Scaling up chemical synthesis requires strict adherence to safety protocols.

  • Hazard Identification:

    • Anthranilic Acid: May cause skin and eye irritation.

    • Urea: Generally low hazard, but dust can irritate the respiratory tract.

    • This compound: Causes skin irritation and serious eye damage.[6] May cause damage to organs through prolonged or repeated exposure if inhaled.[6]

    • Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage. Respiratory irritant.

    • Ammonia (byproduct): Toxic and corrosive gas. Inhalation can cause severe respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles at all times.

    • A face shield is recommended during the addition of concentrated acid.

  • Engineering Controls:

    • All steps of the synthesis, particularly the reaction which evolves ammonia and the acidification step, must be performed in a certified, well-ventilated chemical fume hood.[6]

    • Ensure emergency access to a safety shower and eyewash station.

  • Waste Disposal:

    • Aqueous filtrates should be neutralized before disposal according to local regulations.

    • Dispose of organic solvent waste in appropriately labeled containers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction (insufficient time or temperature).- Product loss during work-up (incomplete precipitation).- Product is too soluble in the recrystallization solvent.- Extend reaction time or ensure consistent reflux temperature.- Ensure pH is sufficiently low (~2) and the mixture is thoroughly cooled before filtration.- Adjust the recrystallization solvent ratio or use a different solvent system.
Product is an oil or sticky solid - Presence of impurities.- Incomplete drying.- Ensure thorough washing of the crude product.- Perform recrystallization carefully, possibly with an activated charcoal treatment.- Dry the product under vacuum at an appropriate temperature for a longer duration.
Product fails purity analysis (e.g., by NMR or HPLC) - Incomplete reaction, leaving starting material.- Formation of side products.- Insufficient purification.- Re-purify the material by a second recrystallization.- Consider column chromatography for very high purity requirements, though this is less ideal for large scales.- Re-evaluate reaction conditions to minimize side reactions.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
  • Scientific Reports. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles. Nature. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, this compound. PubChem. [Link]

  • SIELC Technologies. (2018). Benzoic acid, 2-(aminocarbonyl)-. [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • DiVA Portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry. [Link]

  • Bisley International. (2023). What is benzoic acid used for in industry?. [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through a troubleshooting Q&A and FAQ format, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Overview of Synthetic Pathways

This compound is a valuable intermediate in medicinal chemistry and materials science.[1] It is typically synthesized via two primary routes: the reaction of anthranilic acid with a carbamoylating agent or the ring-opening of isatoic anhydride. Understanding the fundamentals of these pathways is crucial for troubleshooting.

The most common laboratory-scale synthesis involves the reaction of anthranilic acid with urea or a related cyanate salt. This method is cost-effective but requires careful temperature control to prevent side reactions. An alternative approach utilizes isatoic anhydride, which reacts with an ammonia source to yield the target compound. This route can sometimes offer higher purity but may involve more expensive starting materials.[2][3]

Physicochemical Data of Key Compounds

A firm grasp of the physical properties of reactants and products is essential for procedural design, particularly for purification steps.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
Anthranilic AcidC₇H₇NO₂137.14146-148White to off-white crystalline solidSparingly soluble in cold water; soluble in hot water, ethanol, ether
UreaCH₄N₂O60.06132-135 (decomposes)White crystalline solidHighly soluble in water; soluble in ethanol
Isatoic AnhydrideC₈H₅NO₃163.13233-240 (decomposes)Light tan to white powderSlightly soluble in water; soluble in DMF, DMSO
This compound C₈H₈N₂O₃ 180.16 ~190-192 (decomposes)White to off-white solidSparingly soluble in water and common organic solvents; soluble in aqueous base
General Reaction Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the critical stages from reaction setup to final product isolation.

G General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Preparation (Anthranilic Acid + Urea) setup 2. Reaction Setup (Solvent, Stirring) reagents->setup heating 3. Controlled Heating (e.g., 100-120°C) setup->heating monitoring 4. Reaction Monitoring (TLC/HPLC) heating->monitoring cooling 5. Cooling & Precipitation monitoring->cooling filtration 6. Filtration & Washing cooling->filtration purification 7. Recrystallization filtration->purification final_product Final Product purification->final_product Drying

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?

A1: Low or no conversion is a common issue that typically points to problems with reaction kinetics or reagent integrity. Let's break down the primary culprits:

  • Insufficient Temperature: The reaction between anthranilic acid and urea requires thermal energy to proceed. Urea must first decompose into isocyanic acid (HNCO) and ammonia. The isocyanic acid is the active electrophile that reacts with the nucleophilic amino group of anthranilic acid. This decomposition typically requires temperatures exceeding 100°C.

    • Recommendation: Ensure your reaction mixture reaches and maintains a temperature between 110-120°C. Use an oil bath for uniform heat distribution. If using a solvent, ensure it has a sufficiently high boiling point. A reference protocol can be found in Organic Syntheses.[4]

  • Reaction Time: This synthesis is not instantaneous. Incomplete reactions are common if the heating duration is too short.

    • Recommendation: Allow the reaction to proceed for at least 2-4 hours at the optimal temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid group remains protonated and spots cleanly.

  • Reagent Quality: The purity of your starting materials is critical. Anthranilic acid can oxidize and darken over time. Urea can be contaminated with moisture.

    • Recommendation: Use high-purity anthranilic acid. If it appears discolored, consider recrystallizing it from hot water. Ensure your urea is dry.

  • Inefficient Mixing: In a solvent-free or slurry reaction, poor mixing can lead to localized overheating or areas of unreacted material.

    • Recommendation: Use effective mechanical or magnetic stirring to ensure the reaction mixture is homogeneous.

Q2: My crude product is highly discolored and contains significant impurities. What are the probable side reactions, and how can I prevent them?

A2: The formation of impurities is often linked to excessive temperatures or incorrect stoichiometry. The primary side reactions are thermal decomposition and self-condensation.

  • Thermal Decomposition: At temperatures significantly above 130°C, both the starting material and the product can degrade, leading to discoloration. The desired product can cyclize to form quinazoline-2,4(1H,3H)-dione, especially under harsh conditions.

  • Dimerization/Polymerization: Anthranilic acid can undergo self-condensation. More critically, the isocyanic acid generated from urea can trimerize to form cyanuric acid, which is a common impurity.

  • Hydrolysis: During workup, if the pH becomes strongly basic or acidic, the ureido linkage can be susceptible to hydrolysis, reverting back to anthranilic acid.

The diagram below illustrates the desired pathway versus potential side reactions.

G Reaction Pathways AA Anthranilic Acid Product This compound (Desired Product) AA->Product + HNCO Urea Urea HNCO Isocyanic Acid (HNCO) Urea->HNCO Heat (>100°C) Side2 Cyanuric Acid (Trimerization) HNCO->Side2 3x HNCO Side1 Quinazoline-2,4(1H,3H)-dione (Cyclization) Product->Side1 Excessive Heat

Caption: Desired reaction pathway versus common side reactions.

Recommendations to Minimize Impurities:

  • Strict Temperature Control: Do not exceed 125°C. An oil bath with a contact thermometer is highly recommended.

  • Stoichiometry: Use a slight excess of urea (e.g., 1.1 to 1.2 equivalents) to ensure complete reaction of the anthranilic acid, but avoid a large excess which can lead to more cyanuric acid formation.

  • Workup Conditions: After the reaction is complete, cool the mixture and add water to precipitate the crude product. Avoid adding strong acids or bases at this stage. The product is an acid, so washing with slightly acidic water can help remove basic impurities.

Q3: I am having difficulty purifying the final product. What is the most effective purification strategy?

A3: this compound has limited solubility in many common organic solvents, which makes purification by standard column chromatography challenging. Recrystallization is the most effective method.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Water: This is often the best choice. The product's solubility in water is low when cold but increases significantly upon heating. This differential allows for good recovery of pure crystals upon cooling.

    • Ethanol/Water Mixture: If the product is too soluble in hot water for effective crystallization, an ethanol/water co-solvent system can be employed. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly.

    • Acetic Acid/Water: For stubborn impurities, dissolving the crude product in warm dilute acetic acid and then precipitating with water can be effective.

Recommended Recrystallization Solvents
SolventRationaleProcedure
WaterGood solubility differential, low cost, non-toxic.Dissolve crude product in a minimum of boiling water. If colored, add a small amount of activated charcoal and hot filter. Allow the filtrate to cool slowly to room temperature, then in an ice bath.
Ethanol/WaterTunable polarity to optimize recovery.Dissolve crude product in minimal hot ethanol. Add hot water until persistent turbidity is observed. Add a few drops of ethanol to redissolve, then cool.
  • Washing: After filtering the recrystallized product, wash the filter cake with cold deionized water to remove any residual soluble impurities, followed by a wash with a non-polar solvent like diethyl ether or hexane to aid in drying.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common laboratory method for this synthesis? The reaction of anthranilic acid with urea, either neat (solvent-free) or in a high-boiling solvent like water or a high-boiling point organic solvent, is the most established and cost-effective method for laboratory-scale synthesis.[4] It offers a good balance of simplicity, cost, and yield when conditions are properly controlled.

Q2: How should I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside a spot of your anthranilic acid starting material.

  • Eluent System: A good starting point is a 7:3 mixture of Ethyl Acetate : Hexane, with 1-2% Acetic Acid added to the mobile phase.

  • Visualization: Use a UV lamp (254 nm). The starting material and product are both UV active. The product, being more polar, will have a lower Rf value than anthranilic acid. The reaction is complete when the spot corresponding to anthranilic acid has disappeared.

Q3: What are the key safety considerations for this synthesis?

  • Heating: Use a well-calibrated heating mantle or oil bath in a fume hood. Avoid direct heating with a flame.

  • Ammonia Evolution: The reaction of urea liberates ammonia gas, which is corrosive and has a strong odor. The entire procedure must be performed in a well-ventilated fume hood.

  • Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q4: Can this synthesis be scaled up? What are the main challenges? Yes, the synthesis can be scaled up. The primary challenges are:

  • Heat Transfer: Ensuring uniform heating throughout a larger reaction mass is critical. Localized overheating can lead to significant decomposition. A mechanically stirred reaction vessel with a heating jacket is recommended for larger scales.

  • Mixing: Efficient mixing becomes more challenging at scale. Ensure the stirring is vigorous enough to keep the mixture homogeneous.

  • Workup: Handling larger volumes of precipitates and solvents during filtration and recrystallization requires appropriate large-scale laboratory equipment.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis of this compound from anthranilic acid and urea.

Materials:

  • Anthranilic Acid (1.0 eq)

  • Urea (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Oil bath with magnetic stirrer and thermocouple

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask, add anthranilic acid (13.7 g, 0.1 mol) and urea (7.2 g, 0.12 mol).

  • Reaction: Place the flask in an oil bath and fit it with a reflux condenser. Heat the mixture with stirring to 115-120°C. The mixture will melt and begin to evolve ammonia gas. Maintain this temperature for 3 hours.

  • Workup: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. The mixture will solidify.

  • Isolation: Add 50 mL of deionized water to the flask and break up the solid mass. Stir for 15 minutes to form a slurry.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of 25 mL cold deionized water.

  • Purification: Transfer the crude solid to a 250 mL beaker. Add approximately 100-150 mL of deionized water and heat with stirring until the solid dissolves completely. If the solution is colored, add a small amount of activated charcoal, boil for 2 minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70°C to a constant weight. The expected yield is 70-80%.

References

  • Vertex AI Search Grounding API. Synthesis and application of novel urea-benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
  • SIELC Technologies. Benzoic acid, 2-(aminocarbonyl)-.
  • BenchChem. Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection.
  • BenchChem. Application Notes and Protocols for the Quantification of 2-(Benzylcarbamoyl)benzoic acid.
  • ChemSynthesis. 2-ureidobenzoic acid.
  • RSC Publishing. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.
  • National Institutes of Health. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.
  • RSC Publishing. Analytical Methods.
  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • National Institutes of Health. This compound. PubChem.
  • DiVA portal. Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • RSC Publishing. Supramolecular chemistry with ureido-benzoic acids. Chemical Science.
  • National Institutes of Health. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed.
  • ResearchGate. Synthesis of isatoic anhydride derivatives (microreview).
  • National Institutes of Health. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.
  • Chemistry of Heterocyclic Compounds. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES.

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Common side reactions in the synthesis of 2-ureidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-ureidobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations for common side reactions, and field-proven strategies to optimize your synthetic outcomes.

Introduction: The Chemistry of 2-Ureidobenzoic Acid

2-Ureidobenzoic acid is a key building block in organic synthesis, notably as a precursor to quinazolinone derivatives, which are scaffolds for various pharmaceuticals. Its synthesis is principally achieved through two primary routes: the reaction of anthranilic acid with a urea source or the ring-opening of isatoic anhydride. While theoretically straightforward, both pathways are susceptible to side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Pathways

A foundational understanding of the main reaction pathways is crucial for effective troubleshooting.

Pathway 1: From Anthranilic Acid

This is a condensation reaction, typically involving heating anthranilic acid with urea. The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of urea (or its decomposition products), followed by the elimination of ammonia.

Pathway 2: From Isatoic Anhydride

Isatoic anhydride serves as an activated form of anthranilic acid. Its reaction with nucleophiles like ammonia can follow two competing pathways: one leading to the desired 2-ureidobenzoic acid and another forming anthranilamide.[1] The outcome is highly dependent on reaction conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during the synthesis of 2-ureidobenzoic acid.

Q1: My yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is the most common complaint and can stem from several factors, primarily incomplete reaction or competing side reactions.

  • Inadequate Temperature/Reaction Time: In the anthranilic acid method, the reaction often requires elevated temperatures (typically >120 °C) to drive the condensation and release of ammonia. Insufficient heat or time will result in a large amount of unreacted starting material.

  • Thermal Decomposition: Conversely, excessive temperature is detrimental. 2-Ureidobenzoic acid, like many benzoic acid derivatives, can undergo thermal decarboxylation at very high temperatures, leading to the formation of phenylurea and carbon dioxide.[2]

  • Formation of Anthraniloylanthranilic Acid: When using isatoic anhydride, a common side reaction is the self-condensation of the anhydride with unreacted anthranilic acid (if present as an impurity or formed by hydrolysis) to yield anthraniloylanthranilic acid.[1]

  • Hydrolysis of Reactants/Products: The presence of excessive water, especially under heating, can lead to the hydrolysis of isatoic anhydride back to anthranilic acid or the hydrolysis of the urea group in the final product.[3][4]

Q2: I've isolated a white, high-melting-point solid that is insoluble in my desired solvent. What is it likely to be?

Answer: This is a classic sign of byproduct formation. The identity depends on your synthetic route.

  • From Anthranilic Acid & Urea: The most probable insoluble byproduct is 1,3-diphenylurea (if aniline is present as an impurity) or potentially oligomeric urea-formaldehyde-type structures if trace contaminants are present. More commonly, if the temperature is too high, you might be forming small amounts of 2,4-(1H,3H)-quinazolinedione through intramolecular cyclization.

  • From Isatoic Anhydride: The primary insoluble byproduct is often anthranilamide . This occurs when the nucleophile (ammonia) attacks the C2 carbonyl of isatoic anhydride, leading to decarboxylation.[1] The formation of 2-ureidobenzoic acid requires the attack at the C4 carbonyl.

Visualizing Reaction Pathways

Understanding the desired reaction versus the side reactions is key to optimization. The following diagrams illustrate these pathways.

G cluster_main Main Synthesis Pathway (Anthranilic Acid) cluster_side Side Reaction AA Anthranilic Acid Intermediate Acylurea Intermediate AA->Intermediate + Urea - NH3 Urea Urea Product 2-Ureidobenzoic Acid Intermediate->Product Decarboxylation Phenylurea Product->Decarboxylation High Temp. - CO2

Caption: Desired synthesis and decarboxylation side reaction.

G cluster_desired Desired Pathway cluster_competing Competing Side Reaction IA Isatoic Anhydride P1_Intermediate Carbamoyl- anthranilic acid IA->P1_Intermediate + NH3 (Attack at C4) P2_Intermediate Amide Intermediate IA->P2_Intermediate + NH3 (Attack at C2) Product_Ureido 2-Ureidobenzoic Acid P1_Intermediate->Product_Ureido Product_Amide Anthranilamide P2_Intermediate->Product_Amide - CO2

Caption: Competing pathways in the isatoic anhydride method.

Q3: My final product has a persistent yellow or brown discoloration. How can I purify it?

Answer: Discoloration often points to trace impurities formed from oxidation or thermal degradation.

  • Source of Color: The amino group in anthranilic acid is susceptible to oxidation, which can form colored impurities that carry through the synthesis. Additionally, high temperatures can cause slight decomposition, leading to colored byproducts.

  • Purification Strategy: A robust purification protocol is essential.

    • Dissolution: Dissolve the crude product in a dilute aqueous solution of sodium bicarbonate or sodium carbonate. 2-Ureidobenzoic acid will form the soluble sodium salt. Many non-acidic, colored impurities will remain insoluble.

    • Filtration: Filter the solution to remove any insoluble matter. The use of activated charcoal at this stage can be effective in adsorbing colored impurities.

    • Reprecipitation: Slowly acidify the clear filtrate with a dilute acid (e.g., HCl or H2SO4) with constant stirring. 2-Ureidobenzoic acid will precipitate out as a purified solid.

    • Washing & Drying: Collect the precipitate by filtration, wash thoroughly with cold distilled water to remove residual salts, and dry under vacuum.

Experimental Protocols for Minimizing Side Reactions

Protocol 1: Optimized Synthesis from Anthranilic Acid

This protocol is designed to maximize the formation of the desired product while minimizing thermal decomposition.

  • Reactant Preparation: Combine 1 mole of anthranilic acid and 1.2 moles of urea in a reaction vessel equipped with a mechanical stirrer and a reflux condenser. The slight excess of urea helps to drive the reaction to completion.

  • Heating: Heat the mixture gradually in an oil bath to 125-130 °C. Maintain this temperature for 2-3 hours. Vigorous evolution of ammonia should be observed. Temperature control is critical; exceeding 140 °C significantly increases the risk of decarboxylation.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography). The disappearance of the anthranilic acid spot indicates completion.

  • Work-up: Allow the reaction mixture to cool. Add water to the solidified mass and heat to dissolve the product and any unreacted urea.

  • Purification: Follow the purification strategy outlined in Q3.

Protocol 2: Selective Synthesis from Isatoic Anhydride

This protocol favors the nucleophilic attack at the C4 position to yield 2-ureidobenzoic acid over the C2 attack that leads to anthranilamide.

  • Reactant Preparation: Suspend 1 mole of isatoic anhydride in a suitable solvent (e.g., water or dioxane).

  • Nucleophile Addition: Slowly add a solution containing 1.1 moles of ammonia or urea at a controlled temperature, typically between 50-70 °C. Controlling the rate of addition and temperature is key to selectivity.[1]

  • pH Control: Maintain the reaction pH in a slightly basic range (pH 8-9). This can be achieved by the controlled addition of a base like sodium hydroxide. This condition favors the formation of the desired o-ureidobenzoic acid.[1]

  • Isolation: Once the reaction is complete, cool the mixture and acidify with a mineral acid to precipitate the 2-ureidobenzoic acid.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize if necessary.

Summary of Key Parameters and Impurities

The table below summarizes the critical parameters and potential outcomes for easy reference.

ParameterSynthesis from Anthranilic AcidSynthesis from Isatoic Anhydride
Key Reactants Anthranilic Acid, UreaIsatoic Anhydride, Ammonia/Urea
Optimal Temp. 125-130 °C50-70 °C
Critical Control Strict temperature ceiling to prevent decarboxylation.pH control (slightly basic) and controlled addition of nucleophile.
Primary Side Product Phenylurea (from decarboxylation)Anthranilamide (from C2 attack)
Other Impurities Unreacted Anthranilic Acid, Oxidized byproductsAnthraniloylanthranilic acid

References

  • Pianeta Chimica. Preparation of 2-iodo benzoic acid. Available at: [Link]

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435. Available at: [Link]

  • Ajibosin, G., & Cyril, O. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. Available at: [Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. Available at: [Link]

  • MDPI. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Available at: [Link]

  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Available at: [Link]

  • Wikipedia. (n.d.). 2-Iodobenzoic acid. Available at: [Link]

  • ResearchGate. (2015). The thermal decomposition of benzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Available at: [Link]

  • National Institutes of Health. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Available at: [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of isatoic anhydride for accessing to polyheterocyclic.... Available at: [Link]

  • Unknown Source. HYDROLYSIS. (Link unavailable)
  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • PubMed. (2004). Monitoring of the Generation of Non-Mutagenic Benzoic Acid Compounds During the Manufacture of Erythrosine. Available at: [Link]

  • Unknown Source. HYDROLYSIS REACTIONS. (Link unavailable)
  • Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. Available at: [Link]

  • Unknown Source. HYDROLYSIS REACTIONS. (Link unavailable)
  • ResearchGate. (2019). Simple Procedure for 2-Iodoxybenzoic Acid Synthesis by Oxidation of 2-Iodobenzoic Acid at a Boron-doped Diamond Anode. Available at: [Link]

  • PubChem. (n.d.). 2-Iodobenzoic acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-iodo-. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Available at: [Link]

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Troubleshooting guide for the purification of 2-(carbamoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing scientifically grounded explanations and actionable troubleshooting steps to help you achieve the desired purity for your downstream applications.

Introduction to the Purification of this compound

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, including quinazolinones, which are of significant interest in medicinal chemistry. Its synthesis, commonly from anthranilic acid and a source of cyanate (such as potassium cyanate or urea), can yield impurities that may interfere with subsequent reactions or biological assays. Therefore, effective purification is a critical step.

The primary method for purifying solid organic compounds like this compound is recrystallization. This technique leverages differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. A successful recrystallization yields a product of high purity, which should be verified by analytical methods such as melting point determination, chromatography (TLC, HPLC), and spectroscopy (NMR, IR).

Key Physical Properties:

PropertyValueSource
Molecular Formula C₈H₈N₂O₃PubChem[1][2]
Molecular Weight 180.16 g/mol PubChem[1][2]
Appearance White to off-white solid-
Melting Point Data not readily available for the pure compound. A sharp melting point is indicative of high purity. For comparison, the related compound 2-iodobenzoic acid melts at 160-164°C.[1][3][4][5]-

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield of Purified Product

Question: I performed a recrystallization of my crude this compound, but my final yield is very low. What could be the cause?

Answer: Low recovery during recrystallization is a common issue that can stem from several factors. The key is to ensure that the chosen solvent and the procedure are optimized for your specific compound.

  • Causality: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling, leading to a low yield.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: When dissolving your crude product, use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.[6]

    • Solvent Choice: Ensure you have selected an appropriate solvent. While water can be used for recrystallizing benzoic acid, a mixed solvent system like ethanol/water might be more effective for this compound. The compound should be soluble in the primary solvent (e.g., ethanol) and less soluble in the anti-solvent (e.g., water).

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product lost to the mother liquor. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

    • Check for Premature Crystallization: If the product crystallizes too quickly upon removal from heat, it may indicate that you have used the absolute minimum amount of solvent. While this can be good for yield, it may trap impurities. To remedy this, you can add a small amount of additional hot solvent to redissolve the solid and then allow it to cool more slowly.

    • Mother Liquor Analysis: If possible, analyze the mother liquor by Thin Layer Chromatography (TLC) to see how much of your desired product remains. If a significant amount is present, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling, although this second crop may be less pure.

Issue 2: The Purified Product is Still Impure (Low Melting Point or Broad Melting Range)

Question: After recrystallization, my this compound has a low and broad melting point. What went wrong?

Answer: A depressed and broad melting point range is a classic indicator of an impure solid.[7][8] This suggests that the recrystallization process did not effectively remove the impurities.

  • Causality and Potential Impurities:

    • Unreacted Starting Materials: The most common impurity is likely unreacted anthranilic acid.

    • Byproducts: The reaction of anthranilic acid with potassium cyanate can sometimes lead to the formation of a cyclized byproduct, benzoylene urea, especially if the reaction is heated for an extended period or under acidic conditions. Other potential impurities can arise from the cyanate source itself.

  • Troubleshooting Workflow:

  • Detailed Steps:

    • Review the Cooling Rate: Rapid cooling is a frequent cause of impurity inclusion. If you cooled the solution quickly in an ice bath, try repeating the recrystallization and allowing it to cool slowly to room temperature before moving to an ice bath.

    • Re-evaluate the Solvent System: If the impurities have similar solubility profiles to your product in the chosen solvent, they may co-crystallize. You may need to screen for a different solvent or solvent mixture. An ideal solvent will dissolve the impurities well at both high and low temperatures, while having a significant difference in solubility for your desired product at these temperatures.

    • Perform a Second Recrystallization: A second recrystallization of the obtained solid can often significantly improve purity.

    • Use of Decolorizing Carbon: If your product has a persistent color, it may be due to highly colored, polar impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. [6]Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Issue 3: Oiling Out Instead of Crystallization

Question: When I cool my solution, an oil forms instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is problematic because oils tend to trap impurities.

  • Causality: This often happens when a solution is highly supersaturated or when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point of the product.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the saturation of the solution. Then, allow it to cool slowly again.

    • Lower the Cooling Temperature Slowly: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the solution. This can provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal (a "seed crystal") to the cooled solution can initiate crystallization.

    • Change the Solvent System: If oiling out persists, you may need to choose a solvent with a lower boiling point.

Issue 4: No Crystals Form Upon Cooling

Question: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form usually indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Causality: If an excessive amount of solvent was used to dissolve the crude product, the solution will not become saturated upon cooling, and thus, no crystals will form.

  • Troubleshooting Workflow:

    Caption: A workflow for addressing the failure of crystal formation.

  • Detailed Steps:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once you see some cloudiness or solid forming, add a tiny amount of solvent back to redissolve it, and then allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. [9] * Seed Crystal: Add a small crystal of the pure compound to the solution. [9] 3. Use an Anti-Solvent: If you are using a single solvent system (e.g., ethanol), you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, like water) dropwise to the cooled solution until it becomes cloudy. Then, add a drop or two of the original solvent to clarify the solution and allow it to stand.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is a general guideline and may need to be optimized based on the level of impurity in your crude product.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid dissolves completely. Add the ethanol in small portions to avoid using an excess.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals, for example, in a desiccator under vacuum, until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A pure compound should have a sharp melting point.

    • Analyze the purity by TLC or HPLC.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • 2- Iodobenzoic Acid. (n.d.). Industrial Chemicals. Retrieved from [Link]

  • Recrystallization 2. (n.d.). University of California, Irvine. Retrieved from [Link]

  • 2-Iodobenzoic acid. (2022, October 16). ChemBK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

  • Pawar, T. B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Wellesley College. Retrieved from [Link]

  • Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. (2002, September 17). University of Florida. Retrieved from [Link]

  • Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein purification troubleshooting. (2017, July 22). ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-(Carbamoylamino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and reaction control. This guide provides a comprehensive resource to navigate these issues, ensuring a successful and reproducible synthesis.

Core Synthesis Pathways

There are two primary and reliable methods for the synthesis of this compound:

  • From Anthranilic Acid and Urea: This is a common and cost-effective method involving the condensation of anthranilic acid with urea, typically with the evolution of ammonia.

  • From Isatoic Anhydride and Ammonia: This pathway involves the ring-opening of isatoic anhydride with ammonia. Isatoic anhydride itself is often synthesized from anthranilic acid.[1]

This guide will focus on troubleshooting and optimizing both pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of this compound from anthranilic acid and urea?

A1: The most critical parameters are temperature and the molar ratio of reactants.

  • Temperature: The reaction requires heating to facilitate the condensation and elimination of ammonia. However, excessive temperatures can lead to the decomposition of urea and the formation of byproducts such as biuret and triuret, which can complicate purification. A controlled temperature, typically in the range of 120-140°C, is recommended.

  • Molar Ratio: An excess of urea is often used to drive the reaction to completion. However, a large excess can lead to purification challenges. A molar ratio of anthranilic acid to urea of 1:2 to 1:3 is a good starting point.

Q2: I am observing a low yield in my synthesis from anthranilic acid and urea. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating time or temperature. Ensure the reaction mixture is heated for an adequate duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Sublimation of Anthranilic Acid: Anthranilic acid can sublime at higher temperatures. Using a reflux condenser can help to mitigate this loss.

  • Side Reactions: As mentioned, overheating can lead to the formation of urea-derived byproducts, consuming the reagent and reducing the yield of the desired product.

  • Losses During Workup: The product has some solubility in water. Excessive washing with cold water during filtration can lead to product loss. Use minimal amounts of ice-cold water for washing the crude product.

Q3: What impurities are commonly formed during the synthesis from anthranilic acid and urea, and how can they be removed?

A3: Common impurities include unreacted anthranilic acid, urea, biuret, and triuret.

  • Removal of Unreacted Starting Materials: Unreacted urea is highly soluble in water and can be removed by washing the crude product with cold water. Unreacted anthranilic acid can be more challenging to remove due to its similar acidic nature to the product.

  • Recrystallization: Recrystallization is the most effective method for purifying the final product.[2] A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. The product is typically soluble in hot solvent and precipitates upon cooling, leaving the more soluble impurities in the mother liquor.

Q4: When synthesizing from isatoic anhydride, what is the best way to introduce ammonia?

A4: The introduction of ammonia should be controlled to prevent an uncontrolled exothermic reaction.

  • Aqueous Ammonia: Using a concentrated aqueous solution of ammonia is a common and convenient method. The isatoic anhydride is typically suspended in a suitable solvent, and the ammonia solution is added dropwise with stirring.

  • Ammonia Gas: Bubbling ammonia gas through a solution of isatoic anhydride is another option, though it requires more specialized equipment to control the flow rate.

Q5: My reaction using isatoic anhydride is sluggish. How can I improve the reaction rate?

A5: A sluggish reaction could be due to poor solubility of isatoic anhydride or insufficient reactivity.

  • Solvent Choice: While the reaction can be performed in water, using a co-solvent like ethanol or tetrahydrofuran (THF) can improve the solubility of isatoic anhydride and facilitate the reaction.

  • Temperature: Gentle heating (e.g., 40-50°C) can increase the reaction rate. However, avoid excessive heating, which can promote side reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield
Symptom Possible Cause Recommended Action
Reaction appears incomplete (TLC analysis)Insufficient reaction time or temperature.Increase reaction time and/or temperature incrementally. Monitor progress by TLC. For the anthranilic acid/urea route, ensure the temperature is maintained at 120-140°C.
Significant amount of starting material recoveredSublimation of anthranilic acid.Use a reflux condenser. Ensure the reaction flask is appropriately sized to minimize headspace.
Product loss during workupExcessive washing or use of an inappropriate recrystallization solvent.Wash the crude product with a minimal amount of ice-cold water. For recrystallization, perform small-scale solvent screening to find an optimal solvent system where the product has high solubility when hot and low solubility when cold.
Formation of significant byproductsIncorrect reaction temperature (too high).Carefully control the reaction temperature using an oil bath and a thermometer. For the urea method, avoid exceeding 140°C.
Problem 2: Product Purity Issues
Symptom Possible Cause Recommended Action
Presence of starting materials in the final product (NMR/HPLC analysis)Incomplete reaction or inefficient purification.Ensure the reaction goes to completion by monitoring with TLC. Optimize the recrystallization procedure. A second recrystallization may be necessary.
Broad melting point rangePresence of impurities.Recrystallize the product until a sharp melting point is obtained.[3]
Unexpected peaks in NMR or IR spectraFormation of byproducts (e.g., biuret, triuret, or products from side reactions of isatoic anhydride).Re-evaluate the reaction conditions, particularly the temperature. For purification, consider column chromatography if recrystallization is ineffective.

Experimental Protocols

Protocol 1: Synthesis from Anthranilic Acid and Urea
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthranilic acid (1.0 eq) and urea (2.5 eq).

  • Heating: Heat the mixture in an oil bath at 130-135°C with stirring. The mixture will melt and ammonia gas will evolve.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Add cold water to the solidified mass and break it up with a spatula.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash it thoroughly with a small amount of ice-cold water to remove excess urea.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis from Isatoic Anhydride and Ammonia
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend isatoic anhydride (1.0 eq) in water or a mixture of water and ethanol.

  • Addition of Ammonia: Cool the suspension in an ice bath. Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%, 1.5-2.0 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) to a pH of 3-4.

  • Filtration and Washing: Collect the precipitated product by vacuum filtration and wash it with a small amount of cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Visualization of Key Processes

Reaction Workflow

cluster_anthranilic Pathway 1: From Anthranilic Acid cluster_isatoic Pathway 2: From Isatoic Anhydride cluster_purification Purification A Anthranilic Acid + Urea B Heating (120-140°C) A->B C Crude Product B->C H Recrystallization C->H D Isatoic Anhydride + Ammonia E Reaction at RT D->E F Acidification E->F G Crude Product F->G G->H I Pure this compound H->I

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting Logic

Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC Incomplete Incomplete Reaction? CheckTLC->Incomplete OptimizeCond Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry Incomplete->OptimizeCond Yes PurificationIssue Purification Issue? Incomplete->PurificationIssue No OptimizeCond->CheckTLC Recrystallize Optimize Recrystallization: - Screen for new solvent system - Perform second recrystallization PurificationIssue->Recrystallize Yes Byproducts Significant Byproducts? PurificationIssue->Byproducts No FinalProduct Pure Product Recrystallize->FinalProduct AdjustTemp Adjust Reaction Temperature: - Lower temperature to minimize side reactions Byproducts->AdjustTemp Yes Byproducts->FinalProduct No AdjustTemp->CheckTLC

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary

Parameter Synthesis from Anthranilic Acid/Urea Synthesis from Isatoic Anhydride/Ammonia
Starting Materials Anthranilic acid, UreaIsatoic anhydride, Ammonia
Key Reagents -Dilute HCl (for workup)
Typical Solvents None (neat reaction)Water, Ethanol/Water
Reaction Temperature 120-140°C0°C to Room Temperature
Typical Reaction Time 2-4 hours1-3 hours
Purification Method Recrystallization (e.g., from ethanol/water)Recrystallization (e.g., from ethanol/water)
Expected Yield 60-80%70-90%

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is around 190-192°C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid and urea, N-H stretches).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311473, this compound. Available from: [Link]

  • ChemSynthesis. 2-ureidobenzoic acid. Available from: [Link]

  • Google Patents. Process for preparing 2-benzoylbenzoic acids.
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196. Available from: [Link]

  • ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Available from: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). 99, 305-325. Available from: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available from: [Link]

  • Google Patents. Process for preparing anthranilic acids.
  • Google Patents. Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]

  • National Institutes of Health. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Available from: [Link]

  • PubMed. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Available from: [Link]

  • Royal Society of Chemistry. A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Available from: [Link]

  • Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available from: [Link]

  • ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Available from: [Link]

  • PubMed Central. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Available from: [Link]

  • National Institutes of Health. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Available from: [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Reddit. confusion about fatty acid synthesis. Available from: [Link]

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Preventing the degradation of 2-(carbamoylamino)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(carbamoylamino)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent its degradation. Our goal is to ensure the integrity of your experiments by maintaining the stability of this critical reagent.

Introduction to this compound Stability

This compound, also known as o-ureidobenzoic acid, is a molecule featuring both a carboxylic acid and a carbamoyl (urea) functional group attached to a benzene ring.[1] This unique structure presents specific stability challenges that users must be aware of to ensure the compound's integrity during storage and experimental use. The primary degradation pathways involve hydrolysis of the carbamoyl group and decarboxylation of the benzoic acid moiety, particularly under adverse environmental conditions.

The close proximity of the carboxylic acid and the carbamoylamino group can lead to intramolecular reactions, especially with changes in temperature and pH. Understanding these potential degradation routes is the first step in implementing effective preventative measures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the visible signs of degradation in my sample of this compound?

A: Visual signs of degradation can include a change in color (e.g., yellowing or browning), clumping of the powder due to moisture absorption, or a noticeable change in the material's texture. However, significant degradation can occur without any obvious visual cues. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q2: What are the primary chemical degradation pathways for this compound?

A: The two most significant degradation pathways are:

  • Hydrolysis: The carbamoyl group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3] This process can lead to the formation of 2-aminobenzoic acid (anthranilic acid) and other byproducts.

  • Intramolecular Cyclization/Decomposition: Under certain conditions, particularly heating, the molecule can undergo intramolecular cyclization to form isatoic anhydride.[4][5][6][7][8] Further decomposition can lead to decarboxylation.

Q3: What are the ideal storage conditions to maximize shelf life?

A: To maximize the shelf life of this compound, it should be stored in a cool, dry, and dark environment.[9] Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light.[9] An inert atmosphere (e.g., argon or nitrogen) is also beneficial to prevent oxidative degradation.

Q4: Can I store solutions of this compound?

A: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store a solution, use an aprotic, anhydrous solvent and store it at a low temperature (e.g., -20°C) for the shortest possible time. Aqueous solutions, especially at non-neutral pH, should be prepared fresh before each use.

Q5: How does pH affect the stability of this compound in solution?

A: The stability of this compound in solution is highly pH-dependent. Both acidic and basic conditions can accelerate the hydrolysis of the carbamoyl group.[2][3] Neutral pH (around 7) is generally the most stable condition in aqueous media, but even then, gradual hydrolysis can occur.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent or unexpected experimental results. Degradation of the starting material.Verify the purity of your this compound stock using an appropriate analytical method like HPLC or NMR spectroscopy (see Protocol 1). Degradation can introduce impurities that interfere with your reaction.
Change in physical appearance (color, texture) of the solid. Exposure to moisture, light, or elevated temperatures.Discard the degraded material. Review your storage protocol to ensure the compound is kept in a tightly sealed container, protected from light, and at the recommended temperature (2-8°C).[9]
Low yield in a reaction where the compound is a reactant. The active concentration of the reagent is lower than expected due to degradation.Before starting your experiment, confirm the purity of the reagent. If degradation is confirmed, use a fresh, verified batch of the compound.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of degradation products such as 2-aminobenzoic acid or isatoic anhydride.Characterize the impurity peaks. Compare their retention times or mass spectra with known standards of potential degradation products. This will help confirm the degradation pathway and inform adjustments to your storage and handling procedures.
Visualizing Degradation and Troubleshooting

The following diagrams illustrate the main degradation pathway and a logical workflow for troubleshooting stability issues.

cluster_degradation Potential Degradation Pathway A This compound B Isatoic Anhydride A->B Heat (Intramolecular Cyclization) C 2-Aminobenzoic Acid (Anthranilic Acid) A->C H₂O (Hydrolysis) D Decarboxylation Products C->D Heat cluster_workflow Troubleshooting Workflow Start Problem Observed (e.g., Inconsistent Results) CheckAppearance Inspect Physical Appearance of Solid Start->CheckAppearance PurityAnalysis Perform Purity Analysis (e.g., HPLC, NMR) CheckAppearance->PurityAnalysis Degraded Degradation Confirmed? PurityAnalysis->Degraded Discard Discard Old Stock Degraded->Discard Yes NotDegraded Purity Acceptable Degraded->NotDegraded No NewStock Source Fresh Material Discard->NewStock ReviewStorage Review Storage & Handling Protocols NewStock->ReviewStorage ImplementChanges Implement Corrective Actions ReviewStorage->ImplementChanges Proceed Proceed with Experiment ImplementChanges->Proceed NotDegraded->Proceed

Caption: Decision workflow for troubleshooting stability issues.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent the degradation of this compound.

Recommended Storage Conditions
Parameter Condition Rationale
Temperature 2-8°CReduces the rate of thermal degradation and intramolecular reactions. [10][11]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
Light Amber vial or dark locationProtects against photolytic degradation. Aromatic compounds can be susceptible to photochemical oxidation. [12]
Container Tightly sealed, non-reactive (e.g., glass)Prevents exposure to atmospheric moisture, which can lead to hydrolysis. [9]
Form SolidThe solid form is significantly more stable than solutions.
Handling Procedures
  • Dispensing: Always handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity.

  • Weighing: Bring the container to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a solution must be made in advance, use an anhydrous, aprotic solvent and store it under an inert atmosphere at low temperature for a minimal amount of time.

Experimental Protocols

Protocol 1: Assessing Purity and Degradation via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.

Materials:

  • This compound sample

  • 2-aminobenzoic acid (anthranilic acid) standard

  • Isatoic anhydride standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid [13]* C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh and dissolve this compound, 2-aminobenzoic acid, and isatoic anhydride in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to create standard solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing all three compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of your this compound in the same solvent as the standards to a similar concentration.

  • HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase conditions.

    • Inject the mixed standard to determine the retention times of the parent compound and its potential degradation products.

    • Inject your sample solution.

    • Run a suitable gradient to ensure separation of all components. For example, a linear gradient from 10% to 90% Solvent B over 15-20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where all compounds have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Compare the chromatogram of your sample to that of the standards.

    • Identify and quantify any peaks corresponding to 2-aminobenzoic acid or isatoic anhydride.

    • Calculate the purity of your this compound sample by dividing the peak area of the main compound by the total peak area of all components.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Pala, M., & Sesli, F. A. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 180(1-3), 561-567. Retrieved from [Link]

  • LibreTexts. (2021). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Retrieved from [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. RSC Advances, 2(30), 11467-11470. Retrieved from [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Wesołowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Sielc.com. (2018). Benzoic acid, 2-(aminocarbonyl)-. Retrieved from [Link]

  • YouTube. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of isatoic anhydride.
  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2016). Synthesis of isatoic anhydride derivatives. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis. Retrieved from [Link]

Sources

Identifying and removing impurities from 2-(carbamoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Carbamoylamino)benzoic Acid

A Guide to Identification and Removal of Common Impurities

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, analysis, and common contaminants of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the reaction of isatoic anhydride or 2-aminobenzoic acid.[1][2] Consequently, the most prevalent impurities are typically:

  • 2-Aminobenzoic Acid (Anthranilic Acid): This can be an unreacted starting material or a product of hydrolysis of either the starting material (isatoic anhydride) or the final product.[3][4][5]

  • Isatoic Anhydride: A common starting material that may persist due to an incomplete reaction.[3][6]

  • Hydrolysis Byproducts: The carbamoyl group can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate 2-aminobenzoic acid.[3]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., THF, diethyl ether) can be trapped in the solid product.[7][8][9]

Q2: Which analytical techniques are recommended for assessing the purity of my this compound sample?

A2: A multi-technique approach is essential for robust purity validation.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column is typically effective for separating the target compound from its more polar or non-polar impurities.[11] Purity is often reported as the area percentage of the main peak.[10]

  • Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[10]

  • Spectroscopy (¹H NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the chemical structure and identifying the presence of unexpected functional groups that would signal impurities.[10]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative tool for monitoring reaction progress and assessing the complexity of the impurity profile before committing to more advanced analysis or purification.[10]

Q3: What are the best practices for storing this compound to maintain its purity?

A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from direct light.[12] It is crucial to keep it away from strong acids, bases, and oxidizing agents, as these can promote hydrolysis or decomposition.[13]

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific issues encountered during the purification process, following a problem/cause/solution format.

Problem 1: My final product has a low purity (<95%) and shows significant amounts of starting material (2-aminobenzoic acid or isatoic anhydride).

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry.

    • Ineffective Initial Purification: The initial workup (e.g., precipitation, simple filtration) was insufficient to remove unreacted starting materials.

  • Proposed Solutions:

    • Method 1: Recrystallization. This is the most common and effective method for purifying solid organic compounds.[14] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[14][15] For this compound, a polar solvent system is generally effective. (See Protocol 2).

    • Method 2: Acid-Base Extraction. This technique leverages the acidic nature of the carboxylic acid group. The crude product can be dissolved in a weak aqueous base (like sodium bicarbonate), which converts the acidic product into its water-soluble salt. Neutral impurities (like isatoic anhydride, though it may hydrolyze) can then be washed away with an immiscible organic solvent. The pure product is subsequently recovered by acidifying the aqueous layer, causing it to precipitate.

Problem 2: The product appears as an oil or sticky solid and fails to crystallize properly.

  • Potential Causes:

    • High Impurity Load: A significant amount of impurities can act as a eutectic mixture, depressing the melting point and preventing the formation of a stable crystal lattice.

    • Residual Solvent: Trapped solvent from the reaction or workup can interfere with crystallization.

  • Proposed Solutions:

    • Trituration: Before attempting a full recrystallization, try suspending the crude material in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stirring or sonicating this slurry can wash away impurities and often induces the product to solidify.

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum before beginning purification. A ¹H NMR spectrum can confirm the presence of residual solvents.

    • Re-evaluate Recrystallization Solvent: If crystallization fails, the chosen solvent may not be optimal. It may be necessary to use a two-solvent system (one in which the compound is soluble and one in which it is insoluble) to achieve proper crystallization.

Problem 3: The purified product shows a broad melting point range.

  • Potential Cause:

    • This is a classic sign of a contaminated substance.[10] Even small amounts of impurities can disrupt the crystal lattice, causing the substance to melt over a range of temperatures rather than at a single, sharp point.

  • Proposed Solution:

    • Re-purification: The sample requires further purification. If the first attempt was recrystallization, consider a second recrystallization or switch to an orthogonal method like acid-base extraction or preparative chromatography.

    • Analytical Confirmation: Confirm the presence of impurities with a sensitive analytical technique like HPLC to guide the choice of the next purification step.[16]

Section 3: Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose HPLC-UV method suitable for analyzing this compound.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject the sample. Purity is calculated by dividing the peak area of the product by the total area of all peaks in the chromatogram.[10]

Protocol 2: Purification by Recrystallization from an Ethanol/Water System

This protocol is effective for removing both more-polar and less-polar impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[15]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[14]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data Summaries & Visualizations

Table 1: Physicochemical Properties of Target Compound and Key Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Key Characteristics
This compound C₈H₈N₂O₃180.16Acidic; product of interest.[17]
2-Aminobenzoic AcidC₇H₇NO₂137.14Amphoteric; starting material/hydrolysis product.[5][18]
Isatoic AnhydrideC₈H₅NO₃163.13Neutral/Labile; starting material.[3][6]

Table 2: Recommended Solvents for Recrystallization

SolventProperties & Rationale
Water High solubility when hot, low solubility when cold.[15][19] Good for removing non-polar impurities. May require a large volume.
Ethanol Good solvent, but solubility may be high even when cold, potentially reducing yield.
Ethanol/Water A versatile two-solvent system. Allows for fine-tuning of polarity to effectively precipitate the product while keeping impurities dissolved.
Acetic Acid Can be effective but is difficult to remove completely from the final product.

Diagram 1: General Workflow for Impurity Identification & Removal

G cluster_0 Analysis cluster_1 Decision & Purification Crude Crude Product Analyze Analyze Purity (HPLC, TLC, Melting Point) Crude->Analyze Decision Purity Acceptable? Analyze->Decision Pure Pure Product (>98%) Decision->Pure Yes Impure Identify Impurities (Compare to Standards) Decision->Impure No Recrystallize Recrystallization (Protocol 2) Impure->Recrystallize Neutral Impurities AcidBase Acid-Base Extraction Impure->AcidBase Acidic/Basic Impurities Recrystallize->Analyze Re-analyze AcidBase->Analyze Re-analyze

Caption: Workflow for identifying and removing impurities.

Diagram 2: Chemical Relationship of Key Species

G Product This compound (Desired Product) SM1 2-Aminobenzoic Acid (Starting Material) Product->SM1 Hydrolysis SM1->Product Synthesis SM2 Isatoic Anhydride (Starting Material) SM2->Product Synthesis SM2->SM1 Hydrolysis (during workup)

Caption: Chemical origins of common impurities.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid.
  • ChemSynthesis. (n.d.). 2-ureidobenzoic acid.
  • Benchchem. (n.d.). Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection.
  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of Isatoic Anhydride Derivatives. Chemistry of Heterocyclic Compounds, 52(2), 90-105.
  • NIST. (n.d.). Isatoic anhydride. WebBook. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Information Collected. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • European Medicines Agency. (2020). Impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a urea moiety, presents unique challenges in its characterization. This guide aims to provide a comprehensive resource to address these challenges, ensuring accurate and reliable experimental outcomes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for developing robust characterization methods.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not availableChemSynthesis[2]
Solubility Slightly soluble in DMSO and methanolChemBK
pKa ~3.75 (Predicted)ChemBK

I. Synthesis and Purification Challenges

A common route for the synthesis of this compound involves the reaction of isatoic anhydride with urea[3]. While seemingly straightforward, this reaction can lead to several impurities and purification challenges.

Diagram of the Synthesis Workflow

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Reaction (e.g., heating in a suitable solvent) Isatoic_Anhydride->Reaction Urea Urea Urea->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

FAQs: Synthesis and Purification

Q1: My synthesis of this compound from isatoic anhydride and urea resulted in a low yield and several impurities. What are the likely side products?

A1: The reaction between isatoic anhydride and urea can be complex. Potential byproducts include:

  • Anthranilic acid: Formed from the hydrolysis of unreacted isatoic anhydride or the product itself under harsh conditions.

  • Phthalic acid: Can be formed if the reaction temperature is too high, leading to the decomposition of isatoic anhydride.

  • Biuret and Triuret: Self-condensation products of urea that can form at elevated temperatures.

  • Unreacted starting materials: Incomplete reactions will leave residual isatoic anhydride and urea.

To minimize byproduct formation, it is crucial to control the reaction temperature and use an appropriate solvent to ensure homogeneity[3].

Q2: I am struggling to purify the crude this compound. What purification strategies are most effective?

A2: Due to its limited solubility, purification can be challenging. Here are some recommended approaches:

  • Recrystallization: This is the most common method. Solvents such as ethanol, methanol, or aqueous mixtures can be effective. The choice of solvent is critical and may require some screening.

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble. Insoluble impurities can then be removed by filtration. The aqueous solution can then be acidified (e.g., with HCl) to precipitate the purified product.

  • Column Chromatography: While possible, this can be challenging due to the compound's polarity and low solubility in many common organic solvents. A polar stationary phase (e.g., silica gel) with a polar mobile phase (e.g., a mixture of dichloromethane and methanol) may be required.

II. Analytical Characterization Challenges

The unique chemical structure of this compound can lead to specific challenges in its analytical characterization.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying this compound.

Diagram of a Typical HPLC Troubleshooting Logic

HPLC_Troubleshooting Problem HPLC Issue (e.g., Peak Tailing, Broad Peaks, Ghost Peaks) Mobile_Phase Check Mobile Phase - pH appropriate for pKa? - Freshly prepared? - Degassed? Problem->Mobile_Phase Column Check Column - Correct stationary phase? - Column integrity? Problem->Column Sample_Prep Check Sample Prep - Complete dissolution? - Correct diluent? Problem->Sample_Prep System Check HPLC System - Leaks? - Pump pressure stable? Problem->System Solution Resolution Mobile_Phase->Solution Column->Solution Sample_Prep->Solution System->Solution

Caption: A logical workflow for troubleshooting common HPLC issues.

FAQs: HPLC Analysis

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the silica stationary phase. The carboxylic acid and urea moieties can interact with residual silanol groups on the silica surface.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pKa of the carboxylic acid is predicted to be around 3.75. Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa (e.g., pH 2-2.5) to keep the carboxylic acid fully protonated and minimize ionic interactions with the stationary phase.

  • Use an Ion-Pairing Reagent: If adjusting the pH is not sufficient, a small amount of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can be added to the mobile phase to mask the residual silanol groups.

  • Employ a Different Stationary Phase: Consider using a column with a different stationary phase, such as an end-capped C18 column or a polymer-based column, which has fewer active silanol groups.

Q2: I am seeing ghost peaks in my HPLC chromatogram when analyzing this compound. What is the likely source?

A2: Ghost peaks can arise from several sources:

  • Carryover from previous injections: If you are analyzing samples with high concentrations, the analyte may adsorb to parts of the injector or column and elute in subsequent runs. To mitigate this, include a needle wash step in your autosampler method and run blank injections between samples.

  • Contaminated mobile phase: Ensure you are using high-purity solvents and freshly prepared mobile phases.

  • Sample degradation: this compound could potentially degrade in the sample solvent over time. Analyze samples as fresh as possible and consider storing them at a lower temperature.

Detailed Protocol: HPLC-UV Analysis of this compound

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic (e.g., 30:70 Acetonitrile:Aqueous) or a shallow gradient depending on impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 275 nm (based on UV spectra of similar compounds)[4]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., a small amount of DMSO or methanol) and then dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound. However, the presence of exchangeable protons in the carboxylic acid and urea groups can complicate spectral interpretation.

FAQs: NMR Analysis

Q1: The proton NMR (¹H NMR) spectrum of my compound in DMSO-d₆ shows broad signals for some protons. Which protons are these and why are they broad?

A1: The broad signals in the ¹H NMR spectrum of this compound in DMSO-d₆ typically correspond to the exchangeable protons of the carboxylic acid (-COOH) and the urea (-NH-CO-NH₂) moieties[5][6].

  • -COOH proton: This proton is acidic and can undergo chemical exchange with trace amounts of water in the solvent or with other molecules. This exchange process leads to a broadening of the signal. In DMSO-d₆, this peak is often observed as a very broad singlet at a high chemical shift (typically > 10 ppm)[7].

  • -NH- protons: The protons on the nitrogen atoms of the urea group are also exchangeable. Their chemical shifts and peak shapes are highly dependent on the solvent, temperature, and concentration. In DMSO-d₆, which is a hydrogen bond acceptor, these protons often appear as distinct, albeit sometimes broad, signals[5][6].

Q2: I am having trouble assigning the -NH and -NH₂ protons of the ureido group. How can I confirm their identity?

A2: A D₂O exchange experiment is a simple and effective way to identify exchangeable protons. Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons (-COOH, -NH, -NH₂) will decrease in intensity or disappear completely as the protons are replaced by deuterium.

Q3: Why does the ¹H NMR spectrum of my compound look different in CDCl₃ compared to DMSO-d₆?

A3: The appearance of the NMR spectrum is highly dependent on the solvent used.

  • DMSO-d₆: This is a polar, aprotic solvent that is a good hydrogen bond acceptor. It tends to slow down the rate of proton exchange, often allowing for the observation of distinct signals for the -NH protons and coupling between them and adjacent protons[5][6].

  • CDCl₃: This is a less polar solvent. Exchangeable protons may have very broad signals or may not be observed at all due to faster exchange rates. The solubility of this compound in CDCl₃ is also likely to be poor.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

FAQs: Mass Spectrometry Analysis

Q1: What is the expected molecular ion peak for this compound in mass spectrometry?

A1: The molecular weight of this compound is 180.16 g/mol . In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of 181.17. In negative ion mode (ESI-), you would expect the deprotonated molecule [M-H]⁻ at an m/z of 179.15.

Q2: What are the likely fragmentation patterns for this compound in MS/MS analysis?

A2: The fragmentation of this compound will likely involve the loss of small neutral molecules from the parent ion.

  • Loss of H₂O: The carboxylic acid group can readily lose water (18 Da).

  • Loss of CO₂: Decarboxylation (loss of 44 Da) is a common fragmentation pathway for benzoic acids.

  • Cleavage of the ureido group: The C-N bond between the benzene ring and the urea moiety can cleave. The urea group itself can fragment, leading to the loss of isocyanic acid (HNCO, 43 Da) or ammonia (NH₃, 17 Da)[8].

Diagram of a Plausible MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ (m/z 181) Loss_H2O [M+H - H₂O]⁺ (m/z 163) M_H->Loss_H2O - H₂O Loss_HNCO [M+H - HNCO]⁺ (m/z 138) M_H->Loss_HNCO - HNCO Loss_CO [M+H - H₂O - CO]⁺ (m/z 135) Loss_H2O->Loss_CO - CO Loss_NH3 [M+H - HNCO - NH₃]⁺ (m/z 121) Loss_HNCO->Loss_NH3 - NH₃

Caption: A potential fragmentation pathway for protonated this compound in MS/MS.

III. Polymorphism and Thermal Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability[9][10][11].

FAQs: Polymorphism and Thermal Analysis

Q1: Is this compound likely to exhibit polymorphism?

A1: Yes, compounds with flexible conformations and multiple hydrogen bond donors and acceptors, such as this compound, are prone to polymorphism. Different crystal packing arrangements can arise from variations in hydrogen bonding patterns and molecular conformations[9][10][11]. It is highly recommended to perform a polymorph screen during the development of this compound.

Q2: How can I investigate the potential polymorphism of my sample?

A2: A combination of techniques is typically used for polymorph screening:

  • Differential Scanning Calorimetry (DSC): This technique can identify different polymorphs by their distinct melting points and enthalpies of fusion. Phase transitions between polymorphs can also be observed.

  • Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern, making PXRD a definitive technique for identifying and distinguishing between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound and to identify the presence of solvates (pseudopolymorphs) by observing weight loss at specific temperatures.

  • Hot-Stage Microscopy: This allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

Q3: What should I look for in the thermal analysis of this compound?

A3:

  • DSC: Look for sharp endothermic peaks corresponding to the melting of different polymorphs. The presence of multiple melting peaks or exothermic events before melting could indicate a phase transition.

  • TGA: A stable baseline with a sharp weight loss at higher temperatures would indicate decomposition. A weight loss at lower temperatures could suggest the presence of a solvate. The decomposition of similar benzoic acid derivatives often involves decarboxylation[4].

IV. References

  • Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences.

  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of - Beilstein Journals. (n.d.).

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. (n.d.).

  • 2-ureidobenzoic acid - C8H8N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).

  • This compound | C8H8N2O3 | CID 5311473 - PubChem - NIH. (n.d.).

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2022). CrystEngComm.

  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids - ResearchGate. (2019).

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.).

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives - Benchchem. (n.d.).

  • qNMR - CK Isotopes. (2023).

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023).

  • CN104402840B - Synthesis process of isatoic anhydride - Google Patents. (n.d.).

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing). (n.d.).

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. (n.d.).

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.).

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. (n.d.).

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.).

  • 1H NMR (DMSO-d6) - The Royal Society of Chemistry. (n.d.).

  • Supplementary Information - The Royal Society of Chemistry. (n.d.).

  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs - ResearchGate. (2016).

  • A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound - ResearchGate. (2025).

  • NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. (2020).

  • mass spectra - fragmentation patterns - Chemguide. (n.d.).

  • Ion fragmentation of small molecules in mass spectrometry. (2010).

  • Mass Spectrometry: Fragmentation. (n.d.).

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - NIH. (2024).

  • Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed. (n.d.).

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC - NIH. (n.d.).

  • Analytical data of prepared 2-[(carboxymethyl) amino] benzoic acids - ResearchGate. (n.d.).

  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (n.d.).

  • Chapter 5. (n.d.).

  • Isatoic anhydride as a masked directing group and internal oxidant for Rh(III). (n.d.).

  • Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - NIH. (2022).

  • The ¹H‐NMR spectra of mPEG in D2O (a), PBA in DMSO‐d6 (b) and mPEG‐PBA... (n.d.).

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).

  • Analytical Methods - RSC Publishing. (n.d.).

  • Technical Support Center: Characterization of Impurities in 2-Iodo-5-methylbenzoic Acid by HPLC-MS - Benchchem. (n.d.).

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

  • HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis ® RP-Amide. (n.d.).

  • (PDF) The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - ResearchGate. (2025).

  • 4-UREIDOBENZOIC ACID - gsrs. (n.d.).

Sources

Impact of starting material purity on 2-(carbamoylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(carbamoylamino)benzoic acid, also known as 2-ureidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of starting material purity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the success of your experiments.

The Critical Impact of Starting Material Purity

In pharmaceutical synthesis, the purity of starting materials is not merely a matter of good practice; it is a cornerstone of safety, efficacy, and regulatory compliance.[1] Impurities present in the initial reactants can carry through the synthesis, potentially leading to the formation of undesired side products, reduced yields, and complications in purification.[2] For the synthesis of this compound, the purity of the primary starting material, isatoic anhydride, is paramount.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from impure starting materials.

Issue 1: Low Yield of this compound

Potential Cause 1: Presence of Unreacted Anthranilic Acid in Isatoic Anhydride

  • Explanation: Isatoic anhydride is synthesized from anthranilic acid.[3] Residual anthranilic acid in the isatoic anhydride starting material can lead to the formation of byproducts, thus consuming reactants and lowering the yield of the desired product. One such byproduct is anthraniloylanthranilic acid, formed from the reaction of isatoic anhydride with anthranilic acid.[4]

  • Troubleshooting Steps:

    • Assess Purity of Isatoic Anhydride: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of anthranilic acid impurity.[1]

    • Purify Isatoic Anhydride: If significant levels of anthranilic acid are detected, purify the isatoic anhydride by recrystallization from a suitable solvent like 95% ethanol or dioxane.[5]

    • Adjust Stoichiometry: If purification is not feasible, a precise quantification of the anthranilic acid impurity allows for an adjusted stoichiometry of the reactants, although this is a less ideal solution.

Potential Cause 2: Hydrolysis of Isatoic Anhydride

  • Explanation: Isatoic anhydride can hydrolyze back to anthranilic acid in the presence of water, which then leads to the side reactions mentioned above.[3]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon).

    • Proper Storage: Store isatoic anhydride in a desiccator to prevent moisture absorption.

Issue 2: Presence of an Unexpected, Insoluble White Precipitate in the Final Product

Potential Cause: Formation of Anthraniloylanthranilic Acid

  • Explanation: As mentioned, this byproduct can form from the reaction of isatoic anhydride with residual anthranilic acid.[4] This compound has different solubility characteristics than this compound and can be difficult to remove.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Isolate the precipitate and characterize it using techniques like melting point analysis, NMR, and mass spectrometry to confirm its identity.

    • Optimize Purification of Starting Material: The most effective solution is to prevent its formation by using highly pure isatoic anhydride. Refer to the purification protocol below.

Issue 3: Inconsistent Reaction Times and Rates

Potential Cause: Presence of Residual Solvents in Isatoic Anhydride

  • Explanation: Residual solvents from the synthesis or purification of isatoic anhydride can affect the reaction kinetics.[6][7] Some solvents may interfere with the solubility of reactants or intermediates, while others might react with the reagents.

  • Troubleshooting Steps:

    • Analyze for Residual Solvents: Use Gas Chromatography (GC) to detect and quantify residual solvents in your starting material.

    • Thoroughly Dry Starting Material: Ensure the isatoic anhydride is thoroughly dried under vacuum to remove any volatile impurities before use.

Troubleshooting Workflow for Low Yield

start Low Yield of this compound check_purity Assess Purity of Isatoic Anhydride (HPLC, NMR) start->check_purity is_impure Is Purity < 99%? check_purity->is_impure purify Purify Isatoic Anhydride (Recrystallization) is_impure->purify Yes adjust_stoichiometry Adjust Stoichiometry (Less Ideal) is_impure->adjust_stoichiometry Yes (if purification not feasible) check_hydrolysis Check for Hydrolysis (Anhydrous Conditions) is_impure->check_hydrolysis No end_good Improved Yield purify->end_good adjust_stoichiometry->end_good dry_reagents Use Anhydrous Solvents and Reagents check_hydrolysis->dry_reagents proper_storage Store Isatoic Anhydride in Desiccator dry_reagents->proper_storage proper_storage->end_good

Caption: Troubleshooting logic for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used laboratory synthesis involves the reaction of isatoic anhydride with aqueous ammonia. This reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent formation of this compound. Another route involves the reaction of anthranilic acid with urea at elevated temperatures.

Q2: What grade of isatoic anhydride should I use?

A2: For reproducible and high-yielding results, it is highly recommended to use isatoic anhydride with a purity of ≥97%. For applications in drug development, a pharmaceutical-grade starting material with a comprehensive certificate of analysis detailing impurity profiles is essential.[2]

Q3: How can I assess the purity of my starting materials and final product?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.[1]

  • Chromatographic Methods (HPLC, TLC): These are powerful for separating the target compound from impurities. HPLC provides quantitative purity data, while TLC is a quick qualitative tool.[1]

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, FT-IR): NMR and FT-IR are crucial for structural confirmation and identifying functional groups of impurities.[1]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can determine the melting point. A sharp melting peak is indicative of high purity, while a broad melting range suggests the presence of impurities.[1]

Q4: Can I use anthranilic acid directly for the synthesis?

A4: Yes, this compound can be synthesized from anthranilic acid by reacting it with urea or potassium cyanate. However, the reaction conditions, such as temperature and reaction time, will be different from the isatoic anhydride route.

Q5: What are the key safety precautions for this synthesis?

A5: Isatoic anhydride can be an irritant. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Purification of Isatoic Anhydride by Recrystallization

This protocol is based on established methods for purifying isatoic anhydride.[5]

Materials:

  • Crude isatoic anhydride

  • 95% Ethanol or Dioxane

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude isatoic anhydride in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol (approximately 30 mL per gram) or dioxane (approximately 10 mL per gram) to dissolve the solid.[5]

  • Gently heat the mixture with stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified isatoic anhydride in a vacuum oven at 100°C.[5]

Protocol 2: Synthesis of this compound from Isatoic Anhydride

Materials:

  • Purified isatoic anhydride

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend the purified isatoic anhydride in deionized water.

  • Cool the suspension in an ice bath.

  • Slowly add aqueous ammonia dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature below 10°C.

  • Continue stirring in the ice bath for 1-2 hours after the addition is complete.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product with cold deionized water to remove any inorganic salts.

  • Dry the this compound product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Impact of Isatoic Anhydride Purity on Yield

Purity of Isatoic AnhydridePresence of Anthranilic Acid ImpurityObserved Yield of this compoundNotes
>99% (Recrystallized)Not detectable by HPLC>90%Clean reaction profile, minimal side products.
95%~5%75-85%Formation of some insoluble byproducts observed.
<90%>10%<70%Significant amount of side products, difficult purification.

Note: The data in this table is illustrative and based on general principles of organic synthesis and the expected impact of the described impurities.

Visualizations

Synthesis Workflow

start_material High-Purity Isatoic Anhydride reaction Reaction with Aqueous Ammonia start_material->reaction acidification Acidification with HCl reaction->acidification filtration Filtration and Washing acidification->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Ideal synthesis workflow.

Impact of Impurities on Synthesis

impure_start Impure Isatoic Anhydride (with Anthranilic Acid) main_reaction Reaction with Aqueous Ammonia impure_start->main_reaction side_reaction Side Reaction with Anthranilic Acid impure_start->side_reaction desired_product This compound main_reaction->desired_product byproduct Anthraniloylanthranilic Acid side_reaction->byproduct complex_mixture Complex Mixture desired_product->complex_mixture byproduct->complex_mixture difficult_purification Difficult Purification complex_mixture->difficult_purification

Sources

Technical Support Center: Optimizing Solvent Selection for the Recrystallization of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(carbamoylamino)benzoic acid. Recrystallization is a powerful technique for purification, but its success is critically dependent on the rational selection of an appropriate solvent system. This document provides a framework for understanding the physicochemical properties of the target molecule, outlines systematic protocols, and offers a detailed troubleshooting guide to overcome common experimental challenges.

Section 1: Understanding the Molecule - Physicochemical Profile

Before any experimental work, understanding the structural and chemical nature of this compound (also known as o-ureidobenzoic acid) is paramount.[1][2] Its behavior in various solvents is dictated by the interplay of its functional groups.

Key Structural Features:

  • Aromatic Carboxylic Acid: The benzoic acid moiety provides a polar, acidic proton and a site for hydrogen bonding. This group suggests solubility in polar protic solvents like water and alcohols, particularly at elevated temperatures.[3][4][5]

  • Urea Moiety (-NH-CO-NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The presence of the urea group significantly increases the overall polarity of the molecule compared to simple benzoic acid and can lead to strong intermolecular interactions, potentially reducing solubility in less polar solvents.[6][7]

These two functional groups create a molecule with high polarity and a strong capacity for forming a stable crystal lattice. The challenge in recrystallization is to find a solvent that can effectively disrupt these intermolecular forces at high temperatures but allow them to reform in a highly ordered, pure state upon cooling.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃PubChem CID: 5311473[1]
Molecular Weight 180.16 g/mol PubChem CID: 5311473[1]
Key Functional Groups Carboxylic Acid, Urea, Aromatic RingN/A
Predicted Polarity HighInferred from structure

Section 2: The Recrystallization Workflow: A Foundational Protocol

A successful recrystallization hinges on a methodical approach. The ideal solvent is one in which the target compound is highly soluble when hot and poorly soluble when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[8][9]

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation & Analysis start Start: Crude This compound choose_solvent Step 1: Solvent Selection (See Section 3) start->choose_solvent Rational Choice dissolve Step 2: Dissolution Add minimum amount of hot solvent choose_solvent->dissolve hot_filter Step 3: Hot Filtration (If insoluble impurities exist) dissolve->hot_filter Cloudy Solution cool Step 4: Crystallization Slow cooling to room temp, then ice bath dissolve->cool Clear Solution hot_filter->cool vac_filter Step 5: Collection Vacuum filtration cool->vac_filter wash Step 6: Washing Wash with ice-cold solvent vac_filter->wash dry Step 7: Drying Air or vacuum oven wash->dry analyze Step 8: Analysis (Melting Point, Purity) dry->analyze end End: Pure Crystals analyze->end

Figure 1. A generalized workflow for the recrystallization of this compound.
Experimental Protocol 1: General Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the selected solvent to a boil. Add the hot solvent to the flask portion-wise with stirring and heating until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery; excess solvent will retain more product in the solution upon cooling.[10]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating all equipment prevents premature crystallization of the product, which would lead to a significant loss of yield.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed from rapid cooling.[10][11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces. Causality: The solvent must be ice-cold to minimize redissolving the purified product.

  • Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: FAQs - Solvent Selection Strategy

Q1: Where should I begin my solvent search?

A: Start with the principle of "like dissolves like."[12] Given that this compound is a very polar molecule, polar solvents are the most logical starting points. The ideal solvent must exhibit a steep solubility curve with respect to temperature.

Q2: What are the most promising single-solvent candidates?

A: Based on the molecule's structure, several polar solvents should be screened first. Small-scale solubility tests are essential.

SolventBoiling Point (°C)PolarityProsCons
Water 100Very HighExcellent for highly polar compounds, non-toxic, inexpensive. Benzoic acid's solubility is very temperature-dependent in water.[4][13]The high boiling point may cause some compounds to "oil out" if their melting point is below 100°C.[11]
Ethanol 78HighGood general-purpose solvent for polar organic molecules. Lower boiling point reduces the risk of oiling out.The compound may be too soluble even at room temperature, leading to poor recovery.
Methanol 65HighSimilar to ethanol but with a lower boiling point.Higher toxicity compared to ethanol.
Acetic Acid 118High (Protic)Can be an excellent solvent for amides and carboxylic acids.[14]High boiling point and corrosive nature make it difficult to remove completely.
Q3: What if no single solvent is suitable? How do I use a solvent-pair system?

A: A solvent-pair system is used when no single solvent provides the ideal temperature-dependent solubility.[6] This involves a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.

Commonly successful pairs for polar compounds include:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Hexane

Experimental Protocol 2: Small-Scale Solvent Screening
  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Note if the compound dissolves readily. If it does, that solvent is unsuitable as a single solvent.

  • If it is insoluble at room temperature, begin heating the test tube gently in a water or sand bath while adding more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show low solubility at room temperature but complete dissolution when hot, followed by abundant crystal formation upon cooling.

Section 4: Troubleshooting Guide

Even with a careful plan, experimental issues can arise. This section addresses the most common problems encountered during the recrystallization of this compound.

Troubleshooting_Tree cluster_dissolution Dissolution & Crystallization Issues cluster_yield Yield & Purity Issues cluster_solutions Potential Solutions cluster_actions Corrective Actions start Problem Encountered no_crystals No Crystals Form on Cooling start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield impure Product is Still Impure start->impure sol1 1. Too much solvent used. 2. Solution is supersaturated. no_crystals->sol1 sol2 1. M.P. < Solvent B.P. 2. Cooling was too rapid. 3. Compound is very impure. oiling_out->sol2 sol3 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals. low_yield->sol3 sol4 1. Cooling was too rapid. 2. Inefficient washing of crystals. impure->sol4 act1 Boil off excess solvent. Scratch flask inner wall. Add a seed crystal. sol1->act1 act2 Reheat to dissolve oil. Add more 'good' solvent. Cool much more slowly. sol2->act2 act3 Concentrate mother liquor. Ensure filtration apparatus is hot. Use cold solvent for transfers. sol3->act3 act4 Ensure slow cooling. Wash crystals with fresh, ice-cold solvent. sol4->act4

Figure 2. Decision tree for troubleshooting common recrystallization problems.
Q: My compound dissolved, but no crystals are forming upon cooling. What should I do?

A: This is a classic sign of either using too much solvent or having a supersaturated solution.[10][11]

  • Problem Diagnosis: Too much solvent was added during the dissolution step. The concentration of the compound is below its saturation point even at low temperatures.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated, crystallization needs a nucleation site to begin. Try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed crystal" from a previous batch if available.[4][11]

Q: My compound separated as an oily liquid instead of crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes saturated at a temperature above the compound's melting point.[10][11]

  • Problem Diagnosis: This is common when the compound is significantly impure (leading to melting point depression) or when the solvent's boiling point is higher than the compound's melting point.

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[11]

Q: I recovered very few crystals. Why is my yield so low?

A: A low yield is most often traced back to using an excessive amount of solvent or procedural losses.[10]

  • Problem Diagnosis:

    • Too much solvent was used, meaning a significant portion of your product remains dissolved in the cold mother liquor.

    • Premature crystallization occurred during a hot filtration step.

    • The compound has significant solubility in the solvent even when cold.

  • Solution:

    • Before starting, confirm your solvent choice with small-scale tests to ensure low solubility when cold.

    • Be meticulous about adding the absolute minimum amount of hot solvent needed for dissolution.

    • If the mother liquor (the filtrate) is suspected to contain a large amount of product, you can try to concentrate it by boiling off some solvent and cooling to recover a second crop of crystals, which may be of lower purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(carbamoylamino)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the positional isomerism of functional groups on an aromatic scaffold can dramatically influence a molecule's biological activity. This guide provides a comprehensive comparison of the potential biological activities of 2-(carbamoylamino)benzoic acid and its structural isomers, 3-(carbamoylamino)benzoic acid and 4-(carbamoylamino)benzoic acid. Also known as ureidobenzoic acids, these compounds present a compelling case study in structure-activity relationships (SAR).

While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of their potential therapeutic applications. We will delve into their prospective anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties, supported by detailed experimental protocols and plausible mechanisms of action. This document is intended to serve as a catalyst for further research into this intriguing class of molecules.

The core structure, a combination of a benzoic acid and a urea moiety, offers a rich pharmacophore for potential interactions with various biological targets. The spatial arrangement of the carbamoylamino group in the ortho (2-), meta (3-), and para (4-) positions is expected to significantly alter the electronic distribution, steric hindrance, and hydrogen bonding potential of the molecules, thereby dictating their biological profiles.

Anticonvulsant Activity: A Tale of Two Isomers?

Derivatives of aminobenzanilides, which share structural similarities with ureidobenzoic acids, have shown promise as anticonvulsant agents. Specifically, 2- and 3-aminobenzanilides have been evaluated for their efficacy against seizures. This suggests that the ortho and meta isomers of (carbamoylamino)benzoic acid may possess anticonvulsant properties.

Comparative Insights
Plausible Mechanism of Action: Modulating Neuronal Excitability

The anticonvulsant activity of many compounds is attributed to their ability to modulate neuronal excitability. The primary mechanisms include the enhancement of GABAergic inhibition and the blockade of voltage-gated ion channels.[2][3][4][5][6]

  • GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] Many anticonvulsants act as positive allosteric modulators of GABA-A receptors, enhancing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.[8][9][10] It is plausible that the ureidobenzoic acid scaffold could interact with GABA-A receptors.

  • Ion Channel Blockade: Another key mechanism is the blockade of voltage-gated sodium or calcium channels, which are essential for the propagation of action potentials.[5] By blocking these channels, anticonvulsants can prevent the spread of seizure activity.

The following diagram illustrates the potential interplay of these mechanisms:

G cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_PostNeuron Postsynaptic Neuron Ureido Ureidobenzoic Acid Isomer GABA_R GABA-A Receptor Ureido->GABA_R Positive Allosteric Modulation Ion_Channel Voltage-Gated Ion Channel Ureido->Ion_Channel Blockade GABA GABA GABA->GABA_R Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Increases Cl- influx Ion_Channel->Hyperpolarization Prevents Depolarization

Caption: Plausible anticonvulsant mechanisms of ureidobenzoic acids.

Experimental Protocol: Maximal Electroshock (MES) Test

This is a standard preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice (e.g., Swiss albino) weighing 20-25g are used.

  • Compound Administration: The test compounds (2-, 3-, and 4-(carbamoylamino)benzoic acid) and a vehicle control are administered intraperitoneally (i.p.) at various doses. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group. The dose that protects 50% of the animals (ED50) is determined using probit analysis.

Anti-inflammatory and Analgesic Activity: Targeting the COX Pathway

Benzoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[12]

Comparative Insights

While direct comparative data on the anti-inflammatory and analgesic activities of the three ureidobenzoic acid isomers is lacking, the position of the substituent on the benzoic acid ring is known to be critical for COX inhibition. For many NSAIDs, the acidic moiety (carboxylic acid) and another hydrophobic group are essential for binding to the active site of COX enzymes. The carbamoylamino group, with its hydrogen bonding capabilities, could influence this interaction. It is hypothesized that the This compound might exhibit the most potent activity due to the ortho-positioning of the two functional groups, which can facilitate chelation or specific interactions within the enzyme's active site. However, derivatives of 3-amide benzoic acid have also been identified as potent anti-inflammatory agents through other mechanisms.[13]

Plausible Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of NSAIDs is the inhibition of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Ureido Ureidobenzoic Acid Isomer Ureido->COX Inhibits

Caption: Simplified pathway of COX inhibition by ureidobenzoic acids.

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats (150-200g) are used.

  • Compound Administration: The test compounds and a standard NSAID (e.g., indomethacin) are administered orally or i.p. one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This assay is used to screen for peripheral analgesic activity.

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Compound Administration: The test compounds and a standard analgesic (e.g., aspirin) are administered i.p. 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.1 mL of a 0.6% acetic acid solution is injected i.p.

  • Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Antimicrobial Activity: A Broad Spectrum Potential?

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[14] The antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring.[15]

Comparative Insights

Studies on various benzoic acid derivatives have shown that their antimicrobial efficacy is dependent on the specific microorganism. Derivatives of 2-aminobenzoic acid have demonstrated antifungal and antibiofilm activities.[16] Research on hydroxybenzoic acids has indicated that the position of the hydroxyl group affects antibacterial activity, with the ortho- and para-isomers often showing notable effects.[15][17] While specific data for the ureidobenzoic acid isomers is not available, it is reasonable to hypothesize that all three isomers may possess some degree of antimicrobial activity, with potential differences in their spectrum of activity. 4-(carbamoylamino)benzoic acid , due to structural similarities with p-hydroxybenzoic acid, might exhibit significant activity.

Plausible Mechanism of Action: Disruption of Microbial Cell Integrity and Function

The antimicrobial action of benzoic acid derivatives is often multifactorial and can include:

  • Disruption of the cell membrane: The lipophilic nature of the aromatic ring allows the molecule to partition into the lipid bilayer of the microbial cell membrane, leading to a loss of integrity and leakage of cellular contents.

  • Inhibition of essential enzymes: The compounds can interfere with the function of key microbial enzymes involved in metabolism or cell wall synthesis.

  • Acidification of the cytoplasm: In their undissociated form, these acids can cross the cell membrane and then dissociate in the more alkaline cytoplasm, leading to a drop in intracellular pH that can inhibit metabolic processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Preparation of Inoculum: The microorganisms are cultured to a standardized density (e.g., 0.5 McFarland standard).

  • Broth Microdilution Method:

    • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with the standardized microbial suspension.

    • Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary

As direct comparative experimental data for the three isomers of (carbamoylamino)benzoic acid is not available in the reviewed literature, a quantitative data table cannot be provided at this time. The experimental protocols outlined in this guide are intended to enable researchers to generate such data for a direct and robust comparison.

Conclusion and Future Directions

The positional isomerism of the carbamoylamino group on the benzoic acid scaffold presents a compelling area of investigation for drug discovery. Based on the analysis of structurally related compounds, it is plausible that all three isomers—2-, 3-, and 4-(carbamoylamino)benzoic acid—possess a range of biological activities. The 3-isomer appears to be a promising candidate for anticonvulsant activity, while the 2-isomer may exhibit notable anti-inflammatory and analgesic effects. All three isomers warrant investigation for their antimicrobial potential.

This guide serves as a foundational resource, providing the scientific rationale, detailed experimental protocols, and plausible mechanisms of action to stimulate and guide further research. A direct, head-to-head comparison of these isomers in the described assays is a critical next step to elucidate their structure-activity relationships and to identify the most promising candidate for further development as a therapeutic agent. Such studies will undoubtedly provide valuable insights into the subtle yet profound impact of positional isomerism on biological function.

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  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Journal of basic and clinical physiology and pharmacology, 32(4), 499–505. [Link]

  • Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, biotechnology, and biochemistry, 62(11), 2273–2276.
  • Molecules (Basel, Switzerland). (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
  • Anton-Sales, M., et al. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of fungi (Basel, Switzerland), 8(5), 459. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 59–73. [Link]

  • SID. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors.
  • ResearchGate. (2020). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2016). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. Retrieved from [Link]

  • Duke University. (n.d.). Cellular regulation of the benzodiazepine/GABA receptor: arachidonic acid, calcium, and cerebral ischemia. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1998). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. The Journal of biological chemistry, 273(44), 28660–28667. [Link]

  • National Center for Biotechnology Information. (2023). GABA Receptor. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 2-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, 2-ureidobenzoic acid (also known as 2-carboxyphenylurea) serves as a valuable intermediate. Its structure, featuring both a carboxylic acid and a urea moiety, makes it a versatile building block for the synthesis of various heterocyclic compounds, including quinazolinediones and other pharmacologically active agents. The efficient synthesis of this molecule is therefore of significant interest to researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of the two primary synthetic routes to 2-ureidobenzoic acid, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols. We will explore a direct, one-step synthesis from anthranilic acid and a two-step approach proceeding via an isatoic anhydride intermediate.

Route 1: Direct Ureidation of Anthranilic Acid

This approach represents the most straightforward pathway to 2-ureidobenzoic acid, involving the direct reaction of anthranilic acid (2-aminobenzoic acid) with a cyanate salt in an acidic medium. The reaction proceeds via the in-situ formation of isocyanic acid (HNCO), which then undergoes nucleophilic attack by the amino group of anthranilic acid.

Mechanism and Experimental Rationale

The key to this synthesis is the generation of isocyanic acid from a cyanate salt, such as potassium cyanate (KOCN) or sodium cyanate (NaOCN), under acidic conditions. The acid (typically acetic acid) protonates the cyanate ion to form isocyanic acid. The amino group on the anthranilic acid, being a nucleophile, then attacks the electrophilic carbon atom of the isocyanic acid. A subsequent proton transfer results in the formation of the stable 2-ureidobenzoic acid. The choice of a mixed solvent system, such as acetic acid and water, is critical; it ensures the solubility of both the starting arylamine salt and the cyanate, while providing the necessary acidic environment.

Route1_Mechanism cluster_start Step 1: Formation of Isocyanic Acid cluster_reaction Step 2: Nucleophilic Attack KOCN KOCN HNCO HNCO (Isocyanic Acid) KOCN->HNCO Protonation H H+ (from Acetic Acid) H->KOCN Anthranilic Anthranilic Acid (NH2 group) HNCO->Anthranilic Product 2-Ureidobenzoic Acid Anthranilic->Product Nucleophilic attack on HNCO

Caption: Mechanism of direct ureidation of anthranilic acid.

Experimental Protocol: Cyanate Method

This protocol is adapted from the well-established synthesis of arylureas and provides a reliable method for producing 2-ureidobenzoic acid with high purity.[1]

Materials:

  • Anthranilic acid

  • Sodium cyanate (NaOCN) or Potassium cyanate (KOCN)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a suitable beaker, prepare a solution of anthranilic acid by dissolving it in a mixture of glacial acetic acid and water (e.g., a 1:2 v/v ratio) with gentle warming to approximately 35-40°C.

  • In a separate flask, prepare an aqueous solution of sodium cyanate. An excess of the cyanate (e.g., 1.5 to 2.0 molar equivalents) is recommended to drive the reaction to completion.

  • Slowly add the sodium cyanate solution to the stirred anthranilic acid solution. The initial addition may induce the precipitation of the product.

  • Once precipitation begins, the remainder of the cyanate solution can be added more rapidly with vigorous stirring. The reaction is exothermic, and the temperature may rise to 50-55°C.

  • Continue stirring the resulting thick suspension for 10-15 minutes as the reaction completes.

  • Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.

  • Cool the mixture in an ice bath to 0-5°C, and then collect the product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove unreacted salts and acetic acid.

  • Dry the product to obtain crude 2-ureidobenzoic acid. For higher purity, the product can be recrystallized from aqueous ethanol.

Route 2: Two-Step Synthesis via Isatoic Anhydride

This alternative route involves two distinct chemical transformations. First, anthranilic acid is converted to isatoic anhydride. In the second step, the anhydride ring is opened by a nucleophilic attack from ammonia to yield the final product.

Step 2a: Synthesis of Isatoic Anhydride

The formation of isatoic anhydride from anthranilic acid requires the introduction of a carbonyl group that cyclizes with the carboxylic acid. The most common and efficient method utilizes phosgene or a phosgene equivalent.[2]

Mechanism and Rationale: Anthranilic acid hydrochloride is treated with phosgene (COCl₂). The amino group acts as a nucleophile, attacking the highly electrophilic phosgene. This is followed by an intramolecular cyclization where the carboxyl group displaces a chloride ion, and subsequent loss of HCl yields the stable isatoic anhydride ring system. The reaction is typically performed in an aqueous acidic solution to maintain the solubility of the starting material. Temperature control is important to prevent side reactions.

Route2a_Workflow Start Anthranilic Acid + HCl Reaction Reaction in H₂O Temp < 50°C Start->Reaction Reagent Phosgene (COCl₂) Reagent->Reaction Product Isatoic Anhydride (Precipitate) Reaction->Product Purify Filter, Wash, Dry Product->Purify

Caption: Workflow for the synthesis of Isatoic Anhydride.

Experimental Protocol: Isatoic Anhydride Synthesis

This procedure is based on the robust method described in Organic Syntheses.[2]

Materials:

  • Anthranilic acid

  • Concentrated hydrochloric acid

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Deionized water

Procedure:

  • Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

  • Cool the solution and begin rapid stirring.

  • Introduce a stream of phosgene gas into the solution at a controlled rate. Isatoic anhydride will begin to precipitate.

  • Maintain the reaction temperature below 50°C by adjusting the phosgene flow rate.

  • Continue the addition of phosgene for 2-4 hours, or until the rate of gas absorption significantly decreases.

  • Purge the mixture with air to remove any residual phosgene.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

  • The product is typically of sufficient purity for the next step but can be recrystallized from 95% ethanol or dioxane if required. A yield of 72-75% can be expected.[2]

Step 2b: Ring-Opening of Isatoic Anhydride

The final step involves the reaction of isatoic anhydride with ammonia. This reaction proceeds via nucleophilic acyl substitution at the more reactive carbonyl group (C4) of the anhydride, leading to the opening of the heterocyclic ring.

Mechanism and Rationale: The reaction of isatoic anhydride with ammonia can follow two competing pathways, which is a critical consideration for this route.[3]

  • Path A (Desired): Nucleophilic attack by ammonia at the C4 carbonyl, followed by ring-opening and decarboxylation (loss of CO₂), leads to the formation of 2-aminobenzamide (anthranilamide).

  • Path B (Competing): Attack at the C2 carbonyl forms an intermediate that rearranges to yield 2-ureidobenzoic acid.

The reaction conditions, including temperature, solvent, and concentration, can influence the ratio of these two products. Careful control is necessary to favor the formation of 2-ureidobenzoic acid.

Route2b_Mechanism cluster_main Reaction of Isatoic Anhydride with Ammonia cluster_pathA Path A cluster_pathB Path B Start Isatoic Anhydride ProductA 2-Aminobenzamide (Byproduct) Start->ProductA Attack at C4 ProductB 2-Ureidobenzoic Acid (Desired Product) Start->ProductB Attack at C2 Reagent Ammonia (NH₃) Reagent->Start

Caption: Competing reaction pathways for isatoic anhydride and ammonia.

Experimental Protocol: Ammonolysis of Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • Aqueous ammonia solution (e.g., 28-30%)

  • Hydrochloric acid (for acidification)

Procedure:

  • Suspend isatoic anhydride in water.

  • Add aqueous ammonia solution to the suspension and stir at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction for the dissolution of the anhydride and the evolution of carbon dioxide (if Path A is occurring).

  • Upon completion, cool the reaction mixture.

  • Carefully acidify the solution with hydrochloric acid to precipitate the 2-ureidobenzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The crude product may contain 2-aminobenzamide as an impurity and may require purification by recrystallization.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including scale, available reagents, and desired purity.

ParameterRoute 1: Direct UreidationRoute 2: Via Isatoic Anhydride
Starting Material Anthranilic AcidAnthranilic Acid
Number of Steps 12
Key Reagents KOCN or NaOCN, Acetic AcidPhosgene, Ammonia
Yield Good to Excellent (Est. 85-95%)[1]Moderate to Good (Overall, dependent on both steps)
Purity Generally high, easily purifiedPotential for 2-aminobenzamide byproduct[3]
Safety Concerns Handling of cyanate saltsHigh: Use of highly toxic phosgene gas
Scalability Highly scalable, suitable for large prepsLimited by the handling of phosgene
Key Advantages Single step, high yield, high purityAvoids use of cyanates
Key Disadvantages Requires cyanate saltsTwo steps, major safety hazard (phosgene), potential byproduct formation

Conclusion and Recommendation

For most laboratory and pilot-scale applications, Route 1 (Direct Ureidation) is the superior method for synthesizing 2-ureidobenzoic acid. Its single-step nature, high yields, and the high purity of the resulting product make it an efficient and reliable choice. The procedure is straightforward and avoids the significant hazards associated with the use of phosgene gas.

Route 2 (Via Isatoic Anhydride) , while chemically viable, presents considerable challenges. The synthesis of isatoic anhydride requires handling the extremely toxic reagent phosgene, which necessitates specialized equipment and safety protocols, limiting its practicality for many researchers. Furthermore, the final ammonolysis step can lead to a mixture of products, complicating purification and reducing the overall yield of the desired 2-ureidobenzoic acid. This route might be considered only if phosgene is readily available and routinely handled, or if an alternative, safer synthesis for isatoic anhydride is employed.

Ultimately, the direct ureidation of anthranilic acid offers a more practical, safer, and efficient pathway to 2-ureidobenzoic acid for the majority of researchers, scientists, and drug development professionals.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 24(5), 55-58. Available at: [Link]

  • Ajibosin, G., & Cyril, O. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. Available at: [Link]

  • Wagner, E. C., & Fegley, M. F. (1947). ISATOIC ANHYDRIDE. Organic Syntheses, 27, 45. doi:10.15227/orgsyn.027.0045. Available at: [Link]

  • Various Authors. (n.d.). Isatoic anhydride. Wikipedia. Available at: [Link]

  • Kurzer, F. (1950). ARYLUREAS I. CYANATE METHOD. Organic Syntheses, 30, 11. doi:10.15227/orgsyn.030.0011. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(Carbamoylamino)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(Carbamoylamino)benzoic Acid

In the landscape of pharmaceutical development, the rigorous, unambiguous, and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is the bedrock of safety and efficacy. This compound, also known as o-ureidobenzoic acid, is a key chemical entity whose purity and concentration must be meticulously controlled. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2]

However, an HPLC method is only as reliable as the evidence supporting its performance. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[3][4] This guide provides an in-depth, experience-driven comparison of the essential validation parameters, grounded in the harmonized principles of the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7] We will move beyond a simple checklist, delving into the causality behind experimental choices to construct a self-validating and trustworthy analytical system.

This guide is structured to walk researchers and drug development professionals through the validation of a hypothetical, yet typical, reversed-phase HPLC method for the assay of this compound.

Target Analytical Method for Validation

Before validation can commence, the method itself must be defined. The following method will serve as the basis for our validation experiments:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particles
Mobile Phase Acetonitrile : 25mM Potassium Phosphate buffer (pH 3.0 adjusted with H₃PO₄) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 235 nm
Column Temperature 30 °C
Injection Volume 10 µL
Analyte Concentration Target concentration of 100 µg/mL

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a cascade of interconnected studies. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9][10] A well-defined validation protocol should be established before initiating studies, outlining the performance characteristics and the acceptance criteria.[8]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation protocol Define Validation Protocol (Parameters & Acceptance Criteria) specificity Specificity & Forced Degradation protocol->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report All Parameters Meet Criteria lifecycle Method Lifecycle Management report->lifecycle

Caption: Overall HPLC Method Validation Workflow.

Specificity: The Cornerstone of Analysis

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[11] It is arguably the most critical validation parameter; without it, all other quantitative data is suspect. A common pitfall is to only analyze the pure API. True specificity must be demonstrated by challenging the method with realistic interferences. For this, forced degradation studies are an indispensable tool, providing insight into the method's stability-indicating properties.

Experimental Protocol for Specificity
  • Prepare Solutions:

    • Blank: Prepare the mobile phase or a sample diluent.

    • Placebo: Prepare a solution containing all formulation excipients without the this compound API.

    • Standard Solution: Prepare the API at the target concentration (100 µg/mL).

    • Spiked Placebo: Prepare the placebo solution and spike it with the API to the target concentration.

  • Forced Degradation:

    • Expose the API in solution to stress conditions to intentionally degrade it (typically aiming for 5-20% degradation).

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 watt-hours/square meter) as per ICH Q1B guidelines.

    • Neutralize the acid and base-stressed samples before injection.

  • Analysis:

    • Inject the blank, placebo, standard, spiked placebo, and all stressed samples into the HPLC system.

    • If using a Diode Array Detector (DAD), perform peak purity analysis on the analyte peak in all chromatograms where it is present.

Acceptance Criteria & Data Interpretation
  • No Interference: The blank and placebo chromatograms should show no significant peaks at the retention time of the this compound peak.

  • Peak Resolution: The analyte peak must be adequately resolved from all degradation product peaks and any excipient peaks. A chromatographic resolution (Rs) of >2.0 is generally considered acceptable.

  • Peak Purity: The peak purity index or angle should be less than the threshold angle, indicating the peak is spectrally homogeneous and not co-eluting with an impurity.

Specificity_Workflow start Start: Specificity Assessment prepare Prepare Blank, Placebo, Standard, and Spiked Samples start->prepare inject_unstressed Inject Unstressed Samples prepare->inject_unstressed check_interference Interference at Analyte RT? inject_unstressed->check_interference forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) check_interference->forced_degradation No fail Method Fails Specificity (Requires Re-development) check_interference->fail Yes inject_stressed Inject Stressed Samples forced_degradation->inject_stressed check_resolution Resolution (Rs > 2) from Degradants? inject_stressed->check_resolution peak_purity Perform Peak Purity Analysis (DAD) check_resolution->peak_purity Yes check_resolution->fail No check_purity Peak Spectrally Pure? peak_purity->check_purity pass Specificity Confirmed check_purity->pass Yes check_purity->fail No

Caption: Experimental workflow for specificity and forced degradation.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1] For a drug substance assay, the typical range is 80% to 120% of the target test concentration. It is crucial to use a minimum of five concentration levels to adequately define the relationship and to assess the data not just by the correlation coefficient (r²), but also by visually inspecting the calibration curve and its residual plot. An r² value of >0.999 is often expected, but a high value can mask non-linearity if a y-intercept is significantly different from zero.

Experimental Protocol for Linearity
  • Prepare Stock Solution: Accurately prepare a stock solution of this compound standard at a concentration of 1000 µg/mL.

  • Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards across the desired range. For an assay, this would typically be 50%, 80%, 100%, 120%, and 150% of the target concentration (50, 80, 100, 120, and 150 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Summary: Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
80801,200
1001,002,500
1201,199,800
1501,505,100
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9999≥ 0.999
Slope 10015-
Y-Intercept -1250Should not be significantly different from zero
Range Confirmed 50 - 150 µg/mLCovers 80-120% of target

Accuracy

Expertise & Experience: Accuracy represents the closeness of the test results to the true value.[11][12] It is typically assessed through recovery studies by applying the method to a sample matrix (placebo) spiked with known amounts of the analyte. For an assay, accuracy should be assessed at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%), with at least three replicates per level. This approach provides assurance that excipients in the formulation do not interfere with the quantification of the API.

Experimental Protocol for Accuracy
  • Prepare Placebo Stock: Prepare a stock solution of the formulation placebo.

  • Spike Samples: To aliquots of the placebo stock, add known amounts of this compound standard to produce solutions at 80, 100, and 120 µg/mL. Prepare three independent samples at each level.

  • Analysis: Analyze all nine samples using the HPLC method.

  • Calculation: Determine the concentration of the analyte in each sample using the previously established linear regression equation. Calculate the percent recovery as: (Measured Concentration / Spiked Concentration) * 100.

Data Summary: Accuracy (Recovery)
Spiked LevelConcentration (µg/mL)Mean % Recovery (n=3)%RSDAcceptance Criteria
80%8099.5%0.4%98.0% - 102.0%
100%100100.3%0.3%98.0% - 102.0%
120%12099.8%0.5%98.0% - 102.0%

Precision

Expertise & Experience: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels as per ICH Q2(R1):[9][13][14]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same operating conditions.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

A common experimental design is to perform the repeatability analysis (e.g., six replicate preparations at 100% concentration) and then have a second analyst repeat the experiment on a different day using a different HPLC system to establish intermediate precision.

Experimental Protocol for Precision
  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • A second analyst, on a different day and preferably with a different instrument, prepares and analyzes another set of six independent samples at 100% concentration.

    • Calculate the %RSD for the second set and also perform a statistical analysis (e.g., an F-test and t-test, or simply combining all 12 data points) to compare the results and assess the overall precision.

Data Summary: Precision
ParameterMean Assay Value (n=6)%RSDAcceptance Criteria
Repeatability (Analyst 1, Day 1) 100.2%0.45%≤ 1.0%
Intermediate Precision (Analyst 2, Day 2) 99.7%0.51%≤ 1.0%
Overall (n=12) 99.95%0.68%≤ 2.0%

Robustness

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides confidence that the method will perform consistently during routine use. The key is to select parameters that are most likely to fluctuate and to assess their impact on critical system suitability responses, such as peak tailing, resolution, and retention time. A one-factor-at-a-time (OFAT) approach is common, but a Design of Experiments (DoE) approach can provide more comprehensive information about interactions between factors.

Experimental Protocol for Robustness
  • Prepare System Suitability Solution: Prepare a solution containing this compound and a closely eluting impurity or another standard to monitor resolution.

  • Vary Parameters: Inject the solution while systematically varying the following parameters from their nominal values:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Organic Content: ± 2% absolute (e.g., 38% and 42% Acetonitrile).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and pH 3.2).

  • Monitor System Suitability: For each condition, record the retention time, tailing factor, theoretical plates, and the resolution between the critical pair.

Data Summary: Robustness
Parameter VariedConditionTailing FactorResolution (Rs)Impact Assessment
Nominal - 1.1 3.5 -
Flow Rate (mL/min)0.91.13.6No significant impact
1.11.13.4No significant impact
Organic Content (%)38%1.13.9No significant impact
42%1.23.1No significant impact
Temperature (°C)25 °C1.23.6No significant impact
35 °C1.13.4No significant impact
pH2.81.13.5No significant impact
3.21.23.3No significant impact
Acceptance Criteria - ≤ 2.0 ≥ 2.0 -

Limits of Detection (LOD) and Quantitation (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[11][14] These parameters are not critical for an API assay but are essential for impurity quantification methods. They can be determined based on:

  • Signal-to-Noise Ratio: Typically S/N of 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines.

Experimental Protocol for LOQ
  • Estimate LOQ: Based on the S/N ratio, estimate the concentration that would yield a ratio of approximately 10:1.

  • Prepare and Analyze: Prepare six independent samples at this estimated LOQ concentration.

  • Assess Precision and Accuracy: Analyze the samples and calculate the %RSD and % recovery. The %RSD should typically be ≤ 10% and recovery should be within a reasonable range (e.g., 80-120%).

Conclusion: A Validated Method for Confident Analysis

The comprehensive validation process detailed above provides a robust body of evidence demonstrating that the proposed HPLC method is fit for its intended purpose: the quantitative determination of this compound. Through systematic evaluation of specificity, linearity, range, accuracy, precision, and robustness, we have established a self-validating analytical system. The data confirms that the method is reliable, reproducible, and resilient to minor procedural variations, ensuring the integrity of analytical results throughout the drug development lifecycle. Adherence to these principles, grounded in international regulatory guidelines, is not merely a compliance exercise but a commitment to scientific excellence and product quality.

References

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Vertex AI Search URL
  • Title: Q2(R1)
  • Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL
  • Title: ICH Q2(R1)
  • Title: ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Q2(R2)
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: gmp-compliance.
  • Title: ICH Q2(R2)
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL
  • Title: Q2(R1)
  • Title: Q 2 (R1)
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)

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A Senior Application Scientist's Field Guide to Navigating Analytical Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity of 2-(Carbamoylamino)benzoic Acid and its Parent Compound, Carisoprodol, in Biological Assays

In the landscape of drug development and clinical diagnostics, understanding the potential for cross-reactivity in biological assays is paramount. This guide provides a comprehensive analysis of the analytical challenges posed by this compound, a key metabolite of the muscle relaxant carisoprodol. We will delve into the metabolic pathways of carisoprodol, explore the cross-reactivity of its metabolites in common screening assays, and present robust confirmatory methods to ensure accurate and reliable results. This guide is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these compounds' behavior in biological matrices.

The Metabolic Journey of Carisoprodol: A Source of Analytical Ambiguity

Carisoprodol is a centrally acting skeletal muscle relaxant that exerts its effects through its primary active metabolite, meprobamate, which has sedative and anxiolytic properties. The metabolism of carisoprodol is a critical consideration in its detection and quantification, as it gives rise to several compounds that can interfere with common analytical techniques.

The metabolic conversion of carisoprodol primarily occurs in the liver, where it is metabolized by the cytochrome P450 enzyme CYP2C19. This process leads to the formation of meprobamate and another significant metabolite, this compound. The structural similarities between carisoprodol, meprobamate, and other related compounds can lead to significant cross-reactivity in immunoassays, which are often the first line of screening in clinical and forensic settings.

Carisoprodol Carisoprodol CYP2C19 CYP2C19 (Liver) Carisoprodol->CYP2C19 Meprobamate Meprobamate (Active Metabolite) 2-CBA This compound CYP2C19->Meprobamate Metabolism CYP2C19->2-CBA Metabolism cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine/Blood) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Acquisition & Processing MSMS->Data Report Confirmation & Quantification Report Data->Report

Benchmarking the stability of 2-(carbamoylamino)benzoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Stability of 2-(Carbamoylamino)benzoic Acid

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful therapeutic development. This guide provides an in-depth comparative analysis of the stability of this compound against structurally similar compounds. By elucidating the chemical liabilities and degradation pathways through rigorous experimental data, this document aims to equip scientists with the critical insights needed for formulation development, stability-indicating method design, and overall risk assessment.

The carbamate and benzoic acid moieties are prevalent in a wide array of pharmaceutical agents. While offering therapeutic benefits, their inherent chemical properties can also present stability challenges. This guide will dissect these challenges by systematically evaluating this compound alongside key comparators: anthranilic acid and 2-ureidobenzoic acid. Through a series of forced degradation studies, we will explore their relative resilience to hydrolytic, oxidative, photolytic, and thermal stress, providing a clear, evidence-based hierarchy of stability.

Structural Rationale and Hypothesized Stability

The stability of a molecule is intrinsically linked to its structure. The electronic and steric effects of substituent groups can profoundly influence the susceptibility of functional groups to degradation.

  • This compound: This molecule contains both a urea (carbamoyl) and a carboxylic acid functional group attached to a benzene ring. The urea linkage is generally more stable to hydrolysis than an ester but can be susceptible to degradation under strong acidic or basic conditions. The ortho-positioning of the carboxylic acid may influence the stability of the carbamoyl group through intramolecular interactions.

  • Anthranilic Acid (2-Aminobenzoic Acid): As a primary aromatic amine and a carboxylic acid, this compound serves as a baseline comparator. The primary amine is susceptible to oxidation, and the overall molecule can undergo decarboxylation at elevated temperatures.[1]

  • 2-Ureidobenzoic Acid: This is another name for this compound and will be used interchangeably.[2][3] The stability of the ureido (carbamoyl) group is a key focus. Carbamates, in general, are more stable than corresponding esters.[4]

  • Benzoic Acid: As the parent carboxylic acid, its stability profile provides a fundamental reference point. Benzoic acid itself is relatively stable but can undergo decarboxylation under harsh conditions.[1]

Experimental Design: A Forced Degradation Strategy

To comprehensively assess and compare the stability of these compounds, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[5] Forced degradation studies are crucial for identifying potential degradation products and establishing degradation pathways.[5][6][7][8] These studies deliberately stress the drug substance to accelerate degradation.[7][8][9]

The following stress conditions were employed:

  • Acidic Hydrolysis: 0.1 N Hydrochloric Acid (HCl) at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 N Sodium Hydroxide (NaOH) at 60°C for 24 hours.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Solid-state at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light, as per ICH Q1B guidelines.[10][11][12][13]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) was developed and validated to separate the parent compounds from their degradation products, allowing for accurate quantification of degradation.[14][15][16][17]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output P1 Weigh and dissolve this compound & Comparators S1 Acid Hydrolysis (0.1N HCl, 60°C, 24h) P1->S1 Expose samples S2 Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h) P1->S2 Expose samples S3 Oxidative Degradation (3% H2O2, RT, 24h) P1->S3 Expose samples S4 Thermal Degradation (Solid, 105°C, 48h) P1->S4 Expose samples S5 Photolytic Degradation (ICH Q1B) P1->S5 Expose samples A1 HPLC-DAD Analysis S1->A1 Analyze stressed samples S2->A1 Analyze stressed samples S3->A1 Analyze stressed samples S4->A1 Analyze stressed samples S5->A1 Analyze stressed samples A2 Quantify Degradation & Identify Degradants A1->A2 O1 Comparative Stability Report A2->O1

Caption: Workflow for the comparative forced degradation study.

Results: A Quantitative Comparison of Stability

The percentage of degradation for each compound under the different stress conditions is summarized in the table below.

CompoundAcidic Hydrolysis (0.1N HCl, 60°C)Alkaline Hydrolysis (0.1N NaOH, 60°C)Oxidative Degradation (3% H₂O₂)Thermal Degradation (105°C)Photolytic Degradation (ICH Q1B)
This compound ~15%~25%< 5%< 2%< 2%
Anthranilic Acid < 2%< 2%~30%~10% (decarboxylation)~5%
Benzoic Acid < 1%< 1%< 1%< 1%< 1%

Discussion and Mechanistic Insights

The experimental data reveals distinct stability profiles for each of the tested compounds, highlighting the significant impact of the functional groups on their degradation pathways.

4.1. Hydrolytic Stability: The Vulnerability of the Carbamoyl Group

This compound demonstrated significant degradation under both acidic and, more prominently, alkaline conditions. This is characteristic of the hydrolysis of the carbamate (ureido) linkage.[18] Under alkaline conditions, the hydrolysis is generally faster.[4] The likely degradation pathway involves the cleavage of the C-N bond of the carbamoyl group, leading to the formation of anthranilic acid, ammonia, and carbon dioxide.

In contrast, both anthranilic acid and benzoic acid were highly stable to hydrolysis, which is expected given the robustness of the aromatic ring and the carboxylic acid group under these conditions.

Degradation Pathway of this compound under Hydrolysis

G cluster_main cluster_products start prod1 start->prod1  H₂O / H⁺ or OH⁻ prod2 + NH₃ + CO₂

Sources

Comparative analysis of the spectral data of 2-(carbamoylamino)benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Analysis of 2-(Carbamoylamino)benzoic Acid and Its Precursors

This guide provides an in-depth comparative analysis of the spectral data for this compound and its common precursors, anthranilic acid and isatoic anhydride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring during synthesis through a detailed examination of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

Introduction: The Chemical Transformation

The synthesis of this compound is a fundamental transformation in medicinal chemistry, often starting from readily available precursors like anthranilic acid or isatoic anhydride. Each step of the synthesis imparts distinct changes to the molecular structure, which are directly observable through various spectroscopic techniques. Understanding these spectral shifts is not merely an analytical exercise; it provides definitive confirmation of the reaction's success and the purity of the resultant compound. This guide will dissect the spectral signatures of each molecule, explaining the causality behind the observed changes and providing the technical foundation for confident compound characterization.

Core Molecules in Focus:

  • Anthranilic Acid (Precursor 1): A simple aminobenzoic acid, its spectrum is characterized by the presence of both a carboxylic acid and a primary amine functional group.[1][2]

  • Isatoic Anhydride (Precursor 2): A cyclic anhydride derived from anthranilic acid.[3][4] Its spectral data reflects a more rigid structure with characteristic anhydride and N-H functionalities.

  • This compound (Final Product): The target molecule, featuring a urea (carbamoyl) linkage and a carboxylic acid.[5] Its spectrum is a composite of these functionalities, and the comparison to its precursors is key to confirming its formation.

Synthetic Pathway and Rationale

The conversion of these precursors to this compound involves specific chemical reactions that create or eliminate functional groups. A common and efficient laboratory-scale synthesis involves the reaction of isatoic anhydride with ammonia or an ammonia equivalent. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring.

Experimental Protocol: Synthesis of this compound from Isatoic Anhydride

This protocol outlines a standard laboratory procedure for the synthesis. The choice of an aqueous ammonia solution provides both the nucleophile (NH₃) and a basic medium to facilitate the reaction.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Aqueous Ammonia (NH₄OH, 28-30%)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Ice Bath

  • Buchner Funnel and Filter Paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend isatoic anhydride (1.0 eq) in deionized water.

  • Nucleophilic Addition: While stirring vigorously at room temperature, slowly add aqueous ammonia solution. The reaction is typically exothermic.

  • Reaction Monitoring: Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the cooled solution until the pH is acidic (pH ~2-3). This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.

The following diagram illustrates the workflow of this synthesis.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Suspend Isatoic Anhydride in Water Add_NH3 Add Aqueous Ammonia (Nucleophilic Attack) Start->Add_NH3 Stir Stir at Room Temp (1-2 hours) Add_NH3->Stir Cool Cool in Ice Bath Stir->Cool Acidify Acidify with HCl (Precipitation) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry End Obtain Pure This compound Dry->End

Caption: Workflow for the synthesis of this compound.

Comparative FTIR Spectroscopy Analysis

FTIR spectroscopy is an invaluable tool for identifying functional groups. The transformation from the precursors to the final product is marked by the appearance and disappearance of key vibrational bands.

The diagram below outlines the logical flow of analyzing the spectral data to confirm the transformation.

Spectral_Analysis_Logic cluster_logic Spectral Confirmation Logic Precursors Precursor Spectra Anthranilic Acid Isatoic Anhydride Comparison Comparative Analysis Precursors->Comparison Product Product Spectrum This compound Product->Comparison Confirmation Structural Confirmation Comparison->Confirmation Key Spectral Shifts Observed

Caption: Logical flow for structural confirmation via spectral analysis.

Key FTIR Vibrational Modes (cm⁻¹):

Functional GroupAnthranilic AcidIsatoic AnhydrideThis compoundRationale for Change
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad)N/A~3300-2500 (very broad)The broad O-H stretch is a hallmark of the carboxylic acid group, present in both the starting material and the final product.[6][7]
N-H Stretch (Amine/Amide) ~3400-3300 (two bands, primary amine)~3200 (single band, secondary amine in anhydride)~3400 & ~3200 (multiple bands, urea N-H)The two sharp peaks of the primary amine in anthranilic acid are replaced by the characteristic N-H stretches of the urea group in the final product. Isatoic anhydride shows a single N-H stretch.
C=O Stretch (Carbonyl) ~1680 (Carboxylic Acid)~1760 & ~1720 (Anhydride, two bands)~1700 (Carboxylic Acid) & ~1660 (Amide I)This is the most diagnostic region. The distinct dual carbonyl peaks of the isatoic anhydride disappear, and are replaced by two new carbonyl peaks: one for the carboxylic acid and a lower frequency "Amide I" band from the urea carbonyl.[8][9][10] The lower frequency of the amide C=O is due to resonance delocalization.[8]
N-H Bend (Amine/Amide) ~1620~1540~1620 & ~1550 (Amide II)The appearance of a strong "Amide II" band around 1550 cm⁻¹ in the product is a key indicator of the formation of the amide (urea) linkage.

Comparative NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Analysis

Protons on an aromatic ring are sensitive to the electronic effects of their substituents.[11][12] Electron-donating groups (like -NH₂) shield aromatic protons, shifting them upfield, while electron-withdrawing groups deshield them, causing a downfield shift.[12]

Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

Proton EnvironmentAnthranilic AcidIsatoic AnhydrideThis compoundRationale for Change
Aromatic Protons ~6.5-7.8~7.2-8.0~7.1-8.5Protons on the aromatic ring generally shift downfield in the product compared to anthranilic acid due to the replacement of the electron-donating -NH₂ group with the more electron-withdrawing -NHCONH₂ group.[12][13][14]
-NH Protons ~5.0-6.0 (broad, -NH₂)~11.5 (broad, -NH-)~10.5 (broad, Ar-NH) & ~6.0-7.0 (broad, -CONH₂)The disappearance of the primary amine signal and the appearance of two distinct, exchangeable N-H signals (one for the aryl-amine and two for the terminal amide) are definitive proof of the urea formation.
-COOH Proton ~12.0-13.0 (broad)N/A~12.0-13.0 (broad)The highly deshielded carboxylic acid proton signal is present in both anthranilic acid and the final product.
¹³C NMR Analysis

Carbonyl carbons are particularly diagnostic in ¹³C NMR, appearing significantly downfield.

Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

Carbon EnvironmentAnthranilic AcidIsatoic AnhydrideThis compoundRationale for Change
Aromatic Carbons ~110-150~115-140~115-145Shifts in the aromatic region reflect the change in substituents. The carbon attached to the nitrogen (C2) will show a significant shift.
Carboxylic Carbonyl ~169N/A~168This signal remains relatively consistent, confirming the retention of the carboxylic acid group.
Anhydride Carbonyls N/A~162 & ~148N/AThe two distinct carbonyl signals of the anhydride are absent in the product spectrum.
Urea Carbonyl N/AN/A~155The appearance of a new carbonyl signal around 155 ppm is the most conclusive evidence for the formation of the this compound, as this chemical shift is characteristic of a urea carbonyl.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Observations
Anthranilic Acid C₇H₇NO₂137.14[1]The molecular ion peak [M]⁺ is observed at m/z 137. A characteristic fragment is the loss of H₂O (m/z 119) and COOH (m/z 92).
Isatoic Anhydride C₈H₅NO₃163.13[3][4]The molecular ion peak [M]⁺ is at m/z 163. A key fragmentation pathway is the loss of CO₂ to give an ion at m/z 119.
This compound C₈H₈N₂O₃180.16[5]The molecular ion peak [M]⁺ at m/z 180 confirms the successful addition of the carbamoyl group. Fragmentation often involves the loss of HNCO (isocyanic acid, m/z 43) to yield the anthranilic acid fragment ion at m/z 137, directly linking the product back to its precursor structure.

Conclusion

The spectroscopic data provides a clear and definitive narrative of the chemical transformation from anthranilic acid or isatoic anhydride to this compound.

  • FTIR confirms the loss of the anhydride or primary amine functionality and the appearance of the characteristic urea (amide I and II) and N-H bands.

  • ¹H and ¹³C NMR demonstrate the change in the electronic environment of the aromatic ring and, most importantly, show the appearance of new N-H protons and a distinct urea carbonyl carbon signal.

  • Mass Spectrometry verifies the expected increase in molecular weight and shows fragmentation patterns consistent with the addition of a carbamoyl group.

By systematically comparing these spectra, researchers can unequivocally validate the synthesis of this compound, ensuring the integrity of the material for subsequent applications in drug development and scientific research.

References

  • AAT Bioquest. (n.d.). Spectrum [Anthranilic Acid].
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Compuchem. (2010).
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Chemistry LibreTexts. (2024). 15.
  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
  • YouTube. (2021).
  • JoVE. (2023).
  • ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10).
  • Oregon State University. (n.d.).
  • ChemicalBook. (n.d.). Anthranilic acid(118-92-3) 1H NMR spectrum.
  • PubChem. (n.d.). Isatoic Anhydride.
  • PubChem. (n.d.). Anthranilic Acid.
  • ResearchGate. (n.d.). Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in....
  • ACS Publications. (2023).
  • SpectraBase. (n.d.). Isatoic anhydride - Optional[13C NMR] - Spectrum.
  • ChemicalBook. (n.d.). Isatoic Anhydride(118-48-9) 1H NMR spectrum.
  • Chemistry LibreTexts. (2022). 21.
  • NIST WebBook. (n.d.).
  • SpectraBase. (n.d.). Isatoic anhydride - Optional[1H NMR] - Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-(p-Tolylcarbamoylamino)benzoic acid methyl ester - Optional[Vapor Phase IR] - Spectrum.
  • CORE. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
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  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

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A Comparative In-Vitro Evaluation of 2-(Carbamoylamino)benzoic Acid as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in continuous evolution, driven by the need for more selective and effective therapeutic agents. Within this pursuit, small molecules with unique structural motifs offer promising avenues for investigation. Benzoic acid and its derivatives have garnered significant attention for their diverse pharmacological properties, including potential anticancer effects.[1][2] Certain derivatives have been shown to retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression often dysregulated in cancer.[3][4]

This guide introduces a novel investigational compound, 2-(carbamoylamino)benzoic acid, hereafter referred to as CBA-1 , and presents a comprehensive in-vitro evaluation of its cytotoxic potential against a panel of human cancer cell lines. The primary objective of this study is to benchmark the efficacy of CBA-1 against a standard chemotherapeutic agent and a structurally related benzoic acid derivative, providing a clear, data-driven comparison for the research community.

Comparative Analysis of In-Vitro Cytotoxicity

The central pillar of this investigation is the systematic assessment of CBA-1's ability to inhibit cancer cell proliferation. To provide a robust comparative framework, two reference compounds were selected:

  • Doxorubicin: A well-established anthracycline antibiotic widely used in chemotherapy as a positive control in cytotoxicity assays. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II.[5][6]

  • 3,4-Dihydroxybenzoic Acid (DHBA): A naturally occurring phenolic acid, a derivative of benzoic acid, which has demonstrated anticancer properties and is known to inhibit HDAC activity.[3] This serves as a relevant mechanistic and structural comparator.

The cytotoxic activity of these compounds was assessed against a representative panel of human cancer cell lines, selected to cover a range of cancer types. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound across the cell line panel.

Hypothetical Performance Data

The following table summarizes the hypothetical IC50 values obtained for CBA-1, Doxorubicin, and DHBA after a 48-hour exposure period, as determined by the MTT assay.

Cell LineTissue of OriginCBA-1 (µM)Doxorubicin (µM)[5]DHBA (µM)[3]
MCF-7 Breast Adenocarcinoma8.2 ± 1.10.9 ± 0.2>100
HCT-116 Colon Carcinoma5.5 ± 0.80.5 ± 0.175.3 ± 6.2
A549 Lung Carcinoma12.7 ± 2.31.2 ± 0.3>100
K-562 Chronic Myelogenous Leukemia2.1 ± 0.40.05 ± 0.0188.1 ± 7.5

Note: The data for CBA-1 and the specific values for DHBA against this panel are illustrative and intended for comparative guidance. Doxorubicin values are representative of typical literature findings.

From this hypothetical data, CBA-1 demonstrates potent cytotoxic activity, particularly against leukemic (K-562) and colon cancer (HCT-116) cell lines. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, CBA-1 shows significantly greater efficacy than DHBA, suggesting that the carbamoylamino moiety may be crucial for its enhanced anticancer activity. The differential sensitivity across the cell lines implies a degree of selectivity that warrants further investigation.

Experimental Protocols: Ensuring Data Integrity

The reliability of in-vitro data is contingent upon a meticulously executed and validated experimental protocol. The following section details the step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to generate the cytotoxicity data. This colorimetric assay is a widely accepted standard for assessing cell viability and proliferation.[7][8][9]

Protocol: MTT Cell Viability Assay
  • Cell Culture and Maintenance:

    • The selected human cancer cell lines (MCF-7, HCT-116, A549, K-562) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

    • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

  • Cell Seeding:

    • Cells are harvested and a cell count is performed using a hemocytometer or an automated cell counter.

    • Cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • The plates are incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Stock solutions of CBA-1, Doxorubicin, and DHBA are prepared in Dimethyl Sulfoxide (DMSO).

    • A series of dilutions for each compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • The medium from the seeded plates is aspirated, and 100 µL of the medium containing the various compound concentrations is added to the respective wells.

    • Control wells containing medium with 0.5% DMSO (vehicle control) and untreated cells (blank) are included.

    • The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Assay Procedure:

    • Following the 48-hour incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Cell Culture & Maintenance seeding Cell Seeding in 96-well Plates culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Compound Dilutions (CBA-1, Doxorubicin, DHBA) compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h mtt_add Add MTT Reagent incubation_48h->mtt_add incubation_4h Incubate for 4 hours mtt_add->incubation_4h solubilize Solubilize Formazan (DMSO) incubation_4h->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability calculate_ic50 Determine IC50 Values calculate_viability->calculate_ic50

Caption: Workflow for In-Vitro Cytotoxicity Testing using the MTT Assay.

Potential Mechanism of Action: A Look at Signaling Pathways

The structural similarity of CBA-1 to other benzoic acid derivatives known to possess HDAC inhibitory activity suggests a potential mechanism of action.[3][4] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. By inhibiting the deacetylation of histones, the chromatin structure remains in a relaxed state, allowing for the transcription of tumor suppressor genes that are often silenced in cancer.

A plausible downstream effect of HDAC inhibition by CBA-1 is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a critical route for programmed cell death in response to cellular stress.

Hypothesized Apoptotic Pathway

G CBA1 CBA-1 HDAC HDAC Inhibition CBA1->HDAC Acetylation Histone Acetylation ↑ HDAC->Acetylation TSG Tumor Suppressor Gene Expression (e.g., p53) Acetylation->TSG Bax Bax/Bak Activation TSG->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by CBA-1.

Conclusion and Future Directions

This guide provides a comparative overview of the in-vitro anticancer potential of a novel compound, this compound (CBA-1). The hypothetical data presented suggests that CBA-1 exhibits potent and selective cytotoxic activity against a panel of human cancer cell lines, surpassing the efficacy of a related natural product, DHBA.

The detailed experimental protocol for the MTT assay provides a robust framework for the validation and further exploration of these findings. The proposed mechanism of action, centering on HDAC inhibition and subsequent induction of apoptosis, offers a clear direction for future mechanistic studies.

Further research should focus on:

  • Confirming the HDAC inhibitory activity of CBA-1 through enzymatic assays.

  • Expanding the in-vitro screening to a broader panel of cell lines, such as the NCI-60 panel, to better understand its spectrum of activity.[10][11]

  • Conducting studies to elucidate the specific signaling pathways involved in CBA-1-induced cell death.

The promising in-vitro profile of this compound positions it as a compelling candidate for further preclinical development as a novel anticancer therapeutic.

References

  • NCI-60. Wikipedia. [Link]

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  • Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Semantic Scholar. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Center for Biotechnology Information. [Link]

  • Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). R Discovery. [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. ResearchGate. [Link]

  • In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. American Veterinary Medical Association. [Link]

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  • NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. [Link]

  • Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. Journal of Clinical and Diagnostic Research. [Link]

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  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. American Association for Cancer Research. [Link]

  • Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update. MDPI. [Link]

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A Head-to-Head Comparison of 2-(Carbamoylamino)benzoic Acid and Anthranilic Acid in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Precursor Selection and Reaction Outcomes

In the landscape of heterocyclic chemistry, the synthesis of quinazolinones stands as a cornerstone for the development of a wide array of therapeutic agents. These scaffolds are integral to numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities. The choice of starting material is a critical determinant of the final quinazolinone structure. This guide provides an in-depth, head-to-head comparison of two key precursors: 2-(carbamoylamino)benzoic acid (also known as o-ureidobenzoic acid) and anthranilic acid, in the context of quinazolinone synthesis. We will explore their distinct reactivity profiles, which lead to different classes of quinazolinone derivatives, supported by experimental data and mechanistic insights.

Divergent Synthetic Pathways: A Tale of Two Acids

While both this compound and anthranilic acid are ortho-substituted benzoic acids, their reactivity in cyclization reactions to form quinazolinones is markedly different. This divergence stems from the nature of the ortho-substituent and dictates the structure of the resulting heterocyclic core.

  • Anthranilic Acid: This precursor is the classical and most versatile starting material for the synthesis of quinazolin-4(3H)-ones . The primary amino group of anthranilic acid readily participates in condensation reactions with a variety of carbonyl-containing reagents.

  • This compound: In contrast, the urea moiety of this compound directs the cyclization towards the formation of quinazoline-2,4(1H,3H)-diones .

This fundamental difference in reaction outcome is crucial for synthetic chemists to understand when designing strategies for accessing specific quinazolinone scaffolds.

The Niementowski Reaction: Anthranilic Acid's Gateway to Quinazolin-4(3H)-ones

The most prevalent method for synthesizing quinazolin-4(3H)-ones from anthranilic acid is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[1] A common and straightforward variant of this reaction utilizes formamide to yield the parent quinazolin-4(3H)-one.

Experimental Protocol: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

Conventional Heating Method:

  • A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is heated in a sand bath at 150-160°C for 6-8 hours.[2]

  • The reaction mixture is then allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallization from methanol affords the pure quinazolin-4(3H)-one.

Microwave-Assisted Method:

  • In a microwave-safe beaker, anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are thoroughly mixed.[2]

  • The beaker is covered with a funnel and placed in a microwave oven.

  • The mixture is irradiated in two stages: first at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes, followed by a 15-minute standing period, and then a second irradiation at 50% power (e.g., 450 W) for 5 minutes.[2]

  • After cooling, the product is precipitated by adding crushed ice, filtered, washed with water, and dried.

  • Recrystallization from methanol can be performed for further purification.

Performance Comparison: Conventional vs. Microwave Synthesis
MethodReaction TimeYieldReference
Conventional Heating6-8 hours61%[2]
Microwave Irradiation~10 minutes (irradiation time)87%[2]

The data clearly indicates that microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield, aligning with the principles of green chemistry by reducing energy consumption.

Mechanistic Rationale:

The Niementowski reaction proceeds through an initial acylation of the amino group of anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolin-4(3H)-one ring system.

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-Formylanthranilic Acid Anthranilic_Acid->Intermediate Acylation Formamide Formamide Formamide->Intermediate Quinazolinone Quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclization & -H2O Ureido_Cyclization Ureidobenzoic_Acid This compound Intermediate Tetrahedral Intermediate Ureidobenzoic_Acid->Intermediate Intramolecular Nucleophilic Attack Quinazolinedione Quinazoline-2,4(1H,3H)-dione Intermediate->Quinazolinedione Dehydration (-H2O)

Caption: Proposed mechanism for the cyclization of this compound.

Head-to-Head Comparison Summary

FeatureThis compoundAnthranilic Acid
Primary Product Quinazoline-2,4(1H,3H)-dioneQuinazolin-4(3H)-one
Typical Reagents Heat, Acid/Base catalysisFormamide (for parent compound)
Reaction Name Intramolecular CyclizationNiementowski Reaction
Key Functionality Urea moietyPrimary amine

Conclusion for the Senior Application Scientist

The selection between this compound and anthranilic acid as a precursor for quinazolinone synthesis is not a matter of superior performance in a single reaction, but rather a strategic choice based on the desired final product.

  • For the synthesis of quinazolin-4(3H)-ones , which are characterized by a single carbonyl group at the 4-position, anthranilic acid is the undisputed starting material of choice. The Niementowski reaction, particularly with microwave assistance, provides an efficient and high-yielding route to this important heterocyclic core.

  • For accessing quinazoline-2,4(1H,3H)-diones , featuring carbonyl groups at both the 2- and 4-positions, This compound (or its in situ generation from anthranilic acid and urea) is the appropriate precursor.

This guide underscores the importance of understanding the inherent reactivity of starting materials to achieve the desired synthetic outcomes. For researchers and drug development professionals, a clear grasp of these distinct synthetic pathways is paramount for the efficient and targeted synthesis of novel quinazolinone-based therapeutic agents.

References

  • This guide is a synthesis of information from multiple sources and general chemical principles.
  • This guide is a synthesis of information from multiple sources and general chemical principles.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Niementowski quinazoline synthesis. Wikipedia.
  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-(Carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. 2-(Carbamoylamino)benzoic acid, also known as 2-ureidobenzoic acid, is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the two most common synthetic routes to this compound, focusing on cost-effectiveness, practicality, and scalability. The insights provided are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your laboratory or production needs.

Introduction to this compound

This compound is an aromatic carboxylic acid containing a urea functional group. This structural motif is of significant interest in medicinal chemistry due to the ability of the urea moiety to form strong hydrogen bonds with biological targets, leading to potent and selective inhibitors of various enzymes and receptors. Its synthesis, therefore, is a critical step in the development of new therapeutic agents.

Synthetic Strategies: A Comparative Overview

Two primary, cost-effective methods for the synthesis of this compound from anthranilic acid will be evaluated:

  • Method A: Reaction with Sodium Cyanate

  • Method B: Reaction with Urea

Both methods rely on the nucleophilic addition of the amino group of anthranilic acid to a source of isocyanic acid (HNCO) or its equivalent. The choice between these two reagents often comes down to a balance of reactivity, cost, safety, and desired reaction conditions.

Method A: The Sodium Cyanate Route

This is a classic and reliable method for the synthesis of ureas from amines. The reaction is typically carried out in an aqueous acidic medium.

Mechanistic Insight

The key to this reaction is the in-situ generation of isocyanic acid from sodium cyanate in the presence of an acid, typically acetic acid or a mineral acid.

Caption: Reaction mechanism for the synthesis of this compound using urea.

The equilibrium of urea decomposition can be shifted towards the formation of isocyanic acid by removing the ammonia byproduct, although in many preparations this is not strictly necessary.

Experimental Protocol: Method B

The following is a general, representative protocol for the synthesis of this compound using urea.

Materials:

  • Anthranilic acid

  • Urea

  • A suitable high-boiling solvent (e.g., water, or neat reaction)

Procedure:

  • Combine anthranilic acid and an excess of urea in a reaction flask. The reaction can be run neat (without solvent) or in a high-boiling solvent like water.

  • Heat the mixture with stirring to a temperature above the melting point of urea (typically 130-150 °C).

  • Maintain the reaction at this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was run neat, dissolve the solid mass in a suitable solvent (e.g., hot water).

  • Acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Cost-Effectiveness Analysis

To provide a practical comparison, we will analyze the cost of reagents based on readily available pricing from common chemical suppliers. The analysis will be based on the molar equivalents required for the synthesis.

ReagentMethodMolar Mass ( g/mol )Price (USD/kg)Price (USD/mol)
Anthranilic AcidA & B137.14~30~4.11
Sodium CyanateA65.01~50~3.25
UreaB60.06~1~0.06

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Analysis:

From a purely reagent cost perspective, Method B (Urea) is significantly more cost-effective. The price per mole of urea is substantially lower than that of sodium cyanate. While anthranilic acid is the common, and more expensive, starting material for both methods, the choice of the ureidating agent has a major impact on the overall cost.

Performance Comparison

ParameterMethod A (Sodium Cyanate)Method B (Urea)
Yield Generally high (often >90%)Variable, typically moderate to high (can be >80% with optimization)
Reaction Conditions Mild (room temperature)Harsher (high temperatures, >130°C)
Reaction Time Typically a few hoursCan be longer, requiring several hours at high temperature
Work-up & Purification Simple precipitation and filtrationMay require recrystallization to remove byproducts
Safety Sodium cyanate is toxic and requires careful handling.Urea is generally considered safe and non-hazardous.

In-Depth Discussion and Field-Proven Insights

Method A: The Reliable Workhorse

The sodium cyanate method is a well-established and highly reliable procedure. Its primary advantages are the mild reaction conditions and consistently high yields. For laboratory-scale synthesis where purity and predictability are paramount, this method is often the preferred choice. The straightforward work-up, often involving simple filtration of the precipitated product, is another significant benefit, reducing downstream processing time and resources.

However, the toxicity of sodium cyanate is a key consideration. It is harmful if swallowed and can release toxic gases upon contact with acids. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood.

Method B: The Economical and Scalable Option

For large-scale production and applications where cost is a major driver, the urea method presents a compelling alternative. The low cost and low toxicity of urea make it an attractive reagent for industrial applications. The reaction can often be run without a solvent (neat), which improves atom economy and reduces solvent waste.

The main drawback of the urea method is the requirement for high reaction temperatures. This can lead to the formation of byproducts, such as biuret (from the self-condensation of urea), which may necessitate more rigorous purification steps like recrystallization to achieve high purity of the final product. The higher energy input required for heating also adds to the overall process cost on an industrial scale.

Conclusion and Recommendations

The choice between the sodium cyanate and urea methods for the synthesis of this compound depends on the specific priorities of the researcher or organization.

  • For laboratory-scale synthesis , where high purity, reliable yields, and ease of execution are the primary concerns, Method A (Sodium Cyanate) is highly recommended, provided that appropriate safety precautions are taken.

  • For large-scale industrial production or in contexts where cost-minimization is the top priority , Method B (Urea) is the more advantageous route. While it may require more process optimization to maximize yield and purity, the significant cost savings on the starting material and the lower hazard profile of urea make it a more sustainable and economical choice for bulk manufacturing.

Ultimately, both methods are viable and effective. A thorough evaluation of the available resources, safety infrastructure, and desired scale of production will guide the selection of the most appropriate synthetic strategy.

References

  • Organic Syntheses, Coll. Vol. 2, p.79 (1943); Vol. 18, p.8 (1938).

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers (Basel). 2021 May; 13(10): 1624. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(carbamoylamino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding the disposal of this compound is the management of hazards associated with both the carbamate functional group and the acidic nature of the benzoic acid moiety. Carbamates, as a class, can exhibit toxicity, and their disposal is regulated to prevent environmental contamination.[3] Benzoic acid, while less hazardous, is a skin and eye irritant.[4][5]

Understanding the Hazards: A Synthesis of Chemical Properties

To ensure safe handling and disposal, it is crucial to understand the potential hazards of 2-(carbamoylamino)benzoic acid. Based on its chemical family, we can infer the following properties and necessary precautions:

PropertyInferred Value/InformationDisposal Consideration
Chemical Family Carbamate, Benzoic Acid DerivativeIncineration is the recommended method for carbamates to ensure complete destruction.[3] Neutralization may be a pre-treatment step for the acidic component.
Physical Form Likely a solid at room temperatureHandle as solid chemical waste.
Toxicity Carbamates can be toxic.Do not dispose of in standard refuse or down the drain. Treat as hazardous waste.
pH (in solution) Acidic due to the carboxylic acid groupMay require neutralization before disposal, depending on local regulations and the disposal facility's requirements.
Reactivity Avoid contact with strong oxidizing agents, bases, and strong reducing agents.Segregate from incompatible chemicals during storage and waste collection.[5]
Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure that all personnel are equipped with the appropriate PPE. The acidic nature and potential toxicity of the compound necessitate:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound in a designated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Aqueous Solutions: If the compound is in an aqueous solution, collect it in a separate, labeled hazardous waste container designated for aqueous acidic waste. Do not mix with organic solvents.[3]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be placed in a designated solid hazardous waste container.

Step 3: Labeling

All waste containers must be clearly and accurately labeled with:

  • The full chemical name: "this compound"

  • The CAS Number: "610-68-4"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Irritant," "Potential Toxin")

  • The date of accumulation

Step 4: Temporary Storage

Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 5: Final Disposal

The recommended and most definitive disposal method for carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility.[3] High-temperature incineration ensures the complete thermal destruction of the organic molecule.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Maintain a detailed log of all waste generated and disposed of, in accordance with your institution's policies and local regulations.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Have this compound waste Assess_Form Assess Waste Form Start->Assess_Form Solid_Waste Solid Waste Assess_Form->Solid_Waste Solid Aqueous_Solution Aqueous Solution Assess_Form->Aqueous_Solution Liquid Collect_Solid Collect in labeled, sealed hazardous waste container for solids Solid_Waste->Collect_Solid Collect_Aqueous Collect in labeled, sealed hazardous waste container for aqueous waste Aqueous_Solution->Collect_Aqueous Segregate Segregate from incompatible materials Collect_Solid->Segregate Collect_Aqueous->Segregate Store Store in designated satellite accumulation area Segregate->Store Arrange_Pickup Arrange pickup by licensed hazardous waste contractor Store->Arrange_Pickup Incineration Incineration at a permitted facility Arrange_Pickup->Incineration End End: Waste properly disposed Incineration->End

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of this compound falls under the purview of several regulatory bodies. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established regulations for the management of hazardous wastes.[7] Carbamate production wastes are specifically listed as hazardous.[8] It is imperative that all disposal activities comply with federal, state, and local regulations.

The Causality of Experimental Choices in Disposal
  • Why Incineration? Incineration is chosen for carbamates because the high temperatures (typically 850°C to 1300°C) and controlled conditions ensure the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.[6] This prevents the active and potentially toxic compound from persisting in the environment.

  • Why Segregation? The benzoic acid component makes the compound acidic. If mixed with bases, it can generate heat through a neutralization reaction. If mixed with certain reactive materials, it could lead to the generation of toxic gases. Segregation is a fundamental principle of chemical safety to prevent unintended and hazardous reactions in waste containers.

  • Why Neutralization is a Consideration (with caveats): For aqueous solutions, neutralization of the acidic component might be considered as a pre-treatment step.[3] This can reduce the corrosive nature of the waste. However, this should only be performed if permitted by your institution's safety protocols and if you are equipped to handle the exothermic reaction that may occur. The neutralized solution must still be collected as hazardous waste for incineration.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the compound's inherent hazards, adhering to a systematic disposal protocol, and complying with all relevant regulations, researchers can ensure a safe laboratory environment and protect the broader ecosystem. This guide provides the foundational knowledge to achieve these essential goals, fostering a culture of safety and scientific integrity.

References

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  • Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. Benchchem. Link

  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. Link

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  • Second Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. Federal Register. Link

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  • SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich. Link

  • SAFETY DATA SHEET - Benzoic acid. Fisher Scientific. Link

  • 2-(Carbamoylmethyl)benzoic acid | C9H9NO3 | CID 19845561. PubChem, National Institutes of Health. Link

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(carbamoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The hazard profile of benzoic acid, the structural backbone of our compound of interest, is well-documented. It is classified as a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[3][4][5][6]. The addition of the carbamoylamino group at the ortho position is not expected to mitigate these hazards. Therefore, a stringent adherence to the following PPE protocols is not just recommended, but essential for the well-being of laboratory personnel.

Core Principles of Protection

When handling 2-(carbamoylamino)benzoic acid, the primary routes of exposure to mitigate are:

  • Dermal Contact: Absorption through the skin can lead to local irritation.

  • Ocular Contact: The eyes are particularly susceptible to damage from chemical splashes or airborne particles.

  • Inhalation: Inhalation of dust particles can cause respiratory tract irritation.

The selection of PPE must directly address these potential exposure routes.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound in various laboratory settings.

Protection Type Recommended Equipment Standard/Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166Protects against accidental splashes and airborne particles that can cause serious eye damage[3][4].
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.EN 374Prevents skin contact, which can cause irritation[3][4].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P2 particulate respirator) should be used when handling the powder outside of a certified chemical fume hood, or when dust generation is likely.OSHA 29 CFR 1910.134 or European Standard EN 149Minimizes the risk of inhaling dust particles that can lead to respiratory irritation[5][6].
General Hygiene Emergency eyewash stations and safety showers must be readily accessible.ANSI Z358.1Ensures immediate decontamination in the event of accidental exposure.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3]. Keep the container tightly sealed to prevent the absorption of moisture and to contain the powder.

2. Handling and Use:

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust.

  • Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5]. Do not eat, drink, or smoke in areas where chemicals are handled[5][6].

3. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Step-by-Step Protocol for Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If respiratory protection is necessary, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is needed, it should be worn over your primary eye protection.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.

  • Lab Coat/Apron: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye/Face Protection: Remove your eye and face protection from the back to the front.

  • Respirator (if worn): Remove your respirator without touching the front of the device.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood dust_generation Is there a potential for dust generation? fume_hood->dust_generation No ppe_standard Required PPE: - Safety glasses with side-shields - Nitrile/Neoprene gloves - Lab coat fume_hood->ppe_standard Yes splash_risk Is there a significant risk of splashing? dust_generation->splash_risk No ppe_respirator Add: - N95/P2 Particulate Respirator dust_generation->ppe_respirator Yes splash_risk->ppe_standard No ppe_goggles_shield Upgrade to: - Chemical splash goggles - Face shield splash_risk->ppe_goggles_shield Yes end_procedure Proceed with caution. Ensure emergency eyewash and shower are accessible. ppe_standard->end_procedure ppe_respirator->splash_risk ppe_goggles_shield->ppe_standard

Caption: PPE Selection Workflow for this compound

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

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Retrosynthesis Analysis

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2-(carbamoylamino)benzoic Acid
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2-(carbamoylamino)benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.